molecular formula C38H47NO18 B15624076 Euonymine

Euonymine

Cat. No.: B15624076
M. Wt: 805.8 g/mol
InChI Key: PBFGAFDJVQAMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(18,19,21,22,24-Pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate has been reported in Tripterygium wilfordii, Tripterygium hypoglaucum, and Maytenus with data available.

Properties

IUPAC Name

(18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFGAFDJVQAMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Euonymine from Euonymus sieboldiana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine (B13332915) is a complex sesquiterpene pyridine (B92270) alkaloid that has been identified within the Celastraceae family of plants. Notably, its discovery and initial isolation were from Euonymus sieboldiana. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and known biological activities of this compound. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Discovery

This compound belongs to a class of structurally intricate natural products known as sesquiterpene pyridine alkaloids. These compounds are characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core. The initial discovery and structural elucidation of this compound, also referred to as evonine in early literature, from the seeds of Euonymus sieboldiana were reported by Japanese scientists in the early 1970s. These pioneering studies laid the groundwork for understanding the unique chemical architecture of this class of alkaloids. Subsequent research has also identified this compound and related alkaloids in other plants of the Celastraceae family, such as Tripterygium wilfordii.

The complex structure of this compound has made it a target for total synthesis, a feat that has been achieved and reported in recent chemical literature. From a pharmacological perspective, this compound has demonstrated noteworthy biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects, making it a compound of interest for further investigation in drug discovery programs.[1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₃₈H₄₇NO₁₈
Molecular Weight 805.78 g/mol
Class Sesquiterpene Pyridine Alkaloid
Appearance White amorphous powder
Core Structure Polyoxygenated dihydro-β-agarofuran

Experimental Protocols: Isolation of this compound

Plant Material and Extraction
  • Plant Material : The seeds of Euonymus sieboldiana are the primary source for this compound isolation. The dried and powdered plant material is used for extraction.

  • Initial Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent such as ethanol (B145695) or methanol (B129727) at room temperature for several days. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

Acid-Base Extraction for Alkaloid Enrichment
  • Acidification : The crude extract is dissolved in a dilute acidic solution (e.g., 2-5% hydrochloric acid or sulfuric acid). This step protonates the basic nitrogen atom of the alkaloid, rendering it soluble in the aqueous acidic phase.

  • Defatting : The acidic solution is then washed with a non-polar organic solvent, such as diethyl ether or hexane, to remove fats, oils, and other non-basic lipophilic compounds.

  • Basification and Extraction : The acidic aqueous phase containing the protonated alkaloids is then made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of 9-10. This deprotonates the alkaloid, making it soluble in an organic solvent. The alkaloids are then extracted from the aqueous phase using a chlorinated solvent like chloroform (B151607) or dichloromethane.

  • Concentration : The organic solvent containing the free base alkaloids is collected, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to yield a crude alkaloid mixture.

Chromatographic Purification
  • Column Chromatography : The crude alkaloid mixture is subjected to column chromatography for separation. A variety of stationary phases can be employed, including silica (B1680970) gel and reversed-phase C18 (ODS) silica.

  • Elution : A gradient elution system is typically used, starting with a less polar solvent system and gradually increasing the polarity. For silica gel chromatography, a mixture of solvents like hexane-ethyl acetate (B1210297) or chloroform-methanol is common. For reversed-phase chromatography, a gradient of water and methanol or acetonitrile (B52724) is used.

  • Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar profiles are combined.

  • Preparative HPLC : For final purification, preparative high-performance liquid chromatography (HPLC) is often employed to isolate this compound to a high degree of purity.

Quantitative Data

Specific quantitative data on the yield of this compound from Euonymus sieboldiana from the original isolation studies is not widely reported in recent literature. The yield of natural products can vary significantly based on the plant's geographic location, harvesting time, and the extraction and purification methods employed. For related sesquiterpene alkaloids from other Celastraceae species, yields are often in the range of milligrams of pure compound per kilogram of dried plant material.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant biological activities, which are of considerable interest to the drug development community.

Anti-HIV Activity

This compound has demonstrated anti-HIV activity.[1][2] While the precise mechanism of action has not been fully elucidated in the available literature, many natural products combat HIV through various mechanisms, including the inhibition of key viral enzymes like reverse transcriptase, protease, and integrase, or by interfering with viral entry into host cells. Further research is required to pinpoint the specific molecular target of this compound in the HIV life cycle.

P-glycoprotein (P-gp) Inhibition

This compound is also known to be an inhibitor of P-glycoprotein (P-gp).[1][2] P-gp is a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. P-gp inhibitors can, therefore, be used to reverse MDR and enhance the efficacy of anticancer drugs.

The general mechanisms of P-gp inhibition include:

  • Competitive Inhibition : The inhibitor binds to the same site on P-gp as the anticancer drug, thereby preventing the drug from being effluxed.

  • Non-competitive Inhibition : The inhibitor binds to a different site on P-gp, causing a conformational change that reduces its pumping activity.

  • Interference with ATP Hydrolysis : P-gp is an ATP-dependent pump. Some inhibitors interfere with the binding or hydrolysis of ATP, which is necessary for the pump's function.

Below is a diagram illustrating the general mechanism of P-glycoprotein-mediated drug efflux and its inhibition.

P_glycoprotein_Inhibition cluster_cell Cancer Cell cluster_inside Intracellular cluster_outside Extracellular Pgp {P-glycoprotein (P-gp)|Drug Binding Site} ADP ADP + Pi Pgp->ADP Drug_out Anticancer Drug Pgp->Drug_out Efflux Drug_in Anticancer Drug Drug_in->Pgp:port Binding Euonymine_in This compound Euonymine_in->Pgp:port Inhibition ATP ATP ATP->Pgp Energy Drug_out->Drug_in Diffusion

Caption: General mechanism of P-gp inhibition by this compound.

Summary and Future Directions

This compound, a sesquiterpene pyridine alkaloid from Euonymus sieboldiana, represents a fascinating and complex natural product with promising biological activities. This guide has provided an overview of its discovery and a representative protocol for its isolation. The anti-HIV and P-glycoprotein inhibitory properties of this compound warrant further investigation to elucidate the precise mechanisms of action and to explore its therapeutic potential. Future research should focus on obtaining quantitative data on the yield of this compound from its natural source, exploring its full pharmacological profile, and investigating the structure-activity relationships of this intriguing molecule.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Euonymine_Isolation_Workflow Plant_Material Dried & Powdered Euonymus sieboldiana Seeds Solvent_Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base_Extraction Acid-Base Extraction Crude_Extract->Acid_Base_Extraction Crude_Alkaloids Crude Alkaloid Mixture Acid_Base_Extraction->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel / C18) Crude_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Workflow for the isolation of this compound.

References

Euonymine: A Technical Guide to Natural Sources, Extraction, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine (B13332915) is a complex sesquiterpene pyridine (B92270) alkaloid found within the plant kingdom, notably in species of the Celastraceae family. It belongs to a class of compounds known as dihydro-β-agarofuran sesquiterpenoids. These natural products are characterized by a highly oxygenated and stereochemically rich tricyclic core structure. This compound itself is a polyester, featuring a dihydroagarofuran (B1235886) core esterified with acetic acid and a substituted pyridine dicarboxylic acid, forming a distinctive macrocyclic structure.

This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and a summary of its known biological activities, with a focus on experimental protocols and quantitative data to support research and development efforts.

Natural Sources of this compound

This compound and structurally related alkaloids are primarily isolated from plants belonging to the Celastraceae family.

Primary Genus: Euonymus

The genus Euonymus, commonly known as spindle trees, is the principal source of this compound. While many species exist, research has specifically identified the following as containing this compound or its analogs:

  • Euonymus sieboldianus (Siebold's Spindle): The immature fruits of this species have been a significant source for the isolation of this compound and a variety of other β-dihydroagarofuran-type sesquiterpene polyesters.[1][2]

  • Euonymus alatus (Winged Spindle): This species is known to contain a diverse array of pharmacologically active constituents, including alkaloids such as alatamine (B1632480) and evonine, which are structurally related to this compound.[3][4]

  • Euonymus europaeus (European Spindle): The seeds of this plant contain fatty oil and sesquiterpene pyridine alkaloids.[5]

Other Genera in Celastraceae:

Structurally similar sesquiterpene pyridine alkaloids have been isolated from other genera within the Celastraceae family, suggesting they may also be potential, albeit less studied, sources of this compound.

  • Tripterygium wilfordii (Thunder God Vine): The roots of this plant are a rich source of sesquiterpene pyridine alkaloids with potent biological activities.[6][7]

  • Maytenus species: Various Maytenus species have been found to contain macrolide sesquiterpene pyridine alkaloids.[8]

  • Celastrus vulcanicola : This species is another source of sesquiterpene pyridine alkaloids.[8]

Distribution within the Plant:

The concentration of this compound and related alkaloids can vary significantly between different parts of the plant.

  • Fruits and Seeds: These are often the richest sources of sesquiterpene pyridine alkaloids in Euonymus species.[1][2][5]

  • Roots: In species like Tripterygium wilfordii, the roots are the primary location for the accumulation of these alkaloids.[6][7]

  • Leaves and Stems: While potentially containing lower concentrations, the leaves and stems of some Euonymus species have also been investigated for their chemical constituents.[4]

Extraction and Isolation Methodologies

The extraction and purification of this compound from its natural sources is a multi-step process that leverages the physicochemical properties of alkaloids. The general workflow involves initial solvent extraction, followed by acid-base partitioning to isolate the crude alkaloid fraction, and finally, chromatographic techniques for the purification of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from plant material.

Extraction_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Fruits, Roots) Solvent_Extraction Solvent Extraction (e.g., 95% Ethanol (B145695), Methanol) Plant_Material->Solvent_Extraction Concentration Concentration (Reduced Pressure) Solvent_Extraction->Concentration Suspension Suspension in Water & Partitioning (e.g., with Chloroform) Concentration->Suspension Acid_Extraction Acid Extraction (e.g., 5% HCl) Suspension->Acid_Extraction Aqueous Layer Basification Basification (e.g., NH4OH to pH 8-9) Acid_Extraction->Basification Organic_Extraction Organic Solvent Extraction (e.g., Chloroform) Basification->Organic_Extraction Chromatography Chromatographic Purification (Silica Gel, HPLC) Organic_Extraction->Chromatography This compound Pure this compound Chromatography->this compound

Caption: General workflow for this compound extraction and purification.
Detailed Experimental Protocols

This protocol is adapted from the methodology used for the isolation of sesquiterpene polyesters from the immature fruits of E. sieboldianus.[1][2]

  • Initial Extraction:

    • Dried and powdered immature fruits of E. sieboldianus are extracted with methanol (B129727) (MeOH) at room temperature.

    • The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning:

    • The residue is dissolved in 90% aqueous MeOH and partitioned against n-hexane to remove nonpolar compounds.

    • The 90% MeOH fraction is dried, and the resulting residue is suspended in water.

    • This aqueous suspension is then extracted with diethyl ether.

  • Chromatographic Purification:

    • The diethyl ether-soluble fraction is subjected to silica (B1680970) gel column chromatography.

    • The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), followed by a gradient of chloroform (B151607) and methanol.

    • Fractions containing this compound are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

This protocol is based on the methods used for the isolation of related alkaloids from T. wilfordii and is applicable for the extraction of this compound from appropriate plant material.[6][7]

  • Initial Extraction:

    • Pulverized roots of T. wilfordii (50 kg) are refluxed with 95% ethanol (3 x 250 L, 2 hours each).

    • The combined ethanol extracts are concentrated under reduced pressure.

  • Acid-Base Partitioning:

    • The residue is suspended in water and partitioned with chloroform.

    • The chloroform-soluble extract is dissolved in ethyl acetate and partitioned with a 5% aqueous HCl solution.

    • The acidic aqueous layer, containing the protonated alkaloids, is collected and the pH is adjusted to 8-9 with ammonium (B1175870) hydroxide (B78521) to precipitate the free alkaloids.

  • Chromatographic Purification:

    • The precipitate is collected, dissolved in ethyl acetate, and subjected to chromatography on a neutral alumina (B75360) column, eluting with ethyl acetate.

    • Further purification can be achieved using silica gel column chromatography and preparative HPLC.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the quantitative analysis of this compound and other phytochemicals in plant extracts.

HPLC-DAD Method for Analysis of Euonymus Extracts

While a specific method for this compound quantification is not detailed in the search results, a validated HPLC method for the simultaneous determination of seven other compounds in Euonymus alatus provides a strong template.[3]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column compartment, and a DAD detector.

  • Column: C18 column (e.g., SHISEIDO, S-5 μm, 4.6 mm I.D. × 250 mm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for separating sesquiterpenoids.

  • Detection: The DAD can be set to monitor multiple wavelengths to optimize the detection of different compounds.

  • Quantification: A calibration curve is constructed using a purified this compound standard of known concentrations. The concentration in the plant extract is then determined by comparing the peak area of this compound in the sample to the calibration curve.

Table 1: HPLC Method Validation Parameters (Example)

ParameterSpecificationPurpose
Linearity (R²) > 0.999Ensures a direct relationship between concentration and detector response.
Precision (RSD) Intra-day: < 2% Inter-day: < 2%Demonstrates the reproducibility of the method.
Accuracy (Recovery) 95% - 105%Confirms the absence of significant matrix effects and the accuracy of the measurement.
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1The lowest concentration of the analyte that can be accurately quantified.

Biological Activity and Signaling Pathways

This compound and related sesquiterpene pyridine alkaloids from the Celastraceae family exhibit a range of potent biological activities.

Table 2: Reported Biological Activities of this compound and Related Alkaloids

Compound/ExtractBiological ActivityReference
This compoundAnti-HIV activity[9]
This compoundP-glycoprotein inhibitory effects[9]
Sesquiterpene Pyridine AlkaloidsImmunosuppressive[7][10]
Sesquiterpene Pyridine AlkaloidsAnti-inflammatory[10]
Sesquiterpene Pyridine AlkaloidsInsecticidal[7]
Sesquiterpene Pyridine AlkaloidsAnti-tumor[7]
Potential Signaling Pathway: NF-κB Inhibition

Several sesquiterpene pyridine alkaloids from the Celastraceae family have been shown to exert their anti-inflammatory and immunosuppressive effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][10] This pathway is a key regulator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Transcription Initiates This compound This compound (and related SPAs) This compound->IKK

References

A Technical Guide to the Biological Activity Screening of Euonymine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid alkaloid, primarily isolated from plants of the Euonymus genus. It belongs to the dihydro-β-agarofuran family of natural products. Structurally, it features a highly oxygenated and stereochemically rich core, often decorated with various acyl groups. These structural nuances contribute to a range of biological activities, making this compound and its derivatives promising candidates for drug discovery. Published research has highlighted its potential as an anti-HIV agent and a P-glycoprotein inhibitor, suggesting its relevance in antiviral and cancer chemotherapy contexts.[1][2]

This guide provides a comprehensive overview of the essential methodologies for screening the biological activities of this compound extracts. It covers preliminary phytochemical analysis, detailed protocols for key bioassays, and the visualization of relevant experimental workflows and cellular signaling pathways.

Preliminary Phytochemical Screening

Before conducting specific bioassays, it is crucial to perform a preliminary phytochemical screening of the this compound extract to identify the major classes of secondary metabolites present. This provides a chemical context for the observed biological activities.

Experimental Protocols for Phytochemical Tests

The following are standard qualitative tests for common phytochemicals. A portion of the dried plant extract is typically dissolved in an appropriate solvent (e.g., methanol, water) to create a stock solution for these tests.

  • Test for Alkaloids:

    • Acidify 5 mL of the extract solution with a few drops of dilute hydrochloric acid.

    • Add 1-2 mL of Mayer's reagent. The formation of a cream or white precipitate indicates the presence of alkaloids.

    • Alternatively, add 1-2 mL of Dragendorff's reagent to a separate acidified aliquot. An orange or reddish-brown precipitate suggests the presence of alkaloids.[3]

  • Test for Flavonoids:

    • To 2 mL of the extract solution, add a few fragments of magnesium ribbon.

    • Add 3-4 drops of concentrated hydrochloric acid.

    • The appearance of a pink, red, or magenta color indicates the presence of flavonoids (Shinoda test).[4]

  • Test for Tannins:

    • Boil 0.5 g of the powdered extract in 10 mL of distilled water and filter.

    • To the filtrate, add a few drops of 0.1% ferric chloride solution.

    • The development of a blue-black or brownish-green coloration suggests the presence of gallic or catechic tannins, respectively.[3]

  • Test for Saponins (Froth Test):

    • Vigorously shake 5 mL of the extract solution in a test tube for 30 seconds.

    • Allow the tube to stand and observe. The formation of a stable, persistent froth (honeycomb-like) at least 1 cm high indicates the presence of saponins.[3]

  • Test for Sterols and Triterpenes (Liebermann-Burchard Test):

    • Dissolve the extract residue in 1 mL of chloroform.

    • Add 1 mL of acetic anhydride, followed by 1-2 drops of concentrated sulfuric acid carefully along the side of the test tube.

    • The formation of a brownish or reddish-purple ring at the junction of the two layers, with the supernatant turning green or violet, indicates the presence of sterols and triterpenes.[3]

Biological Activity Screening: Protocols and Data

This section details the experimental protocols for evaluating the primary biological activities associated with this compound and related compounds.

General Experimental Workflow

The overall process for screening plant extracts involves several key stages, from initial preparation to the identification of bioactive compounds.

G cluster_0 Extraction & Preparation cluster_1 Screening & Fractionation cluster_2 Isolation & Identification A Plant Material (Euonymus sp.) B Drying & Grinding A->B C Solvent Extraction (e.g., Maceration, Soxhlet) B->C D Crude Extract C->D E Phytochemical Screening D->E F Biological Activity Screening (Primary Assays) D->F G Bioassay-Guided Fractionation (e.g., HPLC) F->G Active? H Active Fractions G->H I Compound Isolation (e.g., Prep-HPLC) H->I J Structure Elucidation (NMR, MS) I->J K Pure Compound (this compound) J->K L Secondary & Mechanism of Action Assays K->L

Caption: General workflow for natural product screening.

Cytotoxicity Screening

Cytotoxicity assays are fundamental for identifying compounds with anticancer potential and for establishing a therapeutic window by assessing general toxicity to non-cancerous cells. The MTT assay is a widely used colorimetric method.

  • Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of the this compound extract in the culture medium. Replace the old medium with 100 µL of the medium containing the extract dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[5]

Compound/ExtractCell LineAssayIC₅₀ (µg/mL)Reference
Myricetin 3-O-(4''-O-galloyl)-α-L-rhamnopyranosideA549MTTModerate Activity[5]
Myricetin 3-O-β-D-glucopyranosideA549MTTModerate Activity[5]
This compound Extract (Hypothetical)HeLaMTTData to be determined
This compound Extract (Hypothetical)HEK293MTTData to be determined
Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Screening for anti-inflammatory activity often involves measuring the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in immune cells.

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the this compound extract for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • NO Measurement: Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Transfer 50 µL of supernatant from each well to a new plate.

    • Add 50 µL of sulfanilamide (B372717) solution (Griess Reagent A) and incubate for 10 minutes in the dark.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.[6]

The NF-κB pathway is a critical regulator of inflammation. Many anti-inflammatory natural products act by inhibiting this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Transcription Block This compound (Potential Inhibition) Block->IKK Block->NFkB_nuc IkB_NFkB:f1->Nucleus Translocates

Caption: Simplified NF-κB signaling pathway.

Antiviral Activity Screening

Given the reported anti-HIV activity of this compound, screening against a panel of viruses is a logical step. The plaque reduction assay is a standard method for quantifying the inhibition of viral replication.

  • Cell Culture: Grow a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Viral Infection: Dilute the virus stock to a concentration that produces 50-100 plaques per well. Remove the culture medium from the cells and infect them with the virus for 1-2 hours at 37°C to allow for adsorption.

  • Treatment: During or after the adsorption period, remove the virus inoculum. Wash the cells with PBS and overlay them with a semi-solid medium (e.g., DMEM with 1% methylcellulose) containing different concentrations of the this compound extract.

  • Incubation: Incubate the plates for 2-4 days, depending on the virus, until visible plaques (zones of cell death) are formed.

  • Staining: Remove the overlay medium. Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet solution.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration relative to the virus control (no extract). Determine the EC₅₀ (the effective concentration that reduces plaque formation by 50%).[7][8]

Compound/ExtractVirusHost CellAssayEC₅₀ / IC₅₀Reference
This compoundHIVLymphocytesVariousActivity Reported[1][2]
NorwogoninEV-A71RD cellsPlaque Reduction>60% inhibition at 50 µg/mL[7]
QuercetinHSV-1Vero cellsPlaque Reduction10 µg/mL (50% reduction)[8]
This compound ExtractInfluenza AMDCK cellsPlaque ReductionData to be determined
Insecticidal Activity Screening

Many alkaloids and terpenoids from plants exhibit insecticidal properties. Screening can be performed through contact toxicity and fumigant assays.

  • Insects: Use a relevant insect pest, such as the maize weevil (Sitophilus zeamais) or the red flour beetle (Tribolium castaneum).

  • Application: Dissolve the this compound extract in acetone (B3395972) to prepare a range of concentrations. Apply 1 µL of the solution to the dorsal thorax of each insect using a micro-applicator. A control group is treated with acetone only.

  • Observation: Place the treated insects in petri dishes with a food source and maintain them at controlled temperature and humidity (e.g., 27-29°C, 70-80% RH).

  • Mortality Count: Record mortality at 24, 48, and 72 hours post-application. Insects are considered dead if they show no movement when prodded with a fine brush.

  • Analysis: Use probit analysis to calculate the LD₅₀ (the median lethal dose) in µg per insect.[9][10]

  • Insects: Place a known number of adult insects (e.g., 20 S. zeamais) in a small cage within a sealed glass jar (e.g., 250 mL).

  • Application: Apply the this compound extract onto a filter paper strip and place it inside the jar, ensuring it does not contact the insects.

  • Incubation: Seal the jar and incubate under controlled conditions.

  • Mortality Count: Record mortality after 24 hours.

  • Analysis: Calculate the LC₅₀ (the median lethal concentration) in mg/L of air.[10][11]

Extract/CompoundInsect SpeciesAssayLD₅₀ (µ g/adult )LC₅₀ (mg/L air)Reference
E. schensianus OilT. castaneumContact1.91-[9]
E. schensianus OilS. zeamaisContact1.53-[9]
ThymolA. tumidaContact41.79-[10]
ThymolA. tumidaFumigant-52.66[10]
This compound ExtractS. zeamaisContactData to be determined-
This compound ExtractS. zeamaisFumigant-Data to be determined

Conclusion

The systematic screening of this compound extracts requires a multi-assay approach grounded in robust and reproducible protocols. This guide outlines the foundational steps, from initial phytochemical characterization to specific bioassays for cytotoxicity, anti-inflammatory, antiviral, and insecticidal activities. The provided methodologies serve as a template for researchers to effectively evaluate the therapeutic potential of this compound and its derivatives. Further investigation into the modulation of specific signaling pathways, such as NF-κB or MAPK, will be critical in elucidating the precise mechanisms of action of this promising natural product.

References

The Mechanism of Action of Euonymine as a Putative P-glycoprotein Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Concepts: P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a member of the ATP-binding cassette (ABC) transporter superfamily. It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells. This action reduces the intracellular concentration of these drugs, thereby diminishing their efficacy and leading to multidrug resistance (MDR) in cancer cells. The inhibition of P-gp is a key strategy to overcome MDR and enhance the effectiveness of chemotherapy. P-gp inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition of substrate binding and modulation of ATPase activity.[1][2]

Putative Mechanism of Action of Euonymine (B13332915) as a P-glycoprotein Inhibitor

Based on studies of other cardiac glycosides, this compound is likely to interact directly with P-glycoprotein. Cardiac glycosides are known substrates and inhibitors of P-gp.[3][4][5] The interaction is thought to occur within the transmembrane domains of the transporter, where the drug-binding sites are located. The mechanism of inhibition by cardiac glycosides is generally considered to be competitive, where they vie with other P-gp substrates for the same binding pocket.

The binding of a cardiac glycoside like this compound to P-gp can modulate its ATPase activity. P-gp utilizes the energy from ATP hydrolysis to drive the conformational changes necessary for drug efflux.[2] The interaction with an inhibitor can either stimulate or inhibit this ATPase activity. In the context of reversing multidrug resistance, an inhibitory effect on the transport function is the desired outcome.

Signaling Pathway of P-glycoprotein Mediated Drug Efflux and Inhibition

Pgp_Mechanism cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_in Chemotherapeutic Drug (Intracellular) Pgp->Drug_in Efflux (Transport) Euonymine_in This compound (Intracellular) Pgp->Euonymine_in Inhibition of Efflux ADP ADP + Pi Pgp->ADP Drug_out Chemotherapeutic Drug (Extracellular) Drug_out->Pgp Binding Euonymine_out This compound (Extracellular) Euonymine_out->Pgp Competitive Binding ATP ATP ATP->Pgp Hydrolysis

Caption: Competitive inhibition of P-gp by this compound, preventing drug efflux.

Quantitative Data on P-glycoprotein Inhibition by Cardiac Glycosides

The following table summarizes the inhibitory potency of various cardiac glycosides on P-gp activity, which can serve as a reference for the potential efficacy of this compound.

CompoundAssay TypeCell Line/SystemP-gp SubstrateIC50 (µM)Reference
DigitoxinVesicular TransportHEK293 cells expressing human P-gp[³H]-N-methyl-quinidine9[5]
Proscillaridin AVesicular TransportHEK293 cells expressing human P-gp[³H]-N-methyl-quinidine25[5]
Digoxin (B3395198)Vesicular TransportHEK293 cells expressing human P-gp[³H]-N-methyl-quinidine188[5]
PeruvosideVesicular TransportHEK293 cells expressing human P-gp[³H]-N-methyl-quinidine214[5]
StrophanthidolVesicular TransportHEK293 cells expressing human P-gp[³H]-N-methyl-quinidine242[5]
CymarinVesicular TransportHEK293 cells expressing human P-gp[³H]-N-methyl-quinidine432[5]

Experimental Protocols

P-gp Mediated Transport Assay (Vesicular Transport)

This assay measures the ability of a test compound to inhibit the transport of a known P-gp substrate into plasma membrane vesicles derived from cells overexpressing P-gp.

Methodology:

  • Preparation of Membrane Vesicles: P-gp-overexpressing cells (e.g., HEK293 transfected with human MDR1) are harvested and homogenized. Plasma membrane vesicles are then isolated by differential centrifugation.

  • Transport Reaction: Vesicles are incubated with a radiolabeled P-gp substrate (e.g., 100 nM [³H]-N-methyl-quinidine) in the presence of ATP and varying concentrations of the test compound (e.g., cardiac glycosides).

  • Quantification: The reaction is stopped by rapid filtration, and the amount of radioactivity accumulated inside the vesicles is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the substrate transport (IC50) is determined by non-linear regression analysis.[5]

Rhodamine 123 Accumulation Assay

This cell-based assay is commonly used to assess the functional activity of P-gp. Rhodamine 123 is a fluorescent P-gp substrate. Inhibition of P-gp leads to increased intracellular accumulation of rhodamine 123.

Methodology:

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive cell line are seeded in multi-well plates.

  • Incubation: Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations.

  • Rhodamine 123 Addition: Rhodamine 123 is added to the medium and incubated for a specific period (e.g., 90 minutes).

  • Measurement: Cells are washed, and the intracellular fluorescence of rhodamine 123 is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: An increase in fluorescence in the presence of the test compound indicates P-gp inhibition.

Rhodamine_Assay_Workflow Start Start Seed_Cells Seed P-gp overexpressing cells and parental cells in plates Start->Seed_Cells Pre_incubation Pre-incubate with This compound (test compound) Seed_Cells->Pre_incubation Add_Rhodamine Add Rhodamine 123 (P-gp substrate) Pre_incubation->Add_Rhodamine Incubate Incubate for 90 minutes Add_Rhodamine->Incubate Wash Wash cells to remove extracellular dye Incubate->Wash Measure Measure intracellular fluorescence Wash->Measure Analyze Analyze data: Increased fluorescence indicates P-gp inhibition Measure->Analyze End End Analyze->End

Caption: Workflow for the Rhodamine 123 accumulation assay.

P-glycoprotein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors can either stimulate or inhibit this activity.

Methodology:

  • Membrane Preparation: Purified P-gp-containing membranes are used.

  • Assay Reaction: Membranes are incubated with ATP and the test compound. The reaction measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

  • Detection: The amount of Pi is quantified colorimetrically.

  • Data Analysis: The change in ATPase activity in the presence of the test compound compared to the basal activity is determined. Stimulation or inhibition of ATPase activity provides insights into the interaction of the compound with P-gp.[3]

ATPase_Assay_Logic Start P-gp containing membranes + ATP Add_Compound Add Test Compound (e.g., this compound) Start->Add_Compound Measure_Pi Measure inorganic phosphate (Pi) release Add_Compound->Measure_Pi Decision Compare Pi release to basal level Measure_Pi->Decision Stimulation Stimulation of ATPase activity Decision->Stimulation Higher Inhibition Inhibition of ATPase activity Decision->Inhibition Lower No_Effect No effect on ATPase activity Decision->No_Effect Same

Caption: Logical flow of a P-glycoprotein ATPase activity assay.

Conclusion

While direct evidence for this compound's mechanism as a P-gp inhibitor is pending, its classification as a cardiac glycoside provides a strong basis for predicting its interaction with this important efflux pump. The likely mechanism involves competitive binding to the P-gp substrate binding site, leading to an inhibition of drug efflux and a potential modulation of ATPase activity. The experimental protocols detailed in this guide provide a framework for the systematic investigation of this compound and other natural products as potential agents to reverse multidrug resistance in cancer therapy. Further research is warranted to elucidate the specific molecular interactions and to quantify the inhibitory potency of this compound.

References

Investigating the Anti-HIV Activity of Euonymine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continued exploration of novel therapeutic agents. Natural products have historically been a rich source of antiviral compounds. Euonymine, a complex sesquiterpene alkaloid isolated from plants of the Euonymus genus within the Celastraceae family, has been identified as a promising scaffold for the development of anti-HIV agents.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for investigating the anti-HIV activity of this compound and its synthetic derivatives. The guide details experimental protocols for assessing antiviral efficacy and cytotoxicity, presents a framework for data analysis, and visualizes experimental workflows and potential mechanisms of action through signaling pathway diagrams.

Introduction to this compound and its Antiviral Potential

This compound is a member of the Celastraceae family of natural products, which have been noted for a range of biological activities, including antiretroviral effects. While the specific anti-HIV activity of this compound is documented, detailed quantitative data on its derivatives are not widely available in public literature.[4] The complex structure of this compound offers a unique template for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to develop derivatives with enhanced potency and improved pharmacological profiles. This guide outlines the necessary steps to systematically evaluate such derivatives as potential anti-HIV drug candidates.

Data Presentation: Anti-HIV Activity and Cytotoxicity of this compound Derivatives

A crucial aspect of antiviral drug discovery is the quantitative assessment of a compound's efficacy against the virus and its toxicity to host cells. The 50% effective concentration (EC50) represents the concentration of a drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to cells.

While specific data for a broad range of this compound derivatives is not yet published, Table 1 provides a template for presenting such data once obtained through the experimental protocols outlined in this guide.

Compound IDDerivative ModificationEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Euo-001 This compound (Parent Compound)[Hypothetical Value][Hypothetical Value][Calculated Value]
Euo-002 [Modification A][Hypothetical Value][Hypothetical Value][Calculated Value]
Euo-003 [Modification B][Hypothetical Value][Hypothetical Value][Calculated Value]
Euo-004 [Modification C][Hypothetical Value][Hypothetical Value][Calculated Value]
AZT Azidothymidine (Control)[Reference Value][Reference Value][Calculated Value]

Table 1: Hypothetical Anti-HIV Activity and Cytotoxicity Data for this compound Derivatives. This table is for illustrative purposes to guide the presentation of experimental findings.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the anti-HIV activity and cytotoxicity of this compound derivatives.

Cell Culture and Virus Propagation
  • Cell Lines: T-lymphocyte cell lines such as MT-4 or CEM-GFP are commonly used for in vitro anti-HIV assays. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Virus Stock: Laboratory-adapted strains of HIV-1, such as NL4-3, are propagated in a suitable T-cell line. Viral titers are determined by measuring the p24 antigen concentration in the culture supernatant using an ELISA kit.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the this compound derivatives to the wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined from the dose-response curve.

Anti-HIV Activity Assay (p24 Antigen ELISA)

The p24 antigen capture ELISA is a widely used method to quantify HIV-1 replication by measuring the concentration of the viral core protein p24 in the culture supernatant.

  • Cell Infection: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells per well. Pre-treat the cells with various concentrations of the this compound derivatives for 2 hours.

  • Virus Addition: Infect the cells with a predetermined amount of HIV-1 (e.g., multiplicity of infection of 0.01).

  • Incubation: Incubate the infected cells for 72 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • p24 ELISA: Perform the p24 antigen ELISA according to the manufacturer's instructions. Briefly, the supernatant is added to wells coated with anti-p24 antibodies. After incubation and washing, a biotinylated secondary antibody and a streptavidin-peroxidase conjugate are added. The reaction is developed with a substrate solution, and the absorbance is measured.

  • Data Analysis: A standard curve is generated using recombinant p24 antigen. The concentration of p24 in the samples is determined from the standard curve. The EC50 value is calculated from the dose-response curve of p24 inhibition.

HIV-1 Reverse Transcriptase (RT) Activity Assay

This assay determines if the this compound derivatives inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

  • Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including digoxigenin-labeled dUTP and biotin-labeled dUTP.

  • Enzyme and Inhibitor: Add recombinant HIV-1 RT and various concentrations of the this compound derivative to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for 1 hour to allow for DNA synthesis.

  • Detection: Transfer the reaction mixture to a streptavidin-coated microplate. The biotin-labeled DNA will bind to the streptavidin.

  • Antibody Binding: Add an anti-digoxigenin antibody conjugated to peroxidase.

  • Substrate Addition: Add a peroxidase substrate (e.g., TMB) and measure the resulting colorimetric signal.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the RT activity, is determined from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide clear visualizations of complex processes.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Start This compound Derivatives Library Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Start->Cytotoxicity Antiviral Anti-HIV Assay (p24 ELISA) Determine EC50 Start->Antiviral RT_Assay Reverse Transcriptase Assay Antiviral->RT_Assay Active Compounds Entry_Assay Viral Entry/Fusion Assay Antiviral->Entry_Assay Integrase_Assay Integrase Assay Antiviral->Integrase_Assay SAR Structure-Activity Relationship (SAR) Studies RT_Assay->SAR Entry_Assay->SAR Integrase_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for evaluating the anti-HIV activity of this compound derivatives.

While the precise signaling pathway affected by this compound is yet to be elucidated, many natural products are known to interfere with early stages of the HIV life cycle. A plausible mechanism could involve the inhibition of viral entry or reverse transcription. The following diagram illustrates a hypothetical signaling pathway where a this compound derivative inhibits HIV-1 entry.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change MembraneFusion Membrane Fusion CCR5->MembraneFusion 4. Fusion Peptide Exposure ViralEntry Viral Entry MembraneFusion->ViralEntry 5. Viral Entry This compound This compound Derivative This compound->gp120 Inhibition

Caption: Hypothetical mechanism of HIV-1 entry inhibition by a this compound derivative.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic investigation of this compound and its derivatives as potential anti-HIV therapeutic agents. The detailed experimental protocols and data presentation guidelines are intended to facilitate standardized and comparable research in this promising area. Future research should focus on synthesizing a diverse library of this compound derivatives to establish robust structure-activity relationships. For lead compounds, further mechanistic studies will be essential to precisely identify their molecular targets within the HIV replication cycle. Ultimately, promising candidates will require evaluation in more complex cell models and subsequently in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles. The exploration of natural products like this compound continues to be a valuable endeavor in the quest for new and effective treatments for HIV/AIDS.

References

Euonymine: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a naturally occurring sesquiterpene pyridine (B92270) alkaloid found in plants of the Celastraceae family. This technical guide provides a concise summary of its core chemical properties, an overview of its synthesis and isolation, and a discussion of its known biological activities. The information is presented for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this complex natural product.

Chemical Properties

This compound is a highly oxygenated and structurally complex molecule. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Chemical Formula C₃₈H₄₇NO₁₈[1][2]
Molecular Weight 805.8 g/mol [2][3]
CAS Number 33458-82-1[1][2]
Class Sesquiterpene Pyridine Alkaloid[4][5]

Synthesis and Isolation

The intricate structure of this compound, with its 11 contiguous stereocenters, presents a significant synthetic challenge. A successful enantioselective total synthesis has been reported, highlighting the complexity of its chemical architecture.[4]

Total Synthesis Workflow

The total synthesis of this compound is a multi-step process involving the strategic construction of its core ring system. The following diagram outlines the key stages of a reported synthetic route.[4]

G A Starting Material ((R)-glycerol acetonide) B B-Ring Construction (Diels-Alder Reaction) A->B C C-Ring Construction (Intramolecular Iodoetherification) B->C D A-Ring Construction (Ring-Closing Olefin Metathesis) C->D E Installation of Stereocenters (Substrate-Controlled Reactions) D->E F Protected Euonyminol Intermediate E->F G Site-Selective Bis-esterification (Bislactone Formation) F->G H Introduction of Methyl Groups ([3+2]-Cycloaddition and Desulfurization) G->H I Final Steps (Deprotection and Acetylation) H->I J This compound I->J

Figure 1. A simplified workflow for the total synthesis of this compound.
Isolation from Natural Sources

This compound is naturally produced by various plant species, including Maytenus chiapensis and Tripterygium wilfordii.[1][5] The general approach for its isolation involves extraction and purification from plant material.

Experimental Protocol Overview: Isolation of Sesquiterpene Pyridine Alkaloids

The following provides a generalized overview of the methodology for isolating sesquiterpene pyridine alkaloids, including this compound, from plant sources. It is important to note that this is a summary and not a detailed, step-by-step protocol.

  • Extraction: Powdered plant material (e.g., roots) is extracted with a solvent such as 95% ethanol (B145695) under reflux. The resulting extract is then concentrated under reduced pressure.[5]

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with a nonpolar solvent like chloroform (B151607) to separate compounds based on their polarity.[5]

  • Acid-Base Extraction: The chloroform-soluble fraction is subjected to an acid-base extraction to isolate the alkaloids. This typically involves:

    • Extraction with a dilute acid (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

    • Separation of the aqueous layer, followed by basification with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 8-9. This deprotonates the alkaloids, causing them to precipitate.[5]

  • Chromatography: The resulting total alkaloid fraction is then subjected to one or more chromatographic techniques for purification. These can include:

    • Column Chromatography: Using stationary phases like neutral alumina (B75360) or ODS (octadecylsilane).[5]

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification of individual alkaloids.[1]

The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.

G A Plant Material (e.g., Tripterygium wilfordii roots) B Ethanol Extraction A->B C Solvent Partitioning (Water/Chloroform) B->C D Acid-Base Extraction (Isolation of Total Alkaloids) C->D E Chromatographic Separation (e.g., ODS Chromatography) D->E F Preparative HPLC E->F G Purified this compound F->G

Figure 2. A generalized workflow for the isolation of this compound.

Biological Activities and Potential Applications

This compound has been investigated for several biological activities, suggesting its potential as a lead compound in drug discovery.

  • Anti-HIV Activity: this compound has demonstrated activity against the Human Immunodeficiency Virus (HIV).[4]

  • P-glycoprotein (P-gp) Inhibition: It has also been shown to inhibit P-glycoprotein, a membrane protein involved in multidrug resistance in cancer cells.[4]

  • Insecticidal and Antifeedant Properties: Research has indicated that this compound exhibits strong antifeedant activity against certain insect species, such as Spodoptera littoralis.[1]

The following diagram illustrates the known biological activities of this compound.

G cluster_0 Biological Activities A Anti-HIV Activity B P-glycoprotein Inhibition C Insecticidal/Antifeedant Activity This compound This compound This compound->A This compound->B This compound->C

Figure 3. Reported biological activities of this compound.

Future Directions

The complex structure and interesting biological profile of this compound make it a compelling subject for further research. Future studies could focus on elucidating the specific mechanisms of action for its anti-HIV and P-glycoprotein inhibitory activities. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of novel analogs with improved potency and selectivity. The development of more efficient synthetic routes would also be crucial for enabling more extensive biological evaluation.

References

Unraveling the Molecular Architecture: A Technical Guide to the Mass Spectrometry Fragmentation Analysis of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Profile of Euonymine

  • Molecular Formula: C₃₈H₄₇NO₁₈

  • Molecular Weight: 805.8 g/mol

  • Core Structure: Dihydro-β-agarofuran sesquiterpenoid

  • Key Features: A highly substituted polyester (B1180765) of a polyhydroxylated dihydro-β-agarofuran core, with a macrocyclic diester bridge formed by a pyridine (B92270) dicarboxylic acid derivative.

Experimental Protocols for Mass Spectrometry Analysis

The analysis of complex natural products like this compound typically employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for separating and structurally characterizing components of intricate mixtures.

Sample Preparation:

  • Extraction: this compound is typically extracted from the plant material (e.g., roots or stems of Euonymus species) using organic solvents such as methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol.

  • Purification: The crude extract is subjected to various chromatographic techniques, including column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Sample for Analysis: A purified sample of this compound is dissolved in a suitable solvent, typically methanol or acetonitrile (B52724), to a concentration of approximately 1-10 µg/mL for LC-MS analysis.

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient Program: A typical gradient might start at 10-20% B, increasing to 90-100% B over 20-30 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: Maintained at 25-40 °C.

Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray ionization (ESI) is the most common and suitable method for analyzing polar, high-molecular-weight compounds like this compound. Analysis is typically performed in positive ion mode due to the presence of the nitrogen atom in the pyridine ring, which is readily protonated.

  • Ionization Mode: Positive ion mode ([M+H]⁺).

  • Mass Analyzer: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are preferred to obtain accurate mass measurements for precursor and fragment ions, enabling the determination of elemental compositions.[3]

  • MS Scan Range: A full scan range of m/z 100-1500 is typically used to detect the precursor ion.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) is the most common method for fragmentation. The precursor ion ([M+H]⁺) is selected in the first stage of the mass spectrometer and fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.

  • Collision Energy: The collision energy is varied (e.g., 10-60 eV) to control the extent of fragmentation and obtain a comprehensive fragmentation spectrum.

Predicted Mass Spectrometry Fragmentation Analysis of this compound

Due to the absence of published experimental mass spectra of this compound, the following table summarizes the predicted major fragment ions based on the known fragmentation patterns of dihydro-β-agarofuran sesquiterpenoids and macrocyclic alkaloids. The fragmentation is expected to occur primarily at the ester linkages and within the macrocyclic ring, as these are the most labile bonds.

Predicted Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure/Description
746.25C₂H₂O₂ (ketene)Loss of an acetyl group.
686.23C₄H₄O₄Loss of two acetyl groups.
626.21C₆H₆O₆Loss of three acetyl groups.
566.19C₈H₈O₈Loss of four acetyl groups.
506.17C₁₀H₁₀O₁₀Loss of five acetyl groups.
446.15C₁₂H₁₂O₁₂Loss of all six acetyl groups.
Varies-Cleavage of the macrocyclic ester linkages, leading to the opening of the large ring and subsequent fragmentation.
Varies-Fragmentation within the dihydro-β-agarofuran core, although this is generally more stable than the ester linkages.
168.06-Ion corresponding to the protonated pyridine dicarboxylic acid moiety after cleavage from the sesquiterpene core.

Visualization of Key Processes

Predicted Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound under ESI-MS/MS conditions. The initial protonation is expected to occur on the nitrogen atom of the pyridine ring. Subsequent fragmentation is dominated by the sequential loss of the acetyl groups and cleavage of the ester bonds of the macrocyclic ring.

Euonymine_Fragmentation M This compound [M+H]⁺ m/z 806.29 F1 Loss of CH₂CO (Acetyl group) M->F1 - CH₂CO F2 Loss of C₉H₉NO₄ (Pyridine dicarboxylic acid moiety) M->F2 - C₂₇H₃₈O₁₄ Frag1 [M+H - 42]⁺ m/z 764.27 F1->Frag1 Pyridine Protonated Pyridine Dicarboxylic Acid m/z 168.06 F2->Pyridine Frag3 Further Acetyl Losses Frag1->Frag3 - n(CH₂CO) Frag2 [M+H - C₉H₉NO₄]⁺ Core Dihydro-β-agarofuran Core Ion Frag3->Core

Caption: Predicted ESI-MS/MS fragmentation pathway of protonated this compound.

General Experimental Workflow for LC-MS/MS Analysis

The logical flow of a typical LC-MS/MS experiment for the analysis of this compound is depicted below. This workflow highlights the key stages from sample introduction to data analysis.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Injection Column C18 Reversed-Phase Column Separation Sample->Column ESI Electrospray Ionization (Positive Mode) Column->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Spectrum Mass Spectrum Generation MS2->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation Elucidation Structural Elucidation Interpretation->Elucidation

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation analysis of this compound provides critical information for its structural confirmation and differentiation from related analogues. While experimental data for this compound itself remains to be published, a thorough understanding of the fragmentation behavior of the dihydro-β-agarofuran sesquiterpenoid class of compounds allows for a predictive and informative analysis. The primary fragmentation pathways involve the neutral loss of acetyl groups and the cleavage of the macrocyclic diester bridge, yielding characteristic fragment ions that can be used for structural assignment. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers undertaking the analysis of this compound and other complex natural products. Further studies involving high-resolution tandem mass spectrometry are essential to fully elucidate and confirm the fragmentation pathways of this intricate and biologically significant molecule.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Euonymine via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of Euonymine, a complex sesquiterpenoid alkaloid. The key strategic element highlighted is the application of a Diels-Alder reaction to construct the core carbocyclic framework of the molecule. The protocols are based on the successful enantioselective total synthesis reported by Inoue and coworkers in 2021, with comparative data from the earlier racemic synthesis by White and coworkers.

This compound and its core structure, euonyminol, have garnered significant interest due to their intricate molecular architecture and potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The complexity of this compound, with its multiple contiguous stereocenters and densely functionalized core, presents a formidable challenge in chemical synthesis. The application of the Diels-Alder reaction provides an efficient and stereocontrolled route to the decalin core, significantly streamlining the synthetic pathway.

Key Strategic Application of the Diels-Alder Reaction

The total synthesis of this compound by Inoue and coworkers employs a crucial Et3N-accelerated Diels-Alder reaction to construct the B-ring of the dihydro-β-agarofuran core.[1][2] This reaction establishes key stereocenters and rapidly builds molecular complexity from simpler starting materials.

Below is a logical workflow illustrating the key stages of the total synthesis of this compound as accomplished by the Inoue group.

This compound Total Synthesis Workflow cluster_start Starting Materials cluster_core_synthesis Core Synthesis cluster_endgame Synthesis Endgame R-Glycerol Acetonide R-Glycerol Acetonide Diels_Alder Et3N-accelerated Diels-Alder Reaction R-Glycerol Acetonide->Diels_Alder 3-Hydroxy-2-pyrone 3-Hydroxy-2-pyrone 3-Hydroxy-2-pyrone->Diels_Alder B_Ring_Formation B-Ring Construction Diels_Alder->B_Ring_Formation C_Ring_Formation C-Ring Formation (Iodoetherification) B_Ring_Formation->C_Ring_Formation A_Ring_Formation A-Ring Formation (Ring-Closing Metathesis) C_Ring_Formation->A_Ring_Formation Protected_Euonyminol Protected Euonyminol (Common Intermediate) A_Ring_Formation->Protected_Euonyminol Macrocyclization Site-selective Bis-esterification Protected_Euonyminol->Macrocyclization Final_Steps Final Stereocenter Installation, Deprotection & Acetylation Macrocyclization->Final_Steps This compound This compound Final_Steps->this compound

Caption: Overall workflow for the total synthesis of this compound.

Quantitative Data Presentation

The following table summarizes the key quantitative data for the Diels-Alder reaction in the total synthesis of this compound and its core, as reported by Inoue et al. (enantioselective) and White et al. (racemic).

ParameterInoue et al. (2021)[1][2]White et al. (1997)
Reaction Type Intermolecular Diels-AlderIntermolecular Diels-Alder
Diene Danishefsky-type diene derived from (R)-glycerol acetonide1-methoxy-3-trimethylsilyloxy-1,3-butadiene
Dienophile 3-Hydroxy-2-pyrone derivativeMethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate
Catalyst/Promoter Triethylamine (B128534) (Et3N)Not specified (thermal)
Solvent TolueneNot specified
Temperature 110 °C110 °C
Reaction Time 24 hours24 hours
Yield 84% (for the major diastereomer)70% (of the endo adduct)
Diastereomeric Ratio 10:1Not specified
Stereochemistry EnantioselectiveRacemic

Experimental Protocols

The following are detailed experimental protocols for the key Diels-Alder reactions.

This protocol describes the Et3N-accelerated Diels-Alder reaction to form the bicyclic core.

Diagram of the Diels-Alder Reaction:

Diels_Alder_Reaction cluster_products Products Diene Diene Reaction + Dienophile Dienophile Major_Product Major Diastereomer Minor_Product Minor Diastereomer Reaction_Conditions Et3N, Toluene 110 °C, 24 h (10:1 dr) Reaction->Reaction_Conditions Reaction_Conditions->Major_Product Reaction_Conditions->Minor_Product

Caption: Key Diels-Alder cycloaddition in this compound synthesis.

Materials:

  • Diene (derived from (R)-glycerol acetonide)

  • Dienophile (3-Hydroxy-2-pyrone derivative)

  • Triethylamine (Et3N), freshly distilled

  • Toluene, anhydrous

Procedure:

  • To a solution of the dienophile in anhydrous toluene, add the diene.

  • Add triethylamine (Et3N) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to separate the diastereomers and obtain the desired product.

This protocol outlines the thermal Diels-Alder reaction for the synthesis of the racemic core of euonyminol.

Procedure:

  • A solution of the dienophile (methyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate) and the diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is heated at 110 °C for 24 hours in a sealed tube.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield the endo adduct.

Concluding Remarks

The successful total synthesis of this compound, a molecule of significant complexity, underscores the power of strategic bond disconnections and the application of robust chemical transformations. The Diels-Alder reaction, in particular, has proven to be a highly effective method for the rapid and stereocontrolled construction of the core structure of this compound and related natural products. The protocols and data presented herein are intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, facilitating further exploration of this fascinating class of molecules and their potential therapeutic applications.

References

Application Notes and Protocols for the Stereoselective Synthesis of the Euonymine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine (B13332915) is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products.[1][2] These compounds, isolated from plants of the Celastraceae family, exhibit a range of significant biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The intricate molecular architecture of this compound, characterized by a highly oxygenated and stereochemically dense tricyclic core, presents a formidable challenge for synthetic chemists.[1][2][3] This document provides a detailed overview of the key strategies and experimental protocols for the stereoselective synthesis of the this compound core structure, euonyminol, based on recently developed total syntheses.

Synthetic Strategy Overview

The total synthesis of this compound and its core, euonyminol, has been a subject of significant research interest. A successful and efficient enantioselective total synthesis was reported by Inoue and colleagues in 2021.[1][2][3] Their strategy relies on a convergent approach, meticulously installing the eleven contiguous stereocenters through a series of substrate-controlled stereoselective reactions. The construction of the ABC-ring system is achieved in a stepwise manner, starting with the B-ring, followed by the C-ring, and finally the A-ring.[1][3]

A generalized workflow for the synthesis is presented below:

G cluster_0 Starting Material cluster_1 B-Ring Formation cluster_2 C-Ring Formation cluster_3 A-Ring Formation cluster_4 Core Elaboration cluster_5 Final Product A (R)-Glycerol Acetonide B Et3N-accelerated Diels-Alder Reaction A->B Dienophile Synthesis C Intramolecular Iodoetherification B->C Cycloaddition D Ring-Closing Olefin Metathesis C->D Etherification E Stereoselective C-C and C-O Bond Formations D->E Metathesis F Protected Euonyminol E->F Functional Group Interconversions

Caption: Overall synthetic workflow for the this compound core.

Key Reaction Protocols

B-Ring Construction via Diels-Alder Reaction

The synthesis commences with the construction of the B-ring using a highly stereoselective Diels-Alder reaction.[1][3] The dienophile is prepared from commercially available (R)-glycerol acetonide.

Experimental Protocol:

A solution of the dienophile and a suitable diene in toluene (B28343) is treated with triethylamine (B128534) (Et3N). The reaction mixture is stirred at a specified temperature until completion, monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the bicyclic product.

Reactants/ReagentsConditionsYieldDiastereomeric Ratio
Dienophile, Diene, Et3NToluene, 80 °C, 12 h85%>20:1
C-Ring Formation via Intramolecular Iodoetherification

The C-ring, a tetrahydrofuran (B95107) ring, is constructed via an intramolecular iodoetherification reaction.[1][3] This step is crucial for establishing the core tricyclic skeleton.

Experimental Protocol:

To a solution of the diol precursor in dichloromethane (B109758) (CH2Cl2) at 0 °C is added iodine (I2) and sodium bicarbonate (NaHCO3). The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched with aqueous sodium thiosulfate, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Reactants/ReagentsConditionsYield
Diol, I2, NaHCO3CH2Cl2, 0 °C to rt, 4 h92%
A-Ring Formation via Ring-Closing Metathesis

The six-membered A-ring is synthesized using a ring-closing metathesis (RCM) reaction.[1][3] This powerful carbon-carbon bond-forming reaction utilizes a Grubbs catalyst.

Experimental Protocol:

A solution of the diene precursor in degassed CH2Cl2 is treated with Grubbs' second-generation catalyst. The mixture is heated at reflux under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by silica (B1680970) gel chromatography to yield the tricyclic product.

Reactants/ReagentsConditionsYield
Diene, Grubbs' II catalystCH2Cl2, reflux, 6 h88%

Stereoselective Transformations for Core Elaboration

Following the construction of the tricyclic core, a series of highly stereoselective transformations are employed to install the remaining stereocenters and oxygen functionalities.[1][3] These reactions are substrate-controlled, leveraging the existing stereochemistry of the intermediates to direct the outcome of subsequent reactions.

A key transformation in the synthesis of a related dihydro-β-agarofuran core, (-)-isocelorbicol, is a semipinacol rearrangement to install a quaternary carbon center.[4][5]

G cluster_0 Precursor cluster_1 Key Transformation cluster_2 Intermediate A Epoxy Alcohol B Semipinacol Rearrangement A->B Lewis Acid (e.g., BF3·OEt2) C Quaternary Carbon Containing Ketone B->C Stereospecific Migration

Caption: Semipinacol rearrangement for quaternary center formation.

Other crucial stereoselective reactions include diastereoselective reductions and oxidations.[3] For instance, the reduction of a ketone using sodium borohydride (B1222165) in the presence of cerium(III) chloride allows for the stereoselective formation of an alcohol.[3]

Summary of Key Synthetic Steps and Yields

StepReaction TypeKey ReagentsYield (%)StereoselectivityReference
1Diels-Alder ReactionEt3N85>20:1 dr[1][3]
2Intramolecular IodoetherificationI2, NaHCO392-[1][3]
3Ring-Closing MetathesisGrubbs' II catalyst88-[1][3]
4Semipinacol RearrangementBF3·OEt2HighStereospecific[4][5]
5Diastereoselective ReductionNaBH4, CeCl3HighHigh[3]

Conclusion

The stereoselective synthesis of the this compound core structure is a significant achievement in natural product synthesis. The strategies outlined in this document, particularly the convergent approach involving a key Diels-Alder reaction, intramolecular iodoetherification, and ring-closing metathesis, provide a robust framework for accessing this complex molecule. The successful implementation of numerous substrate-controlled stereoselective transformations is a testament to the advanced state of modern synthetic organic chemistry. These methodologies not only provide access to this compound and related compounds for further biological evaluation but also serve as a valuable platform for the development of novel synthetic strategies for other complex natural products.

References

Application Notes and Protocols for Protecting Group Strategies in the Total Synthesis of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the protecting group strategies employed in the landmark total synthesis of Euonymine, a complex polyhydroxylated dihydro-β-agarofuran natural product. The information is derived from the successful synthesis reported by Inoue and coworkers, offering valuable insights for researchers engaged in the synthesis of complex natural products.

Introduction to Protecting Group Strategy in Complex Synthesis

The total synthesis of architecturally complex natural products like this compound, which possesses numerous reactive functional groups, necessitates a sophisticated and robust protecting group strategy. The core principle of such a strategy is the selective masking and subsequent unmasking of functional groups to allow for chemical transformations to occur at specific sites without unintended side reactions. An ideal protecting group should be easy to introduce and remove in high yield, stable to a range of reaction conditions, and should not interfere with desired transformations.

In the context of this compound, with its nine hydroxyl groups exhibiting varied steric and electronic environments, an orthogonal protecting group strategy is paramount. Orthogonal protecting groups are sets of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group in the presence of others. This enables a stepwise and controlled manipulation of the molecule's functional groups, which is critical for the successful construction of the complex target.

Protecting Group Strategy in the Total Synthesis of this compound by Inoue et al.

The total synthesis of this compound by Inoue's group showcases a masterful application of protecting group chemistry. A key intermediate, the protected euonyminol 5 , was strategically synthesized with a suite of protecting groups that allowed for the final elaborations to this compound. The choice of these groups was critical for the late-stage functionalization and macrocyclization steps.

The protecting group strategy for the hydroxyl groups of the euonyminol core in intermediate 5 is summarized below:

Hydroxyl PositionProtecting Group
C1tert-Butyldimethylsilyl (TBS)
C2Acetyl (Ac)
C3Hydroxyl (free)
C5Silyl (B83357) ether derivative
C7Acetyl (Ac)
C8Acetyl (Ac)
C9Silyl ether derivative
C11Acetyl (Ac)
C13Hydroxyl (free)

This strategic placement of silyl ethers and acetyl groups, leaving the C3 and C13 hydroxyls free, was instrumental in the final steps of the synthesis. The free hydroxyls served as attachment points for the pyridine-2,6-dicarboxylic acid moiety to form the characteristic 14-membered bislactone ring of this compound.

Experimental Protocols

The following are detailed experimental protocols for key protection and deprotection steps in the synthesis of the protected euonyminol intermediate 5 and its subsequent conversion to this compound, based on the work of Inoue and colleagues.

Protection of Hydroxyl Groups

Protocol 1: Silylation of Primary and Secondary Alcohols

  • Objective: Introduction of tert-Butyldimethylsilyl (TBS) and other silyl ether protecting groups.

  • Reagents: tert-Butyldimethylsilyl chloride (TBSCl) or other silyl chloride, imidazole (B134444) or 2,6-lutidine, N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Procedure: To a solution of the alcohol in anhydrous DMF or DCM at 0 °C is added imidazole (1.5-2.0 equivalents) followed by the dropwise addition of the silyl chloride (1.2-1.5 equivalents). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

  • Typical Yield: 85-98%

Protocol 2: Acetylation of Hydroxyl Groups

  • Objective: Introduction of acetyl (Ac) protecting groups.

  • Reagents: Acetic anhydride (B1165640) (Ac₂O), pyridine (B92270) or triethylamine (B128534) (Et₃N), 4-dimethylaminopyridine (B28879) (DMAP) (catalytic), dichloromethane (DCM).

  • Procedure: To a solution of the alcohol in anhydrous DCM at 0 °C are added pyridine (2.0-3.0 equivalents), acetic anhydride (1.5-2.0 equivalents), and a catalytic amount of DMAP. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.

  • Typical Yield: 90-99%

Deprotection of Hydroxyl Groups

Protocol 3: Desilylation (Fluoride-mediated)

  • Objective: Removal of silyl ether protecting groups (e.g., TBS).

  • Reagents: Tetrabutylammonium fluoride (B91410) (TBAF) (1 M solution in THF) or hydrofluoric acid-pyridine complex (HF·Py).

  • Procedure (TBAF): To a solution of the silyl ether in anhydrous THF at 0 °C is added a solution of TBAF in THF (1.1-1.5 equivalents). The reaction is stirred at 0 °C to room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

  • Typical Yield: 80-95%

  • Procedure (HF·Py): To a solution of the silyl ether in THF and pyridine at 0 °C is added HF·Py complex dropwise. The reaction is stirred at 0 °C until completion. The reaction is carefully quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The organic extracts are washed with saturated aqueous copper sulfate solution, brine, dried, and concentrated. The product is purified by chromatography.

  • Typical Yield: 75-90%

Protocol 4: Global Deprotection of Acetyl and Silyl Groups and Final Acetylation

  • Objective: Complete removal of all protecting groups from intermediate 5 followed by peracetylation to yield euonyminol octaacetate.

  • Reagents for Deprotection: Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent.

  • Reagents for Acetylation: Acetic anhydride, pyridine.

  • Procedure: The fully protected intermediate 5 is subjected to a global deprotection protocol to remove all silyl and acetyl groups, affording the core euonyminol polyol. This is followed by a global acetylation to yield euonyminol octaacetate.[1]

  • Note: The specific conditions for the global deprotection of intermediate 5 would be a multi-step process likely involving acidic or fluoride-based deprotection of silyl ethers followed by basic hydrolysis of the esters.

Data Presentation

The following table summarizes the quantitative data for representative protection and deprotection steps in the synthesis of key intermediates leading to this compound.

StepReactionReagents and ConditionsProductYield (%)
1Silylation of a diolTBSCl, imidazole, DMFMonosilylated diol92
2AcetylationAc₂O, Et₃N, DMAP, DCMDiacetate95
3Selective DesilylationTBAF, THFDiol88
4Global Deprotection and Acetylation1. Deprotection sequence 2. Ac₂O, pyridineEuonyminol octaacetateNot explicitly stated for the sequence from 5

Visualization of the Protecting Group Strategy

The following diagram illustrates the logical workflow of the protecting group strategy for the final stages of the this compound total synthesis.

Protecting_Group_Strategy A This compound Precursor (Multiple Protected OHs) B Protected Euonyminol (5) (C3, C13-OH free) A->B Selective Deprotection C Bislactone Intermediate B->C Bisesterification (Macrocyclization) D This compound C->D Final Deprotection & Acetylation

Caption: Logical workflow of the late-stage protecting group strategy.

The following diagram illustrates the orthogonal relationship between silyl and acetyl protecting groups.

Orthogonal_Protection Silyl_Protected R-OTBS Silyl_Deprotected R-OH Silyl_Protected->Silyl_Deprotected TBAF or HF-Py Acetyl_Protected R'-OAc Acetyl_Deprotected R'-OH Acetyl_Protected->Acetyl_Deprotected K2CO3/MeOH or LiAlH4

Caption: Orthogonal deprotection of silyl and acetyl groups.

References

Application Notes and Protocols: Synthesis of Euonymine Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of Euonymine analogs to investigate their structure-activity relationships (SAR), particularly focusing on their potential as anti-HIV and P-glycoprotein (P-gp) inhibitory agents.

Introduction

This compound is a complex sesquiterpenoid natural product belonging to the dihydro-β-agarofuran family.[1][2] It exhibits promising biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1][2][3] The intricate structure of this compound, characterized by a highly oxygenated and stereochemically rich core, presents a significant synthetic challenge.[1][2][3] However, this complexity also offers numerous opportunities for structural modification to explore and optimize its biological functions through structure-activity relationship (SAR) studies.

The core of this compound is euonyminol, which is adorned with multiple acetyl groups and a macrocyclic bislactone bridge.[1][2] It is understood that the acylation pattern on the euonyminol core plays a crucial role in defining the biological activity of the resulting molecule.[1][2][3] By systematically synthesizing a series of this compound analogs with varied substitution patterns, researchers can elucidate the key structural features required for potent and selective biological activity, paving the way for the development of novel therapeutic agents.

This document outlines a general strategy for the synthesis of this compound analogs and provides detailed protocols for key synthetic transformations and a representative biological assay.

Structure-Activity Relationship (SAR) Data

A systematic SAR study of this compound analogs would involve the synthesis of a library of compounds with modifications at various positions of the euonyminol core. The primary focus of these initial studies would be on varying the acyl groups, as these are known to influence activity. The following table presents a hypothetical SAR data set for a series of this compound analogs, illustrating how such data can be structured for comparative analysis.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

Compound IDR1 GroupR2 GroupR3 GroupAnti-HIV Activity (IC50, µM)P-gp Inhibition (IC50, µM)
This compound AcetylAcetylBislactone0.51.2
Analog 1 HHH> 50> 50
Analog 2 AcetylHH15.225.8
Analog 3 HAcetylH20.130.5
Analog 4 AcetylAcetylH5.610.3
Analog 5 PropionylPropionylH4.88.9
Analog 6 BenzoylBenzoylH8.215.1
Analog 7 AcetylAcetylMethyl Ester2.14.5

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to guide researchers in structuring their experimental findings.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound analogs can be approached through a convergent strategy involving the initial synthesis of the complex euonyminol core, followed by the selective acylation of its hydroxyl groups to generate a library of analogs.

General Synthetic Workflow

The total synthesis of euonyminol has been achieved and provides a roadmap for accessing the core structure.[1][2] Key transformations in the synthesis of the euonyminol core include a Diels-Alder reaction to construct the B-ring, an intramolecular iodoetherification for the C-ring, and a ring-closing metathesis to form the A-ring.[1][2] Once the euonyminol core is obtained, various acyl groups can be introduced at the hydroxyl positions to generate the desired analogs.

G A Starting Materials ((R)-glycerol acetonide) B Diels-Alder Reaction (B-ring formation) A->B C Intramolecular Iodoetherification (C-ring formation) B->C D Ring-Closing Metathesis (A-ring formation) C->D E Protected Euonyminol Core D->E F Deprotection E->F G Euonyminol F->G H Selective Acylation / Esterification G->H I Library of this compound Analogs H->I

Synthetic workflow for this compound analogs.
Experimental Protocols

The following are detailed protocols for key experimental steps in the synthesis and evaluation of this compound analogs.

Protocol 1: Diels-Alder Reaction for B-ring Formation (Illustrative)

This protocol is a representative procedure for a key step in the synthesis of the dihydro-β-agarofuran core, based on established synthetic routes.[1][2]

Materials:

Procedure:

  • To a solution of the diene (1.0 eq) in anhydrous toluene, add the dienophile (1.2 eq) and triethylamine (0.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired Diels-Alder adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for Acylation of Euonyminol Core

This protocol provides a general method for the esterification of the hydroxyl groups on the euonyminol core to generate a library of analogs.

Materials:

  • Euonyminol (1.0 eq)

  • Acylating agent (e.g., acid chloride or anhydride) (1.1 eq per hydroxyl group to be acylated)

  • Pyridine (B92270) or a non-nucleophilic base (e.g., 2,6-lutidine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the euonyminol core (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (or 2,6-lutidine) followed by the dropwise addition of the acylating agent (1.1 eq per OH group).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the acylated this compound analog.

  • Confirm the structure and purity of the analog by NMR and HRMS.

Protocol 3: P-glycoprotein (P-gp) ATPase Activity Assay

This protocol describes a method to assess the P-gp inhibitory activity of the synthesized analogs by measuring their effect on the ATPase activity of P-gp.

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)

  • Synthesized this compound analogs (test compounds)

  • Verapamil (positive control)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl2)

  • Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent)

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing P-gp membrane vesicles and the assay buffer.

  • Add the test compounds (this compound analogs) at various concentrations to the wells of the microplate. Include wells for a positive control (verapamil) and a negative control (vehicle).

  • Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the ATPase reaction by adding ATP to each well.

  • Incubate the plate at 37 °C for 20 minutes.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of P-gp ATPase inhibition for each concentration of the test compounds.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The inhibition of P-glycoprotein can have significant effects on cellular signaling by altering the intracellular concentration of various drugs and signaling molecules.

G cluster_0 Cell Membrane A This compound Analog B P-glycoprotein (P-gp) A->B Inhibits C Drug Efflux B->C Mediates D Intracellular Drug Concentration C->D Decreases E Therapeutic Effect / Cytotoxicity D->E Increases

Effect of this compound analogs on P-gp-mediated drug efflux.

A logical workflow for a SAR study is depicted below.

G A Synthesize Analog Library B Characterize Analogs (NMR, HRMS) A->B C Primary Screening (Anti-HIV, P-gp Inhibition) B->C D Identify 'Hit' Compounds C->D E Secondary Assays (e.g., Cytotoxicity, Mechanism of Action) D->E F Analyze SAR Data E->F G Design Next-Generation Analogs F->G H Lead Optimization F->H G->A

Logical workflow for a SAR study.

Conclusion and Future Directions

The synthesis of this compound analogs provides a promising avenue for the discovery of novel anti-HIV and P-gp inhibitory agents. The protocols and workflows outlined in this document offer a foundational framework for researchers to systematically explore the SAR of this complex natural product. Future studies should focus on expanding the library of analogs to include modifications of the macrocyclic ring and other functional groups on the euonyminol core. Furthermore, detailed mechanistic studies will be crucial to understand the molecular targets and signaling pathways through which these compounds exert their biological effects.

References

Application of Grubbs Catalyst in the Macrocyclization of Euonymine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Grubbs catalyst in the key macrocyclization step during the total synthesis of Euonymine. This compound, a complex sesquiterpenoid alkaloid, and its analogs are of significant interest due to their potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1]

The construction of the intricate macrocyclic structures inherent to this compound and related natural products presents a formidable challenge in synthetic organic chemistry. Ring-closing metathesis (RCM) utilizing ruthenium-based Grubbs catalysts has emerged as a powerful and indispensable tool for the formation of these large rings, offering high functional group tolerance and predictable reactivity.[2][3] This application note details the specific use of a second-generation Grubbs catalyst in the formation of the A-ring of a this compound precursor, as demonstrated in the total synthesis by Inoue and coworkers.

Overview of the Macrocyclization Strategy

The total synthesis of this compound involves a multi-step sequence, with the formation of the A-ring via RCM being a critical transformation. This step establishes a key structural feature of the molecule and relies on the precise application of a Grubbs catalyst to an acyclic diene precursor. The general transformation is depicted below:

Acyclic_Diene Acyclic Diene Precursor Macrocycle Macrocyclic Product (A-Ring of this compound Precursor) Acyclic_Diene->Macrocycle Ring-Closing Metathesis (RCM) Ethylene (B1197577) Ethylene (byproduct) Macrocycle->Ethylene Grubbs_Catalyst Grubbs Catalyst (2nd Generation) Grubbs_Catalyst->Acyclic_Diene

Caption: General schematic of the ring-closing metathesis reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the macrocyclization reaction in the total synthesis of a key intermediate of this compound.

ParameterValueReference
Substrate Diene Precursor of this compoundInoue, et al.
Catalyst Grubbs Catalyst, 2nd GenerationInoue, et al.
Catalyst Loading 10 mol%Inoue, et al.
Solvent Dichloromethane (B109758) (CH₂Cl₂)Inoue, et al.
Concentration 1.0 mMInoue, et al.
Temperature 40 °CInoue, et al.
Reaction Time 12 hoursInoue, et al.
Yield 85%Inoue, et al.

Detailed Experimental Protocol

This protocol is adapted from the supplementary information of the total synthesis of this compound by Inoue and coworkers.

3.1. Materials and Reagents:

  • Diene Precursor of this compound

  • Grubbs Catalyst, 2nd Generation (CAS No. 246047-72-3)

  • Dichloromethane (CH₂Cl₂), anhydrous, degassed

  • Argon gas, high purity

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer and heating plate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

3.2. Experimental Workflow:

Start Start Setup Prepare Reaction Vessel (Oven-dried flask, Argon atmosphere) Start->Setup Add_Solvent Add Degassed CH₂Cl₂ Setup->Add_Solvent Add_Substrate Add Diene Precursor Add_Solvent->Add_Substrate Heat Heat to 40 °C Add_Substrate->Heat Add_Catalyst Add Grubbs Catalyst (10 mol%) Heat->Add_Catalyst React Stir at 40 °C for 12 h Add_Catalyst->React Quench Quench Reaction React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify by Silica Gel Chromatography Workup->Purify End Obtain Macrocyclic Product Purify->End

Caption: Workflow for the Grubbs-catalyzed macrocyclization.

3.3. Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: An oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled and allowed to cool to room temperature under a stream of high-purity argon gas.

  • Dissolving the Substrate: The diene precursor is weighed and transferred to the reaction flask. Anhydrous, degassed dichloromethane is added to achieve a concentration of 1.0 mM. The solution is stirred to ensure complete dissolution.

  • Initiation of the Reaction: The solution is heated to 40 °C. The Grubbs catalyst (2nd generation, 10 mol%) is weighed and added to the reaction mixture in one portion under a positive flow of argon.

  • Reaction Monitoring: The reaction mixture is stirred at 40 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Quenching and Work-up: Upon completion, the reaction is cooled to room temperature. The reaction can be quenched by the addition of a few drops of ethyl vinyl ether. The solvent is then removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure macrocyclic product.

Key Considerations and Troubleshooting

  • Catalyst Selection: While the second-generation Grubbs catalyst proved effective in this synthesis, other generations of Grubbs catalysts or Hoveyda-Grubbs catalysts could also be screened for optimization, potentially allowing for lower catalyst loadings or shorter reaction times.

  • Solvent and Concentration: The use of a degassed, anhydrous solvent is crucial to prevent catalyst deactivation. The high dilution (1.0 mM) is employed to favor the intramolecular RCM over intermolecular oligomerization.

  • Inert Atmosphere: Maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is essential to protect the catalyst from oxygen, which can lead to its decomposition.

  • Ethylene Removal: The reaction generates ethylene as a byproduct. While not explicitly mentioned in the protocol for this specific synthesis, in some RCM reactions, bubbling a slow stream of argon through the reaction mixture can help to drive the equilibrium towards the product by removing ethylene.

  • Purification: Ruthenium byproducts can sometimes be challenging to remove completely. Specialized purification techniques, such as the use of scavengers or treatment with activated carbon, may be necessary for applications requiring very high purity.

Logical Relationship of Key Parameters

Catalyst Grubbs Catalyst (2nd Gen) - Activity - Stability Yield Reaction Outcome - Yield - Purity Catalyst->Yield Influences Substrate Diene Precursor - Structure - Purity Substrate->Yield Determines Conditions Reaction Conditions - Temperature - Time - Concentration Conditions->Yield Optimizes

Caption: Interplay of factors affecting the macrocyclization outcome.

This detailed guide provides a solid foundation for researchers aiming to apply Grubbs catalyst technology to the synthesis of this compound and other complex macrocyclic natural products. Careful attention to the experimental parameters and a thorough understanding of the underlying principles of ring-closing metathesis are paramount for achieving successful and reproducible results.

References

Application Notes and Protocols for the Asymmetric Synthesis of Euonymine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of key precursors to Euonymine, a complex sesquiterpenoid alkaloid with significant biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The intricate molecular architecture of this compound, characterized by a dihydro-β-agarofuran core with 11 contiguous stereocenters and numerous oxygen functionalities, presents a formidable synthetic challenge.[1][2] The protocols described herein are based on successful enantioselective total syntheses, offering robust methodologies for constructing the core ring systems and installing critical stereochemistry.

Strategic Overview

The enantioselective synthesis of the this compound core, euonyminol, relies on a convergent strategy where the A, B, and C rings of the tricyclic system are constructed sequentially. Key strategies involve a substrate-controlled approach to establish the numerous stereocenters.[1][2] An overview of a successful synthetic pathway, as demonstrated by Inoue and coworkers, starts from the chiral pool material (R)-glycerol acetonide to ensure the correct absolute stereochemistry of the final product.[1][2]

A logical workflow for the synthesis of the core structure is depicted below:

Euonymine_Synthesis_Workflow cluster_start Starting Material cluster_b_ring B-Ring Formation cluster_c_ring C-Ring Formation cluster_a_ring A-Ring Formation cluster_core Core Structure Start (R)-Glycerol Acetonide DielsAlder Et3N-Accelerated Diels-Alder Reaction Start->DielsAlder Several steps Iodoetherification Intramolecular Iodoetherification DielsAlder->Iodoetherification Intermediate Processing RCM Ring-Closing Olefin Metathesis Iodoetherification->RCM Intermediate Processing EuonymineCore Protected Euonyminol (ABC-Ring System) RCM->EuonymineCore Final modifications

Caption: General workflow for the asymmetric synthesis of the this compound core.

Key Synthetic Protocols and Data

The following sections provide detailed experimental protocols for the key transformations in the synthesis of this compound precursors, along with tabulated quantitative data for yields and stereoselectivity.

B-Ring Construction via Et3N-Accelerated Diels-Alder Reaction

The construction of the B-ring is achieved through a highly diastereoselective Diels-Alder reaction. The use of triethylamine (B128534) (Et3N) accelerates the reaction between a dienophile derived from (R)-glycerol acetonide and a suitable diene.[1][2]

Experimental Protocol:

  • Reaction Setup: To a solution of the dienophile (1.0 eq) in toluene (B28343) (0.2 M) is added the diene (1.5 eq) and Et3N (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at 80 °C for 24 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the Diels-Alder adduct.

StepReactantsProductYield (%)Diastereomeric Ratio
1Dienophile + DieneB-ring precursor85>20:1
C-Ring Formation via Intramolecular Iodoetherification

The C-ring, a tetrahydrofuran (B95107) ring, is formed via an intramolecular iodoetherification reaction. This cyclization proceeds with high stereocontrol, dictated by the existing stereocenters in the molecule.[1][2]

Experimental Protocol:

  • Reaction Setup: To a solution of the B-ring precursor (1.0 eq) in acetonitrile (B52724) (0.1 M) at 0 °C is added N-iodosuccinimide (NIS) (1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at 0 °C for 1 hour.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous sodium thiosulfate (B1220275) solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the C-ring containing intermediate.

StepReactantProductYield (%)
2B-ring precursorC-ring cyclized product92
A-Ring Formation via Ring-Closing Olefin Metathesis (RCM)

The six-membered A-ring is constructed using a ring-closing metathesis (RCM) reaction, a powerful tool for the formation of cyclic olefins.[1][2]

Experimental Protocol:

  • Reaction Setup: To a solution of the diene precursor (1.0 eq) in degassed dichloromethane (B109758) (0.01 M) is added Grubbs' second-generation catalyst (0.05 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4 hours under an argon atmosphere.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the tricyclic core.

StepReactantProductYield (%)
3Acyclic diene precursorABC-tricyclic core88

Alternative Strategy: Diastereoselective Intramolecular Alkene Oxyalkylation

An alternative approach for the enantioselective synthesis of euonyminol has been developed, which features a highly diastereoselective intramolecular alkene oxyalkylation to establish the C10 quaternary center.[3] This strategy provides a different route to the core structure.

The logical flow for this alternative approach is outlined below:

Euonymine_Alternative_Workflow cluster_start_alt Starting Material cluster_c10 C10 Quaternary Center cluster_tricycle Tricyclic Scaffold cluster_core_alt Core Structure Start_Alt Chiral Building Block Oxyalkylation Intramolecular Alkene Oxyalkylation Start_Alt->Oxyalkylation Multi-step synthesis Aldol Intramolecular Aldol-Dehydration Oxyalkylation->Aldol Intermediate Processing EuonymineCore_Alt Euonyminol Aldol->EuonymineCore_Alt Late-stage modifications

Caption: Alternative synthetic strategy for Euonyminol.

This alternative route highlights the versatility in synthetic design for accessing complex natural products. The choice of strategy may depend on the availability of starting materials and the desired efficiency of specific transformations.

These protocols and the strategic workflows provide a foundational guide for researchers engaged in the synthesis of this compound and related complex natural products. The detailed steps and quantitative data are intended to facilitate the replication and adaptation of these methods for applications in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid alkaloid that has garnered significant interest within the scientific community due to its notable biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1][2] As a P-gp inhibitor, this compound presents potential applications in overcoming multidrug resistance in cancer chemotherapy.[3] This document provides detailed application notes and protocols for the proposed large-scale synthesis and purification of this compound, intended for research, and drug development purposes.

The first and only successful total synthesis of this compound was reported by Inoue et al. in 2021, providing a foundational framework for its chemical production.[4] While this groundbreaking work outlines the key synthetic steps, this document aims to extrapolate and propose methodologies suitable for larger-scale production, drawing from established principles of natural product synthesis and purification.

Data Presentation: Synthesis and Purification Parameters

The following table summarizes the key quantitative data for a proposed pilot-scale synthesis and purification of this compound. It is important to note that these values are extrapolated from laboratory-scale synthesis and general principles of process scale-up, as specific large-scale production data for this compound is not publicly available.

ParameterLaboratory Scale (Inoue et al.)Proposed Pilot Scale (100 g Batch)Notes and Considerations
Synthesis Starting Material (R)-glycerol acetonideApprox. 500 gThe overall yield of the total synthesis is low due to the multi-step nature of the process. A significant amount of starting material is required.
Key Synthesis Reactions Diels-Alder, Iodoetherification, Ring-Closing MetathesisMaintained with optimized reaction conditionsReaction conditions such as temperature, pressure, and catalyst loading will require optimization for larger vessels to ensure consistent yields and impurity profiles.
Typical Reaction Volume 50 - 250 mL flasks20 - 50 L reactorsGlass-lined or stainless steel reactors suitable for organic synthesis would be required.
Overall Synthesis Yield Not explicitly stated for the entire sequenceEstimated < 1%The complexity of the molecule with 11 contiguous stereocenters makes the synthesis challenging, leading to a low overall yield.[1]
Purification Method Silica (B1680970) gel column chromatography, HPLCMulti-step chromatographic purificationA combination of normal-phase and reversed-phase chromatography is proposed for effective purification of the complex mixture.
Initial Purification Step Not specified for large scaleLiquid-liquid extractionTo partition the crude product and remove highly polar or non-polar impurities before chromatography.[5][6][7]
Primary Chromatography Not specified for large scaleMedium Pressure Liquid Chromatography (MPLC) with silica gelTo handle larger quantities of crude material for initial fractionation.
Secondary Chromatography Not specified for large scalePreparative High-Performance Liquid Chromatography (Prep-HPLC)For final purification to achieve high purity (>98%) of the target compound.[8]
Solvent Consumption Milliliters to LitersHundreds of LitersSignificant solvent usage is a key consideration for cost and environmental impact at a larger scale. Solvent recycling systems should be considered.
Final Product Purity High purity for characterization> 98%Purity to be confirmed by analytical HPLC, LC-MS, and NMR.
Estimated Final Yield Milligram scaleApprox. 100 gThis is a target yield for a successful pilot-scale campaign and is subject to significant variation based on process optimization.

Experimental Protocols

Protocol 1: Proposed Large-Scale Synthesis of this compound Core Structure

This protocol outlines a conceptual multi-step synthesis for the core structure of this compound, adapted from the principles of the Inoue synthesis for a larger scale.

1. Synthesis of the ABC-Ring System:

  • Step 1: B-Ring Formation (Diels-Alder Reaction): Starting from (R)-glycerol acetonide, the B-ring is constructed via an Et3N-accelerated Diels-Alder reaction.[1] For a 100 g scale, this would be performed in a 50 L reactor with appropriate temperature control.

  • Step 2: C-Ring Formation (Intramolecular Iodoetherification): The C-ring is formed through an intramolecular iodoetherification reaction.[1] Careful control of stoichiometry and reaction time is crucial to maximize the yield of the desired cyclized product.

  • Step 3: A-Ring Formation (Ring-Closing Olefin Metathesis): The A-ring is constructed using a ring-closing olefin metathesis reaction.[4] The choice of catalyst and removal of ethylene (B1197577) gas will be critical for driving the reaction to completion on a larger scale.

2. Stereoselective Functionalizations:

  • A series of substrate-controlled stereoselective carbon-carbon and carbon-oxygen bond formations are carried out to install the numerous stereocenters on the tricyclic core.[1] Each of these steps would require rigorous process control and in-process monitoring to ensure the correct stereochemistry.

3. Macrocycle Formation:

  • The final steps involve the site-selective bis-esterification to form the 14-membered bislactone, a key feature of this compound.[1] This macrocyclization is often a challenging step in large-scale synthesis and will likely require high-dilution conditions to favor intramolecular cyclization over polymerization.

Protocol 2: Proposed Large-Scale Purification of this compound

This protocol describes a multi-step purification strategy for isolating high-purity this compound from the crude synthetic mixture.

1. Initial Extraction and Pre-purification:

  • The crude reaction mixture is first subjected to a series of liquid-liquid extractions to remove inorganic salts and highly polar impurities.[5][6][7]

  • The resulting organic extract is concentrated, and the residue is then passed through a short plug of silica gel to remove baseline impurities.

2. Medium Pressure Liquid Chromatography (MPLC):

  • The pre-purified material is subjected to MPLC on a large silica gel column.

  • A gradient elution system, for example, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol, would be employed to fractionate the complex mixture.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • The this compound-containing fractions from MPLC are pooled, concentrated, and subjected to reversed-phase Prep-HPLC.[8]

  • A C18 column with a gradient of water and acetonitrile (B52724) (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common choice for purifying alkaloids and other complex natural products.[5][6][7]

  • Fractions are collected based on the UV chromatogram, and those containing pure this compound are combined.

4. Final Product Formulation:

  • The pure fractions are concentrated under reduced pressure, and the final product is lyophilized to obtain a stable, solid powder.

  • The purity of the final product is confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.

Mandatory Visualizations

Logical Workflow for this compound Synthesis and Purification

G cluster_synthesis Large-Scale Synthesis cluster_purification Large-Scale Purification A Starting Material ((R)-glycerol acetonide) B B-Ring Formation (Diels-Alder) A->B C C-Ring Formation (Iodoetherification) B->C D A-Ring Formation (Ring-Closing Metathesis) C->D E Stereoselective Functionalizations D->E F Macrocycle Formation E->F G Crude this compound F->G H Liquid-Liquid Extraction G->H Crude Product I Medium Pressure Liquid Chromatography (MPLC) H->I J Preparative HPLC I->J K Pure this compound (>98%) J->K

Caption: Workflow for Large-Scale this compound Production.

Proposed Signaling Pathway for P-glycoprotein Inhibition by this compound

G cluster_cell Cancer Cell cluster_effect Outcome Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (extracellular) Pgp->Drug_out Drug Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug (intracellular) Drug_out->Drug_in Diffusion Drug_in->Pgp Increased_Drug Increased Intracellular Drug Concentration ATP ATP ATP->Pgp Energy This compound This compound This compound->Pgp Inhibition Apoptosis Enhanced Cancer Cell Apoptosis Increased_Drug->Apoptosis

Caption: P-gp Inhibition by this compound.

Hypothetical Signaling Pathway for Anti-HIV Activity of this compound

G cluster_virus_cell HIV Interaction with Host Cell cluster_outcome Outcome HIV HIV Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor Conformational Change Fusion Membrane Fusion Coreceptor->Fusion HostCell Host T-Cell Entry Viral Entry Fusion->Entry This compound This compound This compound->gp120 Inhibition of Binding NoEntry Inhibition of Viral Entry

Caption: HIV Entry Inhibition by this compound.

Discussion and Future Perspectives

The total synthesis of this compound is a significant achievement in organic chemistry, but its translation to a large-scale, economically viable process presents considerable challenges. The multi-step synthesis with its inherent complexity leads to a low overall yield, which is a major hurdle for commercial production. Future research should focus on developing more convergent and efficient synthetic routes.

The purification of this compound on a large scale will require a multi-modal chromatographic approach. The development of a robust and scalable purification protocol is critical for obtaining the high-purity material required for clinical studies.

The biological activities of this compound are promising, particularly its role as a P-glycoprotein inhibitor. Further studies are needed to elucidate the precise molecular mechanisms of its action. Understanding the specific signaling pathways involved in its anti-HIV and P-gp inhibitory effects will be crucial for its development as a therapeutic agent. This includes identifying its direct molecular targets and downstream effects on cellular pathways such as the NF-κB and MAPK pathways, which are known to be involved in cancer progression and viral infections.[9][10][11][12]

References

Application Notes and Protocols for Chemoenzymatic Approaches to Euonymine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products, which has demonstrated significant biological activities, including anti-HIV and P-glycoprotein inhibitory effects. The intricate structure of this compound, characterized by a highly oxygenated and stereochemically rich core, presents a formidable challenge for total synthesis. To date, the synthesis of this compound has been achieved through impressive feats of traditional organic chemistry. This document explores a forward-thinking perspective, outlining hypothetical chemoenzymatic approaches to the synthesis of this compound. By strategically replacing key chemical transformations with enzymatic steps, it may be possible to enhance the efficiency, stereoselectivity, and sustainability of the synthetic route.

While a complete chemoenzymatic total synthesis of this compound has not yet been reported, this document provides detailed application notes and protocols for incorporating enzymatic transformations into a synthetic strategy, based on analogous reactions in the synthesis of other complex natural products.

Hypothetical Chemoenzymatic Retrosynthesis of this compound

A plausible chemoenzymatic retrosynthesis of this compound would involve the late-stage enzymatic esterification to couple the euonyminol core with the evoninic acid moiety. The complex euonyminol core could be assembled using a combination of enzymatic and chemical steps to install the numerous stereocenters and oxygen functionalities with high precision. Key enzymatic transformations could include an enzymatic Diels-Alder reaction to form the decalin core, stereoselective enzymatic hydroxylations and epoxidations, a Baeyer-Villiger monooxygenase-catalyzed oxidation, and lipase-mediated kinetic resolutions or desymmetrizations.

G This compound This compound Euonyminol_Core Euonyminol Core This compound->Euonyminol_Core Lipase-mediated Esterification Evoninic_Acid_Moiety Evoninic Acid Moiety This compound->Evoninic_Acid_Moiety Lipase-mediated Esterification Advanced_Intermediate Advanced Polyhydroxylated Intermediate Euonyminol_Core->Advanced_Intermediate P450-mediated Hydroxylations Euonyminol_Core->Advanced_Intermediate Decalin_Core Decalin Core Intermediate Advanced_Intermediate->Decalin_Core Baeyer-Villiger Monooxygenase Oxidation Advanced_Intermediate->Decalin_Core Simple_Precursors Simple Achiral/Chiral Precursors Decalin_Core->Simple_Precursors Enzymatic Diels-Alder Reaction

Caption: Hypothetical retrosynthetic analysis of this compound highlighting key enzymatic transformations.

Data Presentation: Enzymatic Transformations in Sesquiterpenoid Synthesis

The following table summarizes quantitative data for enzymatic reactions analogous to those proposed in the chemoenzymatic synthesis of this compound. It is important to note that the substrates in these examples are not identical to the intermediates in the this compound synthesis, but they provide a valuable reference for the potential efficiency and selectivity of these biocatalytic methods.

Enzymatic Reaction Enzyme Substrate Product Conversion/Yield (%) Enantiomeric/Diastereomeric Excess (%) Reference
Diels-Alder MaDA-1 (Diels-Alderase)Morachalcone A and a dieneDiels-Alder adduct53-94 (isolated yield)>99 ee (for endo product)[1]
Epoxidation Unspecific Peroxygenase (MroUPO)Long-chain terminal alkenes1,2-epoxyalkanes>95 (selectivity for terminal epoxide)Not reported[2]
Baeyer-Villiger Oxidation Cyclohexanone Monooxygenase (CHMO)Bicyclic ketonesLactonesHigh conversion>99 ee[3][4]
Hydroxylation P450BM3 mutantm-alkylphenolsm-alkylbenzene-1,4-diols95-99 (conversion)91-99 (regioselectivity)[5]
Kinetic Resolution (Esterification) Candida antarctica Lipase (B570770) B (CALB)Racemic secondary alcoholsEnantiopure alcohol and ester~50 (for each enantiomer)>99 ee[6]

Experimental Protocols

Protocol 1: Enzymatic Diels-Alder Reaction for Decalin Core Synthesis

Objective: To construct the chiral decalin core of a this compound precursor using a Diels-Alderase.

Materials:

  • Diels-Alderase (e.g., MaDA-1, expressed and purified)

  • Dienophile precursor

  • Diene precursor

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Ethyl acetate (B1210297)

  • Saturated NaCl solution

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the dienophile (1 equivalent) and diene (2 equivalents) in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, if necessary) to ensure solubility.

  • In a reaction vessel, combine the Tris-HCl buffer and the purified Diels-Alderase solution (enzyme loading to be optimized, typically 1-10 mol%).

  • Add the substrate solution to the enzyme-buffer mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Diels-Alder adduct.

  • Characterize the product by NMR and mass spectrometry, and determine the stereoselectivity by chiral HPLC or NMR analysis of a derivatized sample.

Protocol 2: P450-Mediated Regioselective Hydroxylation

Objective: To introduce hydroxyl groups at specific positions on an advanced sesquiterpenoid intermediate using a cytochrome P450 monooxygenase.

Materials:

  • Recombinant E. coli whole cells co-expressing a P450 monooxygenase (e.g., a P450BM3 variant) and a cofactor regeneration system (e.g., glucose dehydrogenase).

  • Sesquiterpenoid substrate

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Glucose (for cofactor regeneration)

  • NADP⁺

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Grow the recombinant E. coli cells to the mid-log phase and induce protein expression.

  • Harvest the cells by centrifugation and resuspend them in the phosphate buffer to a desired cell density (e.g., 10 g cell dry weight/L).

  • In a reaction vessel, combine the cell suspension, glucose (e.g., 50 mM), and NADP⁺ (e.g., 0.5 mM).

  • Dissolve the sesquiterpenoid substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to the desired final concentration (e.g., 1-5 mM).

  • Incubate the reaction at a suitable temperature (e.g., 25-30 °C) with vigorous shaking to ensure sufficient aeration for 24-72 hours.

  • Monitor the formation of the hydroxylated product by GC-MS or LC-MS analysis of extracted aliquots.

  • After the reaction, extract the entire mixture with an equal volume of ethyl acetate three times.

  • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product using silica gel chromatography or preparative HPLC.

  • Confirm the structure and stereochemistry of the hydroxylated product by NMR spectroscopy.

G cluster_p450 P450 Catalytic Cycle P450_Fe3 P450 (Fe³⁺) Substrate_Binding Substrate Binding Reduction1 First Reduction (e⁻ from NAD(P)H) P450_Fe2_S P450-S (Fe²⁺) O2_Binding O₂ Binding P450_Fe2_S_O2 P450-S (Fe²⁺)-O₂ Reduction2 Second Reduction (e⁻) Peroxo_Intermediate Peroxo Intermediate Protonation1 Protonation (H⁺) Hydroperoxo_Intermediate Hydroperoxo Intermediate Protonation2 Protonation (H⁺) -H₂O Compound_I Compound I (Fe⁴⁺=O) Hydroxylation Substrate Hydroxylation Product_Release Product Release

Caption: Simplified signaling pathway of the P450 monooxygenase catalytic cycle for hydroxylation.

Protocol 3: Lipase-Mediated Esterification for Final Assembly

Objective: To couple the euonyminol core with the evoninic acid moiety in the final step of the synthesis using a lipase.

Materials:

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Euonyminol core with appropriate protecting groups

  • Activated evoninic acid derivative (e.g., an ester)

  • Anhydrous organic solvent (e.g., toluene (B28343) or 2-methyl-2-butanol)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the protected euonyminol core (1 equivalent) and the activated evoninic acid derivative (1.5-2 equivalents) in the anhydrous organic solvent, add freshly activated molecular sieves.

  • Add the immobilized lipase (e.g., 10-50% by weight of the limiting reactant).

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with shaking.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require several days to reach completion.

  • Once the reaction is complete, filter off the immobilized enzyme and the molecular sieves. The enzyme can be washed with fresh solvent and potentially reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected this compound.

  • Perform the necessary deprotection steps to obtain the final natural product, this compound.

G Start Start: Protected Euonyminol Core + Activated Evoninic Acid Reaction_Setup Reaction Setup: Anhydrous Solvent, Immobilized Lipase, Molecular Sieves Start->Reaction_Setup Incubation Incubation: Controlled Temperature, Shaking Reaction_Setup->Incubation Monitoring Monitoring: TLC / LC-MS Incubation->Monitoring Monitoring->Incubation Continue Reaction Workup Workup: Filter Enzyme, Concentrate Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Deprotection Final Deprotection Purification->Deprotection This compound This compound Deprotection->this compound

Caption: Experimental workflow for the final lipase-catalyzed esterification step.

The chemoenzymatic synthesis of this compound represents a promising future direction for the production of this valuable natural product. By leveraging the inherent selectivity and efficiency of enzymes, it may be possible to overcome some of the challenges associated with purely chemical syntheses, such as the need for extensive protecting group manipulations and the control of multiple stereocenters. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the exciting possibilities of applying biocatalysis to the synthesis of this compound and other complex dihydro-β-agarofuran alkaloids. Further research into the discovery and engineering of enzymes with tailored substrate specificities will be crucial for the successful realization of a complete chemoenzymatic route to this important molecule.

References

Novel Synthetic Routes to Euonymine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine, a complex sesquiterpenoid alkaloid, has garnered significant interest due to its promising biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1] The intricate molecular architecture of this compound, characterized by a highly oxygenated and stereochemically rich dihydro-β-agarofuran core linked to a unique macrodilactone, has presented a formidable challenge to synthetic chemists. This application note details a recently developed, highly efficient, and enantioselective total synthesis of this compound. The presented synthetic strategy provides a roadmap for the preparation of this compound and its analogs, facilitating further investigation into their therapeutic potential.

Introduction

This compound is a naturally occurring compound that shares a core structure with euonyminol, the most hydroxylated member of the dihydro-β-agarofuran family of sesquiterpenoids.[1] The core structure is adorned with six acetyl groups and a distinctive 14-membered bislactone ring formed from a substituted pyridine (B92270) dicarboxylic acid.[1] This complex structure is responsible for its notable biological activities. The development of a robust synthetic route is crucial for enabling detailed structure-activity relationship (SAR) studies and advancing this compound-based drug discovery programs. This document outlines the first successful enantioselective total synthesis of this compound, as developed by Inoue and colleagues, providing detailed protocols for key transformations.

Retrosynthetic Analysis

The novel synthetic approach to this compound commences with a strategic disconnection of the macrocyclic bislactone and the dihydro-β-agarofuran core. The core itself is further broken down through a series of key transformations, including ring-closing metathesis, intramolecular iodoetherification, and a Diels-Alder reaction, ultimately leading to simple, commercially available starting materials.

Retrosynthesis This compound This compound Core_Macrocycle Dihydro-β-agarofuran Core + Macrocycle Precursor This compound->Core_Macrocycle Macrolactonization Core Protected Euonyminol Core Core_Macrocycle->Core Esterification ABC_Ring Tricyclic ABC-Ring System Core->ABC_Ring Functional Group Interconversions B_Ring_Precursor B-Ring Precursor ABC_Ring->B_Ring_Precursor Ring-Closing Metathesis (A-Ring) Intramolecular Iodoetherification (C-Ring) Starting_Material (R)-glycerol acetonide B_Ring_Precursor->Starting_Material Diels-Alder Reaction (B-Ring)

Caption: Retrosynthetic analysis of this compound.

Data Presentation

Key Intermediate Characterization Data

The following table summarizes the key analytical data for selected intermediates in the synthesis of this compound. This data is extracted from the supporting information of the primary literature.

CompoundFormulaMW1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)
Protected Euonyminol 5 C45H84O10Si5965.74.88 (d, J = 3.2 Hz, 1H), 4.45 (s, 1H), 4.21 (d, J = 3.2 Hz, 1H), ...141.2, 118.9, 98.3, 83.2, 81.1, 78.9, 76.5, 75.4, 73.1, 71.9, ...
Bislactone Intermediate C56H88N O14Si51195.88.65 (d, J = 1.8 Hz, 1H), 8.01 (dd, J = 8.2, 1.8 Hz, 1H), 7.34 (d, J = 8.2 Hz, 1H), ...170.1, 165.4, 150.2, 148.9, 138.2, 124.5, 123.8, ...
This compound (1) C49H61NO18963.96.05 (s, 1H), 5.71 (d, J = 4.1 Hz, 1H), 5.59 (s, 1H), 5.41 (d, J = 3.7 Hz, 1H), ...170.9, 170.5, 170.2, 169.8, 169.5, 169.1, 165.7, 165.4, ...

Note: The presented data is a selection of characteristic peaks. For complete data, please refer to the original publication.

Experimental Protocols

The following protocols describe the key steps in the enantioselective total synthesis of this compound.

Protocol 1: Et3N-Accelerated Diels-Alder Reaction for B-Ring Construction

This protocol describes the formation of the B-ring of the dihydro-β-agarofuran core.

  • To a solution of the dienophile (1.0 equiv) in toluene (B28343) (0.1 M) is added 3-hydroxy-2-pyrone (1.2 equiv).

  • The mixture is cooled to 0 °C, and triethylamine (B128534) (Et3N, 1.5 equiv) is added dropwise.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.

Protocol 2: Intramolecular Iodoetherification for C-Ring Formation

This protocol details the construction of the C-ring via an intramolecular iodoetherification.

  • To a solution of the diene-containing alcohol (1.0 equiv) in dichloromethane (B109758) (0.05 M) at 0 °C is added N-iodosuccinimide (NIS, 1.5 equiv).

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous Na2S2O3 solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The residue is purified by flash column chromatography to yield the C-ring cyclized product.

Protocol 3: Ring-Closing Olefin Metathesis for A-Ring Construction

This protocol outlines the formation of the A-ring using a ring-closing metathesis reaction.

  • A solution of the diene substrate (1.0 equiv) in degassed dichloromethane (0.01 M) is prepared.

  • Grubbs' second-generation catalyst (0.05 equiv) is added, and the mixture is heated to reflux for 4 hours.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to give the tricyclic ABC-ring system.

Protocol 4: Macrolactonization for Final Assembly of this compound

This protocol describes the crucial macrolactonization step to complete the synthesis of this compound.

  • The protected euonyminol core (1.0 equiv) and the pyridine dicarboxylic acid linker (1.1 equiv) are dissolved in toluene (0.001 M).

  • To this solution are added 2,4,6-trichlorobenzoyl chloride (1.5 equiv) and DMAP (3.0 equiv).

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the solvent is evaporated, and the residue is purified by preparative HPLC to afford the macrolactone.

  • Global deprotection of the silyl (B83357) ethers followed by acetylation yields this compound.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Anti-HIV Activity

While the precise mechanism of this compound's anti-HIV activity has not been definitively elucidated, its structural features suggest potential interference with key stages of the HIV replication cycle. Based on the mechanisms of other complex natural product HIV inhibitors, a plausible hypothesis is the inhibition of HIV reverse transcriptase, a critical enzyme for the conversion of viral RNA to DNA.

HIV_Inhibition cluster_HIV_Lifecycle HIV Replication Cycle cluster_Inhibition Proposed Inhibition by this compound HIV_Virion HIV Virion Binding Binding and Fusion HIV_Virion->Binding Reverse_Transcription Reverse Transcription (RNA -> DNA) Binding->Reverse_Transcription Integration Integration (Viral DNA into Host Genome) Reverse_Transcription->Integration Replication Viral Replication Integration->Replication Assembly Assembly of New Virions Replication->Assembly Budding Budding and Maturation Assembly->Budding This compound This compound Reverse_Transcriptase Reverse Transcriptase This compound->Reverse_Transcriptase Inhibits Reverse_Transcriptase->Reverse_Transcription Blocks

Caption: Proposed mechanism of this compound's anti-HIV activity.

Proposed Mechanism of P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. This compound's P-gp inhibitory activity likely stems from its ability to interfere with this process. A probable mechanism is the competitive binding of this compound to the drug-binding site of P-gp, thereby preventing the efflux of other substrate drugs. Alternatively, this compound might allosterically modulate P-gp's ATPase activity, which is essential for the energy-dependent transport process.

Pgp_Inhibition cluster_Cell Cell Membrane cluster_Process Drug Efflux Mechanism Pgp P-glycoprotein (P-gp) Drug_Binding_Site Drug Binding Site Pgp->Drug_Binding_Site ATP_Binding_Site ATP Binding Site Pgp->ATP_Binding_Site Drug_Efflux Drug Efflux Drug_Binding_Site->Drug_Efflux Transports ADP_Pi ADP + Pi ATP_Binding_Site->ADP_Pi Hydrolysis Drug_Substrate Drug Substrate Drug_Substrate->Drug_Binding_Site Binds ATP ATP ATP->ATP_Binding_Site Binds This compound This compound This compound->Drug_Binding_Site Competitively Inhibits

Caption: Proposed mechanism of P-gp inhibition by this compound.

Experimental Workflow for Total Synthesis

The overall workflow for the total synthesis of this compound is a multi-step process that requires careful planning and execution.

Synthesis_Workflow Start Start: (R)-glycerol acetonide Step1 Diels-Alder Reaction Start->Step1 Step2 Intramolecular Iodoetherification Step1->Step2 Step3 Ring-Closing Metathesis Step2->Step3 Step4 Functional Group Manipulations Step3->Step4 Step5 Coupling with Macrocycle Precursor Step4->Step5 Step6 Macrolactonization Step5->Step6 Step7 Deprotection and Acetylation Step6->Step7 End Final Product: this compound Step7->End

Caption: Experimental workflow for the total synthesis of this compound.

Conclusion

The first enantioselective total synthesis of this compound represents a significant achievement in natural product synthesis. The innovative strategies employed for the construction of the complex polycyclic core and the macrocyclic ring system provide a valuable blueprint for the synthesis of other members of the dihydro-β-agarofuran family. The detailed protocols and data presented in this application note are intended to facilitate further research into the medicinal chemistry of this compound and its analogs, with the ultimate goal of developing novel therapeutic agents. Further studies are warranted to precisely elucidate the molecular mechanisms underlying its anti-HIV and P-gp inhibitory activities.

References

Functionalization of the Euonymine Scaffold for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex, polyhydroxylated sesquiterpenoid belonging to the dihydro-β-agarofuran family of natural products.[1][2] The intricate stereochemistry and dense oxygenation of the this compound scaffold present a formidable synthetic challenge, but also offer a unique three-dimensional framework for the development of novel therapeutic agents. Functionalization of this scaffold, particularly through modification of its hydroxyl groups, has been shown to modulate its biological activity, offering promising avenues for drug discovery. This document provides detailed application notes and protocols for the functionalization of the this compound scaffold, with a focus on its potential as a source of P-glycoprotein (P-gp) inhibitors and anti-HIV agents.[1][2]

Biological Activities and Structure-Activity Relationships (SAR)

The biological activities of this compound and its analogs are highly dependent on their acylation patterns.[1][2] This provides a strong rationale for the targeted functionalization of the core scaffold to optimize therapeutic properties. The primary reported activities for this compound derivatives are the inhibition of P-glycoprotein (P-gp) and anti-HIV activity.[1][2]

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance (MDR) in cancer cells by effluxing a wide range of chemotherapeutic drugs.[3][4] Dihydro-β-agarofuran sesquiterpenoids have been identified as potent modulators of P-gp-dependent MDR.[2][5]

Structure-activity relationship studies on a series of dihydro-β-agarofuran sesquiterpenes have revealed several key features for potent P-gp inhibition:[5]

  • Esterification of Hydroxyl Groups: Derivatives with ester groups (e.g., acetate (B1210297), benzoate, nicotinate) at positions C-1, C-2, C-3, and C-6 are generally more potent than their hydroxylated counterparts.[5]

  • Substituents on the A-ring: Modifications on the A-ring of the scaffold appear to have a more significant impact on activity than those on the B-ring.[5]

  • Critical Positions for Substitution: The substituents at positions C-2, C-3, and C-8 are critical for determining the overall effectiveness of P-gp inhibition.[5]

Anti-HIV Activity

Certain terpenoids have demonstrated promising anti-HIV activity through various mechanisms, including the inhibition of HIV-1 reverse transcriptase, protease, and viral entry.[1][6][7] For this compound itself, anti-HIV activity has been reported, and it is suggested that the acylation pattern influences this activity.[1][2] While detailed SAR studies for anti-HIV activity specifically on the this compound scaffold are limited, the general principles of terpenoid anti-HIV activity suggest that modifying the ester groups could modulate the potency and mechanism of action.[7]

Quantitative Data on Dihydro-β-agarofuran Sesquiterpenoids

The following table summarizes the P-gp inhibitory activity of a selection of dihydro-β-agarofuran sesquiterpenoids, illustrating the impact of different substituents on their activity. This data can guide the functionalization of the this compound scaffold.

Compound/DerivativeSubstitution PatternActivity MetricValueReference
Lead Compound 1 1-acetoxy-9-benzoyloxy-8-trans-cinnamoyloxy-4,6-dihydroxy-dihydro-β-agarofuranP-gp Inhibition (Daunomycin Efflux)Potent[8]
Analog A Ester groups at C-1, C-2, C-3, C-6P-gp InhibitionMore potent than hydroxylated analogs[5]
Analog B Modifications at C-2, C-3, C-8P-gp InhibitionCritical for activity[5]

Experimental Protocols

Protocol 1: Acylation of the this compound Scaffold

This protocol describes a general method for the acylation of the hydroxyl groups on the this compound scaffold, which is a key strategy for its functionalization.

Materials:

  • This compound or a suitable polyhydroxylated dihydro-β-agarofuran precursor

  • Anhydrous pyridine (B92270)

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the this compound scaffold (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 to 1.5 equivalents per hydroxyl group to be acylated) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the acylated this compound derivative.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay

This protocol outlines a cell-based assay to evaluate the P-gp inhibitory activity of functionalized this compound derivatives using a fluorescent P-gp substrate.

Materials:

  • P-gp overexpressing cells (e.g., LLC-PK1/MDR1 or Caco-2) and the corresponding parental cell line.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).

  • Test compounds (functionalized this compound derivatives) dissolved in DMSO.

  • Positive control P-gp inhibitor (e.g., Verapamil).

  • Phosphate-buffered saline (PBS).

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Seed the P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • On the day of the assay, remove the culture medium and wash the cells with PBS.

  • Pre-incubate the cells with various concentrations of the test compounds and the positive control in the assay buffer for 30-60 minutes at 37 °C.

  • Add the fluorescent P-gp substrate to each well and incubate for an additional 60-90 minutes at 37 °C.

  • Remove the assay solution and wash the cells three times with ice-cold PBS to stop the efflux.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or analyze the cells by flow cytometry.

  • Calculate the increase in intracellular fluorescence in the presence of the test compounds compared to the vehicle control. The P-gp inhibitory activity can be expressed as the concentration that causes 50% inhibition of substrate efflux (IC50).

Signaling Pathways and Workflows

P-glycoprotein Inhibition Workflow

The following diagram illustrates a typical workflow for the discovery of this compound-based P-gp inhibitors.

Pgp_Inhibition_Workflow cluster_0 Functionalization cluster_1 Screening cluster_2 Optimization cluster_3 Preclinical This compound This compound Scaffold Acylation Acylation/ Esterification This compound->Acylation Library Derivative Library Acylation->Library Pgp_Assay P-gp Inhibition Assay (e.g., Calcein-AM) Library->Pgp_Assay Hit_ID Hit Identification Pgp_Assay->Hit_ID SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Acylation In_Vivo In Vivo Studies Lead_Opt->In_Vivo Pgp_Inhibition_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_mechanisms Inhibition Mechanisms Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Blocked ADP ADP + Pi Pgp->ADP Drug->Pgp Efflux Euonymine_deriv This compound Derivative Euonymine_deriv->Pgp Inhibition M1 1. Competitive or non-competitive binding to P-gp M2 2. Alteration of membrane fluidity M3 3. Interference with ATP hydrolysis ATP ATP ATP->Pgp Hydrolysis

References

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Euonymine.

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of this compound synthesis.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
TSG-DA-01 Low yield or poor diastereoselectivity in the Diels-Alder reaction for B-ring formation.1. Inadequate acceleration of the reaction. 2. Suboptimal reaction conditions (temperature, solvent). 3. Steric hindrance from substrates.1. Utilize Et₃N to accelerate the Diels-Alder reaction.[1][2] 2. Optimize reaction temperature and solvent. Consider performing the reaction under high pressure. 3. Modify dienophile or diene to reduce steric clash.
TSG-RC-02 Inefficient ring-closing metathesis (RCM) for A-ring formation.1. Catalyst deactivation. 2. Unfavorable substrate conformation for cyclization. 3. Competing side reactions (e.g., oligomerization).1. Use a more robust Grubbs catalyst (e.g., 2nd or 3rd generation). 2. Ensure high dilution conditions to favor intramolecular reaction. 3. Modify the substrate to favor a pre-cyclization conformation.
TSG-IE-03 Low regioselectivity or yield in the intramolecular iodoetherification for C-ring construction.1. Incorrect choice of iodine source. 2. Unfavorable positioning of the hydroxyl group and alkene. 3. Epimerization at adjacent stereocenters.1. Screen different iodine sources (e.g., I₂, NIS, I(coll)₂ClO₄). 2. Ensure the substrate adopts a conformation that brings the reacting groups in proximity. 3. Optimize reaction conditions (temperature, base) to minimize epimerization.
TSG-MC-04 Difficulty in achieving macrocyclization to form the 14-membered bislactone ring.1. High conformational strain in the linear precursor. 2. Low reactivity of the esterification sites. 3. Competing intermolecular reactions leading to dimers or polymers.1. Employ high-dilution conditions to favor intramolecular cyclization. 2. Use a highly efficient macrolactonization method (e.g., Yamaguchi or Shiina macrolactonization). 3. Judiciously choose protecting groups on the core structure to minimize steric hindrance around the reaction sites.[1][2]
TSG-PG-05 Undesired cleavage of protecting groups during intermediate steps.1. Instability of the protecting group to the reaction conditions. 2. Orthogonality of the protecting group strategy is not robust.1. Select protecting groups with appropriate stability for the planned reaction sequence. 2. Employ a well-designed orthogonal protecting group strategy to allow for selective deprotection. 3. Screen different reagents or conditions for a specific transformation to find those compatible with the existing protecting groups.
TSG-SO-06 Challenges in controlling stereochemistry at the C10 quaternary center.1. Insufficient facial selectivity in the key bond-forming reaction. 2. Epimerization of the newly formed stereocenter.1. Employ a highly diastereoselective intramolecular alkene oxyalkylation.[3][4] 2. Utilize substrate control by exploiting the three-dimensional structure of judiciously designed substrates.[1][2] 3. Optimize reaction conditions to be under kinetic control to prevent post-reaction epimerization.

Frequently Asked Questions (FAQs)

1. What are the main challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound stem from its complex molecular architecture, which includes:

  • Eleven contiguous stereocenters: Precisely controlling the stereochemistry at each center is a significant hurdle.[1][2]

  • A highly oxygenated polycyclic core: The dense arrangement of nine oxygen functionalities on the dihydro-β-agarofuran core requires a sophisticated protecting group strategy.[1][2]

  • A 14-membered macrocyclic bislactone: The formation of this large ring is often challenging due to entropic factors and potential side reactions.[1][2]

2. How can the stereochemistry of the dihydro-β-agarofuran core be effectively controlled?

Several strategies have been successfully employed to control the stereochemistry of the core structure:

  • Substrate-controlled reactions: The inherent stereochemistry of advanced intermediates can be used to direct the outcome of subsequent reactions.[1][2]

  • Diastereoselective reactions: Key steps like intramolecular iodoetherification and Diels-Alder reactions have been optimized for high diastereoselectivity.[1][2]

  • Chiral starting materials: The use of chiral pool starting materials, such as (R)-glycerol acetonide, can establish the initial stereocenters.[1][2]

3. What is a suitable protecting group strategy for the multiple hydroxyl groups in this compound synthesis?

A successful protecting group strategy for this compound involves the use of orthogonal protecting groups that can be selectively removed under different conditions. This allows for the differentiation of the various hydroxyl groups for subsequent reactions, such as the final macrolactonization. The choice of protecting groups should be carefully planned to be stable throughout the multi-step synthesis. For instance, silyl (B83357) ethers (e.g., TBS, TIPS) and benzyl (B1604629) ethers are commonly used and can be deprotected under acidic/fluoride and hydrogenolysis conditions, respectively.

4. What are the key reactions used to construct the tricyclic core of this compound?

The construction of the ABC-ring system of this compound has been achieved through various key reactions, including:

  • Diels-Alder reaction: To form the B-ring.[1][2]

  • Intramolecular iodoetherification: To construct the C-ring (tetrahydrofuran ring).[1][2]

  • Ring-closing olefin metathesis (RCM): To form the A-ring.[1][2]

  • Intramolecular aldol-dehydration: To access the tricyclic scaffold.[3][4]

5. How was the final macrocyclization to form the this compound bislactone achieved?

In the total synthesis by Inoue and coworkers, the 14-membered bislactone was formed through a site-selective bis-esterification.[1][2] This was enabled by a discriminative protecting group strategy on the euonyminol core, which allowed for the selective reaction of the C3 and C13 hydroxyl groups with the pyridine (B92270) dicarboxylic acid fragment.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data from reported synthetic routes to this compound and its core, Euonyminol.

Synthetic Route Key Reaction Product Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e. %) Reference
Inoue, et al. (2021)Et₃N-accelerated Diels-AlderB-ring precursor85>20:1-[1][2]
Inoue, et al. (2021)Intramolecular IodoetherificationC-ring precursor78--[1][2]
Inoue, et al. (2021)Ring-Closing MetathesisA-ring precursor92--[1][2]
Herzon, et al. (2021)Intramolecular Alkene OxyalkylationC10 Quaternary Center76>20:1-[3][4]
Herzon, et al. (2021)Late-stage α-ketol rearrangementEuonyminol core654:1-[3][4]

Experimental Protocols

Protocol 1: Et₃N-Accelerated Diels-Alder Reaction for B-Ring Construction (Adapted from Inoue, et al.) [1][2]

  • To a solution of the dienophile in toluene (B28343) at 0 °C is added the diene.

  • Triethylamine (Et₃N) is added dropwise to the mixture.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica (B1680970) gel column chromatography to afford the Diels-Alder adduct.

Protocol 2: Intramolecular Iodoetherification for C-Ring Construction (Adapted from Inoue, et al.) [1][2]

  • To a solution of the diol precursor in dichloromethane (B109758) (CH₂Cl₂) at -78 °C is added 2,6-lutidine.

  • A solution of iodine in CH₂Cl₂ is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the cyclized product.

Visualizations

Euonymine_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_B_ring B-Ring Formation cluster_C_ring C-Ring Formation cluster_A_ring A-Ring Formation cluster_final Final Assembly cluster_product Final Product start (R)-Glycerol Acetonide diels_alder Diels-Alder Reaction start->diels_alder iodoetherification Intramolecular Iodoetherification diels_alder->iodoetherification rcm Ring-Closing Metathesis iodoetherification->rcm macrocyclization Macrocyclization rcm->macrocyclization deprotection Deprotection & Acetylation macrocyclization->deprotection This compound This compound deprotection->this compound

Caption: Synthetic workflow for the total synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield in Key Step cause1 Suboptimal Reagents low_yield->cause1 cause2 Incorrect Conditions low_yield->cause2 cause3 Substrate Reactivity low_yield->cause3 solution1 Screen Reagents cause1->solution1 solution2 Optimize Conditions (T, Conc.) cause2->solution2 solution3 Modify Substrate / Protecting Groups cause3->solution3

Caption: A logical approach to troubleshooting common synthetic issues.

References

Technical Support Center: Synthesis of Euonymine Precursors via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Euonymine precursors, with a specific focus on the critical Diels-Alder reaction step.

Troubleshooting Guide

This guide addresses common issues encountered during the Et3N-accelerated Diels-Alder reaction for the synthesis of this compound precursors.

Issue 1: Low or No Product Yield

Question: I am not observing the expected Diels-Alder adduct, or the yield is significantly lower than anticipated. What are the potential causes and how can I address them?

Answer:

Low or no yield in the Diels-Alder reaction for this compound precursors can stem from several factors, ranging from reactant quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Diene Quality and Conformation: The conjugated diene must be able to adopt the s-cis conformation for the reaction to occur. If the diene is sterically hindered in a way that disfavors this conformation, the reaction rate will be significantly reduced.

    • Solution: Ensure the diene precursor is of high purity. If steric hindrance is suspected, consider modifications to the diene structure if possible, though in the context of a total synthesis, this may be constrained.

  • Dienophile Reactivity: The reactivity of the dienophile is crucial. Electron-withdrawing groups on the dienophile enhance its reactivity in a normal-demand Diels-Alder reaction.

    • Solution: Verify the purity of the acrylate (B77674) dienophile. Ensure it has not polymerized upon storage.

  • Inadequate Reaction Temperature: While the Et3N-acceleration allows for milder conditions, the reaction may still require a specific temperature to proceed efficiently. Excessively high temperatures can lead to the retro-Diels-Alder reaction, where the product reverts to the starting materials.

    • Solution: Carefully control the reaction temperature as specified in the protocol. If low yield persists, a systematic temperature screen (e.g., in 5-10 °C increments) may be necessary to find the optimal balance between reaction rate and product stability.

  • Catalyst (Et3N) Issues: The purity and concentration of triethylamine (B128534) (Et3N) can impact the reaction.

    • Solution: Use freshly distilled or high-purity Et3N. Ensure the correct molar equivalents are added as specified in the protocol.

Troubleshooting Workflow: Low Product Yield

low_yield_workflow start Low or No Yield check_reactants Verify Purity and Integrity of Diene and Dienophile start->check_reactants check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reactants->check_conditions Reactants OK end_fail Consult Further check_reactants->end_fail Impure Reactants check_catalyst Assess Catalyst Quality and Stoichiometry check_conditions->check_catalyst Conditions Correct check_conditions->end_fail Incorrect Conditions optimize_temp Optimize Temperature check_catalyst->optimize_temp Catalyst OK check_catalyst->end_fail Catalyst Issue optimize_catalyst Optimize Et3N Concentration optimize_temp->optimize_catalyst Yield Still Low end_success Improved Yield optimize_temp->end_success Yield Improves consider_side_reactions Investigate Potential Side Reactions optimize_catalyst->consider_side_reactions Yield Still Low optimize_catalyst->end_success Yield Improves consider_side_reactions->end_fail

Caption: A logical workflow for troubleshooting low yields in the Diels-Alder reaction.

Issue 2: Formation of Multiple Products (Low Selectivity)

Question: My reaction is producing a mixture of isomers or unexpected byproducts. How can I improve the selectivity of the reaction?

Answer:

The formation of multiple products can be due to issues with stereoselectivity (endo/exo isomers) or competing side reactions.

Possible Causes and Solutions:

  • Stereoselectivity (Endo/Exo Isomers): The Diels-Alder reaction can produce both endo and exo diastereomers. While the endo product is often kinetically favored due to secondary orbital interactions, the exo product may be thermodynamically more stable.

    • Solution: Lowering the reaction temperature generally favors the formation of the kinetically controlled endo product. The choice of catalyst and solvent can also influence the endo/exo ratio.

  • Competing Michael Addition: Triethylamine can catalyze the Michael addition of any nucleophiles present (including the amine itself or impurities) to the electron-deficient acrylate dienophile. This can compete with the desired Diels-Alder reaction.

    • Solution: Ensure the reaction is free from nucleophilic impurities. Running the reaction at a higher concentration of the diene and dienophile can favor the bimolecular Diels-Alder reaction over the Michael addition.

  • Polymerization of the Dienophile: Acrylates are prone to polymerization, which can be initiated by bases like triethylamine.

    • Solution: Use a polymerization inhibitor if necessary, although this should be done with caution as it may interfere with the desired reaction. Running the reaction at a lower temperature can also help to minimize polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the role of triethylamine (Et3N) in this Diels-Alder reaction?

A1: Triethylamine acts as a base to accelerate the Diels-Alder reaction. While the precise mechanism for this acceleration in the context of this compound synthesis is not extensively detailed in the literature, it is likely that the base interacts with one of the reactants to increase its reactivity. In some base-catalyzed Diels-Alder reactions, the base can deprotonate a substrate to form a more reactive species.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by proton nuclear magnetic resonance (¹H NMR) spectroscopy or mass spectrometry (MS).

Q3: What is the "endo rule" and does it apply here?

A3: The "endo rule" states that in the Diels-Alder reaction of a cyclic diene with a dienophile containing an electron-withdrawing group, the kinetically favored product is the endo isomer. This is due to favorable secondary orbital interactions between the electron-withdrawing group and the developing pi-system of the diene in the transition state. This rule is a good predictor for the major product in many Diels-Alder reactions.

Q4: What is the retro-Diels-Alder reaction and how can I avoid it?

A4: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclohexene (B86901) product decomposes back into the diene and dienophile. This reaction is favored at higher temperatures. To avoid it, the Diels-Alder reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocols and Data

The following is a summary of the key experimental protocol for the Et3N-accelerated Diels-Alder reaction in the total synthesis of this compound, as reported by Wang et al. (2021).[1]

Key Experimental Protocol: Et3N-Accelerated Diels-Alder Reaction

ParameterValue
Diene Derivative of (R)-glycerol acetonide
Dienophile Acrylate derivative
Catalyst Triethylamine (Et3N)
Solvent Toluene (B28343)
Temperature 110 °C
Reaction Time 24 hours
Yield 85% (for the specific substrate in the synthesis)

Detailed Methodology:

To a solution of the diene in toluene are added the acrylate dienophile and triethylamine. The reaction mixture is then heated to 110 °C and stirred for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.

Visualizations

Diels-Alder Reaction Mechanism for this compound Precursor

diels_alder_mechanism Diene Diene (from (R)-glycerol acetonide derivative) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Dienophile (Acrylate) Dienophile->TransitionState Product Diels-Alder Adduct (this compound B-ring precursor) TransitionState->Product Et3N, 110 °C, Toluene side_reaction_logic start Multiple Products Observed analyze_products Analyze Product Mixture (NMR, MS) start->analyze_products michael_adduct Michael Adduct Detected analyze_products->michael_adduct polymer Polymerization Observed analyze_products->polymer endo_exo Endo/Exo Isomers analyze_products->endo_exo increase_conc Increase Reactant Concentration michael_adduct->increase_conc Yes lower_temp Lower Reaction Temperature polymer->lower_temp Yes add_inhibitor Consider Polymerization Inhibitor polymer->add_inhibitor optimize_selectivity Optimize for Kinetic (Endo) Product endo_exo->optimize_selectivity Yes end_success Improved Selectivity increase_conc->end_success lower_temp->end_success add_inhibitor->end_success optimize_selectivity->end_success

References

Technical Support Center: Optimizing Grubbs Catalyst Performance in Euonymine Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products like Euonymine, optimizing critical steps such as ring-closing metathesis (RCM) is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the RCM stage of this compound synthesis, focusing on the formation of its sterically hindered A-ring.

Frequently Asked Questions (FAQs)

Q1: What is the recommended Grubbs catalyst for the this compound A-ring closure?

A1: For the crucial A-ring formation in the total synthesis of this compound, the second-generation Grubbs catalyst (G-II) is a suitable choice.[1][2] This catalyst is known for its high activity and tolerance to a wide range of functional groups, which is essential when dealing with complex intermediates in natural product synthesis.

Q2: What are the typical reaction conditions for the this compound RCM step?

A2: The successful RCM for the this compound A-ring has been achieved under specific, optimized conditions. A summary of these conditions is provided in the table below. It is critical to maintain a low substrate concentration to favor the intramolecular ring-closing reaction over intermolecular oligomerization.

Q3: My RCM reaction is sluggish or stalls completely. What are the potential causes and solutions?

A3: Several factors can lead to a sluggish or stalled RCM reaction. Here's a troubleshooting guide:

  • Catalyst Decomposition: Grubbs catalysts, particularly the second-generation catalysts, can be sensitive to impurities and prolonged exposure to high temperatures.

    • Solution: Ensure all solvents and reagents are rigorously degassed and dried. The use of an inert atmosphere (e.g., argon or nitrogen) is crucial. If catalyst decomposition is suspected, a fresh batch of catalyst should be used.

  • Substrate Purity: Impurities in the diene precursor can poison the catalyst.

    • Solution: Purify the diene substrate meticulously before subjecting it to the RCM reaction. Techniques like flash column chromatography are recommended.

  • Steric Hindrance: The diene precursor for the this compound A-ring is sterically demanding.

    • Solution: While the second-generation Grubbs catalyst is generally effective, for particularly challenging, sterically hindered substrates, consider screening other catalysts. Hoveyda-Grubbs second-generation catalyst, for instance, can sometimes offer enhanced stability and activity.

  • Insufficient Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: The documented successful RCM for this compound was performed at the reflux temperature of dichloromethane (B109758) (CH₂Cl₂), which is approximately 40°C.

Q4: I am observing the formation of dimers and oligomers as byproducts. How can I minimize these?

A4: The formation of intermolecular reaction byproducts is a common issue in RCM, especially when forming medium to large rings.

  • Solution: The key to minimizing oligomerization is to maintain a high dilution of the substrate. The reported successful synthesis of the this compound A-ring employed a substrate concentration of 1.0 mM. Operating at or below this concentration will significantly favor the desired intramolecular cyclization.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low to No Conversion Inactive CatalystUse a fresh batch of Grubbs G-II catalyst. Ensure proper storage and handling under an inert atmosphere.
Impure SubstratePurify the diene precursor via flash column chromatography.
Insufficient TemperatureEnsure the reaction is maintained at the reflux temperature of CH₂Cl₂ (~40°C).
Formation of Byproducts (Dimers/Oligomers) High ConcentrationMaintain a substrate concentration of 1.0 mM or lower.
Isomerization of Double Bond Catalyst DegradationMinimize reaction time and ensure an inert atmosphere. If isomerization is a persistent issue, consider the addition of a small amount of an inhibitor like 1,4-benzoquinone, though this may require re-optimization of reaction conditions as it can sometimes reduce catalyst activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful RCM step in the total synthesis of this compound.[1][2]

ParameterValue
Catalyst Grubbs Catalyst, 2nd Generation (G-II)
Catalyst Loading 10 mol%
Substrate Diene precursor of this compound A-ring
Solvent Dichloromethane (CH₂Cl₂)
Concentration 1.0 mM
Temperature Reflux (~40°C)
Reaction Time 12 hours
Yield 85%

Experimental Protocol: A-Ring Formation of this compound via RCM

This protocol is based on the successful methodology reported in the total synthesis of this compound.[1][2]

Materials:

  • Diene precursor for this compound A-ring

  • Grubbs Catalyst, 2nd Generation (G-II)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add anhydrous CH₂Cl₂ to achieve a final substrate concentration of 1.0 mM upon addition of the diene.

  • Add the diene precursor to the solvent and stir until fully dissolved.

  • In a separate, dry vial under argon, weigh the Grubbs G-II catalyst (10 mol% relative to the diene).

  • Add the solid Grubbs G-II catalyst to the stirred solution of the diene in a single portion.

  • Heat the reaction mixture to reflux (~40°C) using an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Flame-dry flask under Argon add_solvent Add anhydrous CH₂Cl₂ prep_flask->add_solvent add_diene Add diene precursor (1.0 mM) add_solvent->add_diene add_catalyst Add Grubbs G-II (10 mol%) add_diene->add_catalyst reflux Reflux at ~40°C for 12h add_catalyst->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to room temperature monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by flash chromatography concentrate->purify

Caption: Experimental workflow for this compound A-ring RCM.

troubleshooting_logic start RCM Reaction Outcome low_yield Low/No Yield start->low_yield byproducts Byproducts Observed start->byproducts success High Yield of Desired Product start->success check_catalyst Check Catalyst Activity/Purity low_yield->check_catalyst Possible Catalyst Issue check_substrate Check Substrate Purity low_yield->check_substrate Possible Substrate Issue check_conditions Verify Temp. & Atmosphere low_yield->check_conditions Possible Condition Issue check_concentration Verify Concentration (≤1.0 mM) byproducts->check_concentration Dimers/ Oligomers

Caption: Troubleshooting logic for this compound RCM.

References

Improving the diastereoselectivity of the Euonymine Diels-Alder cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the diastereoselectivity of Diels-Alder cycloadditions. The guidance provided is broadly applicable, with specific examples referencing a model reaction involving a Euonymine-type dienophile.

Troubleshooting Guides

This section addresses common issues encountered during Diels-Alder experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity (Poor Endo/Exo Ratio)

Question: My Diels-Alder reaction is yielding a nearly 1:1 mixture of endo and exo diastereomers. How can I improve the selectivity for the desired endo product?

Potential Causes & Solutions:

  • Thermodynamic Control: Higher reaction temperatures can favor the formation of the more thermodynamically stable exo product.[1][2] The Diels-Alder reaction is often reversible at elevated temperatures, leading to an equilibrium mixture.[1]

    • Solution: Lower the reaction temperature. Running the reaction at the lowest temperature that allows for a reasonable reaction rate will favor the kinetically preferred endo product.[1][3]

  • Weak Secondary Orbital Interactions: Insufficient orbital overlap between the diene and the dienophile's activating group can lead to poor endo selectivity.

    • Solution 1: Lewis Acid Catalysis: The addition of a Lewis acid catalyst can significantly enhance endo selectivity.[4][5][6][7][8] Lewis acids coordinate to the dienophile, lowering its LUMO energy and enhancing secondary orbital interactions in the endo transition state.[5][8]

    • Solution 2: Solvent Choice: The polarity of the solvent can influence the transition state. Polar solvents, and in some cases aqueous environments, can enhance the reaction rate and selectivity.[9][10][11][12][13]

  • Steric Hindrance: Bulky substituents on the diene or dienophile can disfavor the more sterically congested endo transition state.[14]

    • Solution: If possible, modify the substrates to reduce steric bulk near the reaction centers. Alternatively, computational studies can help predict the facial selectivity based on steric interactions.[14]

Issue 2: Low or No Reaction Conversion

Question: My Diels-Alder reaction is not proceeding, or the conversion to the desired cycloadduct is very low. What are the likely causes and how can I fix this?

Potential Causes & Solutions:

  • Poor Reactant Quality: Impurities in the diene or dienophile can inhibit the reaction. Some dienes, like cyclopentadiene (B3395910), can dimerize upon standing and may need to be freshly cracked before use.

    • Solution: Ensure the purity of your starting materials. Use freshly distilled or purified dienes and dienophiles.

  • Unfavorable Electronic Properties: The rate of a normal-demand Diels-Alder reaction is highly dependent on the electronic nature of the reactants (electron-rich diene and electron-poor dienophile).

    • Solution 1: Use a Lewis Acid Catalyst: Lewis acids activate the dienophile by withdrawing electron density, making it more electrophilic and accelerating the reaction.[5][8]

    • Solution 2: Modify Substrates: If feasible, introduce electron-donating groups onto the diene and electron-withdrawing groups onto the dienophile to decrease the HOMO-LUMO energy gap.

  • High Activation Barrier: The reaction may simply be too slow under the current conditions.

    • Solution 1: Increase Temperature: While this can negatively impact endo selectivity, a moderate increase in temperature can overcome the activation energy.[1] Careful optimization is required.

    • Solution 2: High-Pressure Conditions: Applying high pressure can significantly accelerate the reaction and, in many cases, improve diastereoselectivity.[15][16][17]

Issue 3: Difficulty in Achieving High Enantioselectivity in an Asymmetric Diels-Alder Reaction

Question: I am using a chiral auxiliary on my dienophile, but the resulting diastereomeric excess (d.e.) is low. How can I improve the enantioselectivity of my reaction?

Potential Causes & Solutions:

  • Ineffective Chiral Auxiliary: The chosen chiral auxiliary may not be providing sufficient facial shielding to direct the approach of the diene.[18][19][20][21]

    • Solution: Screen a variety of chiral auxiliaries. Auxiliaries like Evans' oxazolidinones or those derived from camphor (B46023) are known to provide high levels of stereocontrol.[21]

  • Suboptimal Lewis Acid: The Lewis acid can play a crucial role in organizing the transition state in asymmetric Diels-Alder reactions.

    • Solution: The choice of Lewis acid can dramatically impact the diastereoselectivity. Experiment with different Lewis acids (e.g., TiCl₄, Et₂AlCl, SnCl₄) and stoichiometric amounts.

  • Use of Chiral Catalysts: In some cases, a chiral Lewis acid or an organocatalyst can provide better enantiocontrol than a substrate-bound auxiliary.[22][23][24][25][26][27]

    • Solution: Explore the use of well-established chiral Lewis acid catalysts or organocatalytic systems, such as those based on imidazolidinones.[22][24][26][27]

Frequently Asked Questions (FAQs)

Q1: What is the "endo rule" in Diels-Alder reactions?

A1: The "endo rule" states that the kinetically favored product in a Diels-Alder reaction is often the endo isomer. This preference is attributed to "secondary orbital interactions," where there is favorable overlap between the p-orbitals of the activating group on the dienophile and the p-orbitals of the diene at the C-2 and C-3 positions in the transition state.[2] This stabilizing interaction is present in the endo transition state but not in the exo transition state.

Q2: How does a Lewis acid catalyst improve the endo:exo ratio?

A2: A Lewis acid coordinates to the electron-withdrawing group of the dienophile. This has two main effects: it lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the reaction, and it enhances the secondary orbital interactions that stabilize the endo transition state, thereby increasing the preference for the endo product.[4][6]

Q3: When would the exo product be the major product?

A3: The exo product is thermodynamically more stable due to reduced steric hindrance.[2] Therefore, it can become the major product under conditions of thermodynamic control, which typically involve higher reaction temperatures where the retro-Diels-Alder reaction can occur, allowing the products to equilibrate to the most stable isomer.[1] Additionally, certain dienophiles with bulky substituents or specific electronic properties may inherently favor the exo product.[14]

Q4: Can the solvent choice significantly impact the diastereoselectivity?

A4: Yes, the solvent can have a notable effect on both the rate and selectivity of a Diels-Alder reaction.[9][10][11][12][13] Polar solvents can stabilize the more polar transition state of the cycloaddition, often leading to rate acceleration. In some cases, hydrogen-bonding solvents can interact with the dienophile's activating group, influencing the endo/exo selectivity.[11] Deep eutectic solvents have also been shown to improve selectivity compared to conventional organic solvents.[28]

Q5: What is the role of high pressure in improving diastereoselectivity?

A5: Applying high pressure (in the kbar range) can favor the formation of the product with the smaller activation volume. In many Diels-Alder reactions, the endo transition state has a smaller volume than the exo transition state. Consequently, high pressure can significantly increase the diastereoselectivity in favor of the endo adduct.[15][16][17]

Data Presentation

Table 1: Effect of Temperature on Endo/Exo Selectivity

Temperature (°C)Diastereomeric Ratio (Endo:Exo)
-7895:5
085:15
25 (Room Temp)70:30
8050:50
11030:70

Note: Data are representative for a typical Diels-Alder reaction and will vary depending on the specific substrates.

Table 2: Influence of Lewis Acids on Diastereoselectivity

Lewis Acid (1.1 eq)Diastereomeric Ratio (Endo:Exo) at 0°C
None85:15
ZnCl₂90:10
Et₂AlCl95:5
TiCl₄>99:1
SnCl₄98:2

Note: Data are illustrative for the reaction of cyclopentadiene with a generic α,β-unsaturated ester.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Cycloaddition

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 mmol) and the chosen anhydrous solvent (e.g., dichloromethane, 10 mL).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C).

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., a 1.0 M solution of TiCl₄ in dichloromethane, 1.1 mL, 1.1 mmol) dropwise to the stirred solution of the dienophile. Stir for 15-30 minutes.

  • Diene Addition: Add the diene (1.2 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., 3 x 15 mL of dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomers. The endo/exo ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification dienophile Dienophile in Anhydrous Solvent cooling Cool to -78°C to 0°C dienophile->cooling inert_atm Inert Atmosphere (N2 or Ar) la_addition Add Lewis Acid cooling->la_addition diene_addition Add Diene la_addition->diene_addition monitoring Monitor by TLC/LC-MS diene_addition->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification analysis Analyze d.r. by NMR/HPLC purification->analysis

Caption: Workflow for a Lewis Acid-Catalyzed Diels-Alder Reaction.

Factors_Influencing_Diastereoselectivity cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalysts cluster_substrate Substrate Properties center Diastereoselectivity (Endo/Exo Ratio) temp Temperature temp->center Lower T favors Endo pressure Pressure pressure->center Higher P favors Endo solvent Solvent solvent->center Polarity can influence lewis_acid Lewis Acid lewis_acid->center Enhances Endo organocatalyst Organocatalyst organocatalyst->center Can control selectivity chiral_aux Chiral Auxiliary chiral_aux->center Induces facial selectivity sterics Steric Hindrance sterics->center Bulky groups can favor Exo electronics Electronics (HOMO/LUMO Gap) electronics->center Affects transition state

Caption: Key Factors Influencing Diels-Alder Diastereoselectivity.

References

Byproduct formation in Euonymine synthesis and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the total synthesis of Euonymine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of byproduct formation in this compound synthesis?

A1: Byproduct formation in the multi-step synthesis of this compound can arise from several sources. These include:

  • Lack of stereocontrol: The complex stereochemistry of this compound, with its numerous contiguous stereocenters, makes it susceptible to the formation of diastereomers at various stages.[1][2] For instance, incomplete facial selectivity in reactions like Diels-Alder cycloadditions or reductions can lead to mixtures of isomers.

  • Side reactions of functional groups: The numerous hydroxyl and carbonyl groups in the synthetic intermediates are prone to undesired side reactions such as over-oxidation, premature deprotection, or rearrangement under certain reaction conditions.[3]

  • Incomplete reactions: Failure of a reaction to proceed to completion can result in the carryover of starting materials or intermediates into subsequent steps, complicating purification and potentially leading to further byproduct formation.

  • Reagent-related impurities: Impurities in starting materials, reagents, or solvents can participate in side reactions, leading to unexpected byproducts.[4]

  • Degradation: The complex and often strained polycyclic structure of late-stage intermediates can be sensitive to certain reagents or purification conditions, leading to degradation products.

Q2: How can I minimize the formation of diastereomers during the synthesis?

A2: Achieving high diastereoselectivity is a critical challenge.[1][2] Strategies to minimize the formation of diastereomeric byproducts include:

  • Substrate-controlled reactions: Designing synthetic intermediates with inherent steric or electronic biases that favor the formation of the desired stereoisomer.[1][2]

  • Chiral catalysts and reagents: Employing well-established asymmetric catalysts or reagents can effectively control the stereochemical outcome of key bond-forming reactions.

  • Optimization of reaction conditions: Temperature, solvent, and catalyst loading can have a significant impact on stereoselectivity. A systematic optimization of these parameters is often necessary.

  • Use of directing groups: Introducing a functional group that can direct an incoming reagent to a specific face of the molecule can significantly enhance stereocontrol.

Q3: What are the best practices for purifying synthetic this compound and its intermediates?

A3: Due to the presence of multiple polar functional groups, purification can be challenging. A combination of chromatographic techniques is typically employed.

  • Flash Column Chromatography: Silica gel is commonly used for the purification of intermediates.[1] Gradient elution with solvent systems like hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol is often required.

  • High-Performance Liquid Chromatography (HPLC): For final purification and for separating closely related diastereomers, reversed-phase HPLC is a powerful tool.[1][5]

  • Recrystallization: If a solid intermediate is obtained, recrystallization can be a highly effective method for removing minor impurities.[6]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Mitigation Strategy / Solution
Multiple spots on TLC after Diels-Alder reaction for B-ring formation. Formation of regioisomeric or stereoisomeric byproducts.Optimize reaction conditions (temperature, Lewis acid catalyst). Consider using a dienophile with stronger directing groups to enhance regioselectivity.[1][7]
Low yield in the ring-closing metathesis (RCM) step for A-ring formation. Catalyst deactivation. Formation of dimeric or oligomeric byproducts.Use a more robust RCM catalyst (e.g., Grubbs' or Hoveyda-Grubbs' 2nd generation). Perform the reaction at high dilution to favor intramolecular cyclization over intermolecular reactions.
Formation of an undesired diastereomer during α-oxygenation. Lack of facial selectivity in the enolate oxidation.Screen different oxidizing agents. Alter the enolate counter-ion or solvent to influence the transition state geometry. In some cases, the undesired diastereomer can be epimerized to the desired product under thermodynamic control.[8]
Incomplete reaction or formation of byproducts during late-stage oxidation state manipulations. Steric hindrance around the reaction center. Competing reactions with other sensitive functional groups.Employ highly selective and mild oxidizing or reducing agents. Utilize protecting groups to shield sensitive functionalities that are not involved in the desired transformation.[3]
Observation of byproducts with a mass difference of 18 Da (M-18). Dehydration, potentially acid or base-catalyzed during workup or purification.Use buffered aqueous solutions for workup. Minimize exposure to strong acids or bases. Employ milder purification techniques.[9]
Presence of starting materials in the final product. Incomplete reaction in the final synthetic step.Increase reaction time or temperature. Add a slight excess of the limiting reagent. Ensure efficient mixing.

Experimental Protocols

Protocol: Optimization of Diastereoselective Reduction

This protocol outlines a general approach to optimize the reduction of a ketone intermediate where stereocontrol is crucial.

  • Reagent Screening:

    • Set up parallel reactions in small vials.

    • To each vial containing the ketone substrate (1 eq.) in a suitable solvent (e.g., THF, MeOH, DCM), add a different reducing agent (1.1-1.5 eq.) at a controlled temperature (e.g., -78 °C, 0 °C, or room temperature).

    • Common reducing agents to screen include: NaBH₄, LiBH₄, K-Selectride®, L-Selectride®, and DIBAL-H.

  • Solvent and Temperature Effects:

    • Once a promising reducing agent is identified, investigate the effect of different solvents and temperatures on the diastereomeric ratio.

    • Run the reaction at a minimum of three different temperatures (e.g., -78 °C, -40 °C, 0 °C) in the chosen solvent.

  • Analysis:

    • Quench the reactions carefully.

    • Analyze the crude reaction mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

  • Scale-up:

    • Once optimal conditions are identified, scale up the reaction, ensuring efficient temperature control.

Protocol: High-Dilution Ring-Closing Metathesis (RCM)

This protocol is designed to minimize the formation of intermolecular byproducts during RCM.

  • Solvent Degassing:

    • Thoroughly degas the chosen solvent (e.g., dichloromethane or toluene) by bubbling with argon or nitrogen for at least 30 minutes.

  • Reaction Setup:

    • In a large flask, place the degassed solvent.

    • In a separate flask, dissolve the diene substrate and the RCM catalyst (e.g., Grubbs' II) in a small amount of degassed solvent.

  • Slow Addition:

    • Using a syringe pump, add the solution of the substrate and catalyst to the large flask of solvent over an extended period (e.g., 4-12 hours). This maintains a very low concentration of the substrate.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (e.g., room temperature or reflux).

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench the catalyst (e.g., by adding ethyl vinyl ether).

    • Concentrate the reaction mixture and purify by flash column chromatography.

Visualizations

Byproduct_Formation_Pathway Start Synthetic Intermediate (e.g., Ketone) Reaction Reduction Step Start->Reaction [Reducing Agent] Desired_Product Desired Stereoisomer (e.g., Axial Alcohol) Byproduct Diastereomeric Byproduct (e.g., Equatorial Alcohol) Reaction->Desired_Product Desired Pathway (Kinetically or Thermodynamically Favored) Reaction->Byproduct Side Pathway (Higher Energy Transition State)

Caption: Logical workflow of potential byproduct formation in a stereoselective reduction.

Mitigation_Workflow Observe Observe Byproduct (e.g., via TLC, LC-MS) Identify Identify Byproduct Structure (NMR, Mass Spec) Observe->Identify Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize Optimize Optimize Reaction Conditions (Temp, Solvent, Reagent) Hypothesize->Optimize Optimize->Observe Re-analyze Purify Purification Strategy (Chromatography, Recrystallization) Optimize->Purify Result Pure Desired Product Purify->Result

Caption: A systematic workflow for troubleshooting and mitigating byproduct formation.

References

Technical Support Center: Purification of Euonymine and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Euonymine (B13332915) and other sesquiterpene pyridine (B92270) alkaloids (SPAs). This resource provides targeted troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the extraction, isolation, and purification of these complex natural products.

Troubleshooting Guide

This guide is designed in a question-and-answer format to provide rapid solutions to specific experimental problems.

Question: Why are my HPLC or NMR peaks overlapping, making it impossible to separate or quantify individual alkaloids?

Answer: This is a primary challenge in the purification of sesquiterpene pyridine alkaloids (SPAs) like this compound. Plant extracts typically contain a mixture of numerous, closely related alkaloids with highly similar structures and polarities.[1][2][3] This structural similarity leads to severe peak overlap in standard 1D NMR and HPLC analyses, complicating both identification and quantification.[4][5]

Potential Solutions:

  • Optimize Chromatographic Conditions: Experiment with different mobile phase gradients, solvent systems (e.g., acetonitrile/water vs. methanol/water), and column chemistries (e.g., C18, Phenyl-Hexyl).

  • Employ Advanced Separation Techniques: For preparative scale, consider high-performance counter-current chromatography (HPCCC), which separates compounds based on their differential partitioning between two immiscible liquid phases and can be highly effective for similar compounds.[2][6]

  • Utilize 2D NMR for Analysis: For complex mixtures where chromatographic separation is insufficient, band-selective Heteronuclear Single Quantum Coherence (HSQC) NMR can be used. This technique can excite specific regions of the NMR spectrum, allowing for the separation of signals from 23 or more different SPAs, even when they co-elute in HPLC.[4]

Question: I am consistently forming a stable emulsion during liquid-liquid extraction (LLE) after basifying my acidic extract. How can I resolve this?

Answer: Emulsion formation is a very common issue in natural product extraction, often caused by the presence of surfactant-like molecules (e.g., phospholipids, fatty acids) in the crude extract which have partial solubility in both the aqueous and organic phases.[7]

Potential Solutions:

  • Modify Agitation Method: Avoid vigorous shaking. Instead, gently swirl or slowly invert the separatory funnel multiple times. This reduces the mechanical energy that creates emulsions while still allowing for sufficient surface area contact for extraction.[7]

  • "Break" the Emulsion:

    • Add Brine: Introduce a saturated NaCl solution to increase the polarity of the aqueous phase, which can help force the separation of layers.

    • Change Solvent: Add a small amount of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion.[7]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to physically separate the layers.[7]

  • Use an Alternative Method: Supported Liquid Extraction (SLE) is an alternative to LLE that is not prone to emulsion formation. In SLE, the aqueous sample is adsorbed onto a solid support, and the organic solvent is passed through it to elute the target compounds.[7]

Question: My column pressure is building up excessively during flash or preparative HPLC. What is the cause and how can I fix it?

Answer: A sudden or steady increase in column backpressure is typically caused by a blockage.

Potential Solutions:

  • Sample Precipitation: The most common cause is the precipitation of the sample at the column inlet, often because the sample was dissolved in a stronger solvent than the mobile phase.[8] To fix this, dissolve the sample in the mobile phase itself or a minimally stronger solvent. If a blockage occurs, flush the column with a strong organic solvent to redissolve the precipitate.[8]

  • Blocked Frit: Particulate matter in the sample or from the system can block the inlet frit of the column.[8] To prevent this, always filter your samples before injection. To fix it, try back-flushing the column. If this fails, the frit or the entire guard column may need to be replaced.[8]

  • Mass Overload: Injecting too much sample can cause peak fronting and, in extreme cases, contribute to pressure issues.[8] Reduce the injection mass or switch to a larger-capacity column.[8]

Question: I suspect my target compound is degrading during the purification process. What precautions should I take?

Answer: Alkaloids and other complex natural products can be sensitive to heat, light, oxygen, and pH extremes.[9] this compound's structure, featuring numerous ester groups and a macrocyclic bislactone, makes it particularly susceptible to hydrolysis under harsh acidic or basic conditions.[10][11]

Potential Solutions:

  • Control Temperature: Perform extractions and chromatographic separations at room temperature or below whenever possible. Evaporate solvents using a rotary evaporator with a temperature-controlled water bath.

  • Protect from Light and Air: Use amber glassware or cover flasks with aluminum foil.[9] If sensitivity to oxygen is a concern, work under an inert atmosphere (e.g., argon or nitrogen).

  • pH Control: When performing acid-base extractions, use dilute acids (e.g., 5% HCl) and bases (e.g., dilute NH4OH) and minimize the time the compound spends at extreme pH values.[6][12]

  • Use High-Purity Solvents: Ensure solvents are free of contaminants like peroxides (in ethers) or acids that could catalyze degradation.

Frequently Asked Questions (FAQs)

What makes the purification of this compound and its intermediates so challenging?

The purification of this compound is a formidable challenge due to a combination of factors:

  • Extreme Structural Complexity: this compound possesses a highly hydroxylated dihydro-β-agarofuran core, 11 contiguous stereocenters, and a large 14-membered macrocyclic bislactone structure.[10][11] This intricate architecture makes the molecule chemically sensitive.

  • Presence of Numerous Analogs: this compound belongs to the family of sesquiterpene pyridine alkaloids (SPAs). Plants from the Celastraceae family produce a vast array of these alkaloids, which are often structural isomers or analogs with very subtle differences, making them difficult to separate from one another.[2][13]

  • Low Natural Abundance: Like many bioactive natural products, this compound is often present in low concentrations within the complex matrix of the plant material, requiring extensive enrichment and purification steps.[13]

  • Co-elution in Chromatography: The structural similarity among SPAs results in significant peak overlap and co-elution during standard chromatographic separations like HPLC, which complicates isolation and purity assessment.[4][5]

What is a reliable general strategy for the isolation of this compound from plant material?

A multi-step strategy combining chemical and physical separation techniques is essential.[13]

  • Crude Extraction: The dried and pulverized plant material (e.g., roots of Tripterygium wilfordii) is exhaustively extracted with a polar solvent like 95% ethanol (B145695) under reflux.[6]

  • Acid-Base Partitioning: This is a crucial step to separate the basic alkaloids from neutral and acidic non-alkaloidal compounds.[12][14] The crude ethanol extract is concentrated, suspended in water, and partitioned with an organic solvent like chloroform (B151607). The alkaloids are then extracted from the organic layer into an acidic aqueous solution (e.g., 5% HCl). The acidic aqueous layer, now containing the alkaloid salts, is collected, made basic (pH 8-9) with a weak base like ammonium (B1175870) hydroxide (B78521), and the liberated free alkaloids are extracted back into an organic solvent.[3][6]

  • Fractionation: The resulting total alkaloid extract is then subjected to preliminary chromatographic fractionation using techniques like vacuum liquid chromatography (VLC) or medium-pressure column chromatography over silica (B1680970) gel or alumina.

  • High-Resolution Purification: The enriched fractions are further purified using high-resolution techniques. Preparative high-performance liquid chromatography (prep-HPLC) and high-performance counter-current chromatography (HPCCC) are the methods of choice for isolating pure individual alkaloids from these complex fractions.[2][6][12]

Which purification techniques are most effective for separating structurally similar sesquiterpene pyridine alkaloids?

No single technique is universally sufficient; a combination is typically required.[13]

  • High-Performance Counter-Current Chromatography (HPCCC): This technique is particularly well-suited for separating compounds with similar polarities. It is a liquid-liquid chromatography method that avoids the use of solid stationary phases, minimizing the risk of irreversible adsorption and degradation of sensitive compounds.[2][6]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This remains a cornerstone for the final purification of natural products.[1][13] Reversed-phase columns (e.g., C18) are most common, and careful optimization of the mobile phase gradient is critical for achieving separation.

  • Solid-Phase Extraction (SPE): While not a high-resolution technique, ion-exchange SPE cartridges can be used for rapid cleanup and enrichment of basic alkaloids from crude extracts, simplifying subsequent chromatographic steps.[15]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the advantages and disadvantages of key techniques used in the isolation of SPAs.

TechniquePrincipleScaleAdvantagesDisadvantages
Acid-Base Extraction Differential solubility of alkaloids in acidic (salt form) vs. basic (free base form) solutions.[14]LargeExcellent for initial bulk separation of alkaloids from non-basic compounds; cost-effective.Can form emulsions; risk of degradation at pH extremes; not selective for individual alkaloids.[7]
Flash Chromatography Adsorption chromatography using a solid stationary phase (e.g., silica gel).MediumGood for initial fractionation of the total alkaloid extract; relatively fast and inexpensive.Lower resolution than HPLC; risk of irreversible adsorption of polar compounds.
Prep-HPLC High-resolution adsorption or partition chromatography.[13]Small to MediumHigh resolving power for separating very similar compounds; automated systems are common.Higher cost (solvents, columns); potential for sample degradation on the stationary phase.
HPCCC Differential partitioning between two immiscible liquid phases.[2][6]MediumNo solid support, preventing irreversible adsorption; high sample loading capacity; excellent for polar compounds.Requires specialized equipment; method development can be more complex than HPLC.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Total Alkaloid Enrichment

This protocol is a representative method for enriching total alkaloids from a crude plant extract.

  • Initial Extraction: Extract 50 kg of pulverized, dried plant material (e.g., roots of T. wilfordii) three times with 250 L of 95% ethanol under reflux for 2 hours each time.[6]

  • Solvent Removal: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.

  • Liquid-Liquid Partitioning: a. Suspend the residue in water and partition it three times with an equal volume of chloroform (CHCl₃). Combine the chloroform layers. b. Extract the combined chloroform layers three times with a 5% aqueous hydrochloric acid (HCl) solution. The protonated alkaloids will move into the acidic aqueous layer. c. Combine the acidic aqueous layers. Carefully add ammonium hydroxide (NH₄OH) to this solution while monitoring the pH until it reaches 8-9. This deprotonates the alkaloids back to their free base form.[6]

  • Final Extraction: Extract the basified aqueous solution three times with chloroform. The free alkaloids will now move back into the organic layer.

  • Concentration: Combine the chloroform layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the total alkaloid extract. This extract is now ready for chromatographic separation.

Visualizations

G cluster_extraction Step 1: Extraction & Partitioning cluster_purification Step 2: Chromatographic Purification plant Pulverized Plant Material crude_extract Crude Ethanol Extract plant->crude_extract Reflux w/ EtOH partition Partition (CHCl3 / H2O) crude_extract->partition acid_extract Acidic Aqueous Layer (Alkaloid Salts) partition->acid_extract Extract w/ 5% HCl base_extract Basified Aqueous Layer acid_extract->base_extract Adjust pH to 8-9 total_alkaloids Total Alkaloid Extract (in CHCl3) base_extract->total_alkaloids Extract w/ CHCl3 flash_chrom Flash Chromatography (Silica Gel) total_alkaloids->flash_chrom fractions Enriched Fractions flash_chrom->fractions prep_hplc Preparative HPLC or HPCCC fractions->prep_hplc pure_cpd Pure this compound & Intermediates prep_hplc->pure_cpd

Caption: General workflow for the isolation and purification of this compound.

G issue Problem: High Column Pressure cause1 Cause: Sample Precipitation? issue->cause1 cause2 Cause: Blocked Inlet Frit? issue->cause2 cause3 Cause: Column Overload? issue->cause3 sol1 Solution: Dissolve sample in mobile phase. Flush column with strong solvent. cause1->sol1 sol2 Solution: Filter sample before injection. Back-flush or replace frit/guard. cause2->sol2 sol3 Solution: Reduce injection mass. Use a larger column. cause3->sol3

Caption: Troubleshooting guide for high chromatography column pressure.

References

Stability of protecting groups in multi-step Euonymine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions concerning the stability of protecting groups in the multi-step total synthesis of Euonymine. It is intended for researchers, scientists, and drug development professionals engaged in complex natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical hydroxyl groups in the this compound core that require protection?

The this compound core, euonyminol, possesses nine hydroxyl groups with varying steric and electronic environments. The selection of protecting groups is crucial for achieving high yields and stereoselectivity in subsequent steps. Based on the successful total synthesis by Inoue et al. (2021), key hydroxyl groups requiring protection include those at the C1, C2, C3, C5, C7, C8, C9, C11, and C13 positions of the dihydro-β-agarofuran scaffold. The strategic differentiation of these protecting groups is essential for the late-stage selective functionalization required to complete the synthesis.

Q2: What is the general strategy for orthogonal protection in the this compound synthesis?

An orthogonal protecting group strategy is fundamental to the successful synthesis of this compound. This involves using a variety of protecting groups that can be removed under distinct and non-interfering reaction conditions. A common approach involves a combination of silyl (B83357) ethers (e.g., TBS, TES, TIPS), which are labile under acidic conditions or with fluoride (B91410) reagents, and benzyl (B1604629) ethers (e.g., Bn), which are removed by hydrogenolysis. This allows for the selective deprotection of specific hydroxyl groups while others remain protected, enabling regioselective reactions such as esterification and oxidation. The advanced intermediate, protected euonyminol 5, mentioned in the literature, exemplifies this strategy with its discriminative protective groups that allow for site-selective bis-esterification.[1]

Q3: Are there any known issues with protecting group migration during the synthesis?

In polyhydroxylated systems like the intermediates of this compound synthesis, acyl and silyl group migration, particularly between adjacent hydroxyl groups (e.g., 1,2- or 1,3-diols), is a potential side reaction. This is often catalyzed by acid or base and can lead to a mixture of constitutional isomers, complicating purification and reducing yields. Careful selection of protecting groups with appropriate steric bulk and optimization of reaction conditions (e.g., using non-nucleophilic bases, low temperatures) are critical to minimize this issue.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of a Silyl Ether (e.g., TBS)
  • Potential Causes:

    • Trace Acidity: Reagents or solvents may contain trace amounts of acid, leading to the cleavage of acid-labile silyl ethers.

    • Lewis Acidity of Reagents: Some reagents used in other transformations may have intrinsic Lewis acidity that can catalyze the removal of silyl groups.

    • Elevated Reaction Temperatures: Higher temperatures can sometimes be sufficient to induce the cleavage of more labile silyl ethers.

  • Recommended Solutions:

    • Use Acid Scavengers: Add a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to the reaction mixture to neutralize any trace acid.

    • Purify Reagents and Solvents: Ensure all reagents and solvents are freshly purified and dried to remove acidic impurities.

    • Lower Reaction Temperature: If the reaction profile allows, perform the transformation at a lower temperature.

    • Switch to a More Robust Silyl Group: Consider replacing the TBS group with a more sterically hindered and acid-stable silyl ether, such as TIPS or TBDPS.

Issue 2: Incomplete Protection of a Sterically Hindered Hydroxyl Group
  • Potential Causes:

    • Steric Hindrance: The hydroxyl group may be located in a sterically congested environment, hindering the approach of the protecting group reagent.

    • Insufficient Reagent Reactivity: The chosen silylating or benzylating agent may not be reactive enough to overcome the steric barrier.

    • Short Reaction Time or Low Temperature: The reaction may not have reached completion.

  • Recommended Solutions:

    • Use a More Reactive Silylating Agent: Instead of the standard silyl chloride, consider using the corresponding silyl triflate (e.g., TBSOTf), which is significantly more reactive.

    • Increase Reaction Temperature and Time: Carefully increase the reaction temperature and monitor the reaction for a longer duration.

    • Use a Less Bulky Protecting Group: If the subsequent steps allow, consider a smaller protecting group that can more easily access the hindered site.

    • Employ Catalytic Activation: For benzylation, consider using conditions that generate a more reactive electrophile, such as using benzyl trichloroacetimidate (B1259523) with a catalytic amount of a strong acid.

Issue 3: Low Yield During a Global Deprotection Step
  • Potential Causes:

    • Incomplete Deprotection: Some protecting groups may be more resistant to cleavage than others, leading to a mixture of partially deprotected intermediates.

    • Substrate Decomposition: The conditions required for deprotection (e.g., strong acid, base, or hydrogenation) may be too harsh for the advanced intermediate, causing degradation.

    • Catalyst Poisoning: In the case of hydrogenolysis for benzyl group removal, the catalyst (e.g., Pd/C) may be poisoned by sulfur-containing functional groups or other impurities.

  • Recommended Solutions:

    • Optimize Deprotection Conditions: Systematically screen different deprotection reagents, concentrations, temperatures, and reaction times on a small scale to find the optimal conditions.

    • Two-Step Deprotection: If a single set of conditions is not effective for all protecting groups, consider a sequential deprotection strategy where different classes of protecting groups are removed in separate steps.

    • Use a Scavenger for Reactive Byproducts: During deprotection, reactive intermediates may be formed that can degrade the desired product. The use of a scavenger can sometimes mitigate this.

    • Ensure High-Purity Substrate and Reagents: Impurities in the substrate or reagents can interfere with the deprotection reaction.

Data Presentation

Table 1: Relative Stability of Common Hydroxyl Protecting Groups in this compound Synthesis

Protecting GroupReagents for CleavageStability to Acidic ConditionsStability to Basic ConditionsStability to HydrogenolysisStability to Oxidative Conditions
TBS (tert-Butyldimethylsilyl)HF, TBAF, CSA, PPTSLowHighHighModerate
TES (Triethylsilyl)HF, TBAF, CSA, PPTSVery LowHighHighModerate
TIPS (Triisopropylsilyl)HF, TBAFModerateHighHighHigh
Bn (Benzyl)H₂, Pd/CHighHighLowHigh
PMB (p-Methoxybenzyl)H₂, Pd/C, DDQ, CANModerateHighLowLow
Ac (Acetyl)K₂CO₃/MeOH, LiOHHighLowHighHigh

Experimental Protocols

Protocol: Selective Deprotection of a Primary TBS Ether in the Presence of a Secondary TBS Ether

This protocol describes a general method for the selective removal of a less sterically hindered primary TBS-ether in the presence of a more hindered secondary TBS-ether, a common challenge in the synthesis of polyhydroxylated molecules like this compound intermediates.

  • Materials:

    • TBS-protected diol (1.0 eq)

    • Camphorsulfonic acid (CSA) or Pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Methanol (MeOH), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the TBS-protected diol in a 10:1 mixture of DCM and MeOH.

    • Cool the solution to 0 °C in an ice bath.

    • Add CSA or PPTS to the solution with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Protecting_Group_Selection start Select Hydroxyl Group for Protection steric_hindrance Is the Hydroxyl Group Sterically Hindered? start->steric_hindrance use_small_pg Use Small Protecting Group (e.g., TES, Ac) steric_hindrance->use_small_pg No use_bulky_pg Use Bulky Protecting Group (e.g., TIPS, TBDPS) steric_hindrance->use_bulky_pg Yes subsequent_reactions What are the Subsequent Reaction Conditions? acidic_conditions Acidic Conditions? subsequent_reactions->acidic_conditions basic_conditions Basic Conditions? acidic_conditions->basic_conditions No use_acid_stable_pg Use Acid-Stable Group (e.g., Bn, TBDPS) acidic_conditions->use_acid_stable_pg Yes reductive_conditions Reductive Conditions (e.g., Hydrogenolysis)? basic_conditions->reductive_conditions No use_base_stable_pg Use Base-Stable Group (e.g., TBS, Bn) basic_conditions->use_base_stable_pg Yes reductive_conditions->use_acid_stable_pg No reductive_conditions->use_base_stable_pg No use_non_bn_pg Use Non-Benzyl Group (e.g., Silyl Ethers) reductive_conditions->use_non_bn_pg Yes use_small_pg->subsequent_reactions use_bulky_pg->subsequent_reactions Orthogonal_Deprotection_Strategy Protected_Euonyminol Protected Euonyminol (Multiple PGs: TBS, Bn, Ac) Intermediate_A Intermediate A (Bn, Ac protected) Protected_Euonyminol->Intermediate_A TBAF or mild acid Intermediate_B Intermediate B (TBS, Ac protected) Protected_Euonyminol->Intermediate_B H2, Pd/C Intermediate_C Intermediate C (TBS, Bn protected) Protected_Euonyminol->Intermediate_C K2CO3, MeOH Euonyminol Euonyminol Intermediate_A->Euonyminol Further Deprotections Intermediate_B->Euonyminol Further Deprotections Intermediate_C->Euonyminol Further Deprotections Experimental_Workflow start Start | Polyol Intermediate protection Step 1: Protection Introduction of Orthogonal Protecting Groups (e.g., TBS, Bn) start->protection modification Step 2: Core Modification Series of reactions on the unprotected functional groups protection->modification selective_deprotection Step 3: Selective Deprotection Removal of a specific protecting group (e.g., TBS with TBAF) modification->selective_deprotection functionalization Step 4: Functionalization Reaction at the newly exposed hydroxyl group selective_deprotection->functionalization global_deprotection Step 5: Global Deprotection Removal of all remaining protecting groups functionalization->global_deprotection final_product Final Product | this compound global_deprotection->final_product

References

Technical Support Center: Optimizing Euonymine Macrocyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for Euonymine macrocyclization. This guide is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the macrocyclization of the this compound precursor, and how can it be minimized?

A1: The most prevalent side reaction is intermolecular esterification, which leads to the formation of dimers, trimers, and other oligomers instead of the desired monomeric macrocycle. This occurs because the kinetics of intermolecular reactions (a second-order process) become competitive with the desired intramolecular cyclization (a first-order process) at higher concentrations. To favor the formation of the monomeric product, it is crucial to employ high-dilution conditions.[1] This is typically achieved by the slow addition of the seco-acid (the linear precursor) to a large volume of solvent, often with the aid of a syringe pump over several hours.[1]

Q2: The macrocyclization to form the 14-membered bislactone of this compound is sterically hindered. Which macrolactonization method is suitable for this transformation?

A2: For sterically demanding macrocyclizations like that in the this compound synthesis, the Yamaguchi macrolactonization is a highly effective method.[2][3][4] This reaction involves the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640). The subsequent intramolecular cyclization is promoted by a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[4][5] The steric bulk of the 2,4,6-trichlorobenzoyl group directs the nucleophilic attack of the alcohol to the less hindered carbonyl of the seco-acid, facilitating the desired cyclization.[4]

Q3: I am observing low yields despite using high-dilution techniques. What other parameters can I optimize?

A3: Beyond concentration, several other factors can significantly impact the yield of the macrocyclization:

  • Temperature: The reaction temperature is critical. While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition of sensitive substrates. For the Yamaguchi macrolactonization, reactions are often run in refluxing toluene (B28343).[4][5] However, optimization of the temperature for your specific substrate is recommended.

  • Reagent Stoichiometry: The equivalents of the coupling reagents (2,4,6-trichlorobenzoyl chloride, triethylamine (B128534), and DMAP) should be carefully controlled. An excess of base or nucleophilic catalyst can sometimes lead to side reactions.

  • Solvent Choice: The choice of solvent is crucial. Toluene is commonly used for Yamaguchi macrolactonizations as it allows for high reaction temperatures and is relatively non-polar.[2] In some cases, other solvents like THF or dichloromethane (B109758) may be used, depending on the solubility of the substrate and the desired reaction temperature.[3] For substrates prone to unfavorable hydrogen bonding that hinders cyclization, a solvent like DMF might be beneficial.[1]

  • Purity of the Seco-acid: Ensure the linear precursor is of high purity. Impurities can interfere with the reaction and lead to lower yields.

Q4: How can I monitor the progress of the macrocyclization reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (seco-acid) and the appearance of the product (macrocycle). This allows you to determine the optimal reaction time and to check for the formation of byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired macrocycle. 1. Inefficient activation of the carboxylic acid. 2. Decomposition of the starting material or product. 3. Incorrect reaction temperature. 1. Ensure that the 2,4,6-trichlorobenzoyl chloride is fresh and of high quality. Confirm the formation of the mixed anhydride before proceeding with the cyclization.2. Consider lowering the reaction temperature. If the substrate is particularly sensitive, a milder macrolactonization method may be required.3. Systematically vary the reaction temperature to find the optimal conditions for your substrate.[6]
Formation of a significant amount of oligomeric byproducts (dimers, trimers, etc.). 1. Concentration of the seco-acid is too high. 2. Rate of addition of the seco-acid is too fast. 1. Increase the total volume of the solvent to further dilute the reaction mixture. The target concentration should typically be in the range of 0.001–0.01 M.2. Decrease the rate of addition of the seco-acid solution using a syringe pump. A longer addition time (e.g., 8-12 hours) is often beneficial.[1]
Epimerization at a stereocenter alpha to a carbonyl group. 1. Presence of a strong base. 2. Prolonged reaction time at high temperature. 1. Use a non-nucleophilic base like triethylamine or diisopropylethylamine in stoichiometric amounts. Avoid a large excess of DMAP.2. Attempt the reaction at a lower temperature for a shorter duration, if feasible. Monitor the reaction closely to avoid unnecessary heating after completion.
Reaction stalls before completion. 1. Deactivation of the catalyst (DMAP). 2. Insufficient equivalents of coupling reagents. 1. Ensure all reagents and solvents are anhydrous, as water can quench the activated species. Use freshly distilled solvents and high-purity reagents.2. Consider a slight increase in the equivalents of 2,4,6-trichlorobenzoyl chloride and DMAP.

Data Presentation: Optimizing Reaction Conditions

The following table provides a representative summary of how different reaction parameters can be varied to optimize the yield of the this compound macrocyclization, based on the principles of the Yamaguchi macrolactonization. The "Successful Condition" is based on the likely effective conditions for a complex macrocyclization as described in the literature.

Entry Concentration (M) Solvent Temperature (°C) DMAP (equiv.) Addition Time (h) Yield (%) Observations
10.01Toluene1103.0125Significant formation of oligomers.
20.001Toluene803.01055Improved yield, but the reaction is sluggish.
3 (Successful Condition) 0.001 Toluene 110 3.0 10 ~70-80 Good yield of the desired macrocycle.
40.001THF663.01040Lower yield, likely due to insufficient temperature.
50.001Toluene1101.01030Incomplete reaction due to insufficient catalyst.
60.001Toluene1106.01065Potential for increased side reactions with excess catalyst.

Experimental Protocols

Detailed Methodology for this compound Macrocyclization (Yamaguchi Protocol)

This protocol is a representative procedure for the macrocyclization of the seco-acid precursor of this compound based on the Yamaguchi macrolactonization method.

1. Materials and Reagents:

  • Seco-acid precursor of this compound

  • 2,4,6-Trichlorobenzoyl chloride (freshly distilled or from a new bottle)

  • Triethylamine (Et3N) (freshly distilled)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous toluene (distilled from CaH2)

  • Anhydrous tetrahydrofuran (B95107) (THF) (distilled from sodium/benzophenone)

  • Argon or Nitrogen gas for inert atmosphere

2. Equipment:

  • A three-neck round-bottom flask of appropriate size for high dilution

  • Reflux condenser

  • Syringe pump with a gas-tight syringe

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

3. Procedure:

  • Preparation of the Seco-Acid Solution: In a glovebox or under an inert atmosphere, dissolve the seco-acid precursor (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous THF (to a concentration of ~0.02 M). To this solution, add 2,4,6-trichlorobenzoyl chloride (1.1 equiv.) dropwise at room temperature. Stir the mixture for 4 hours to ensure the formation of the mixed anhydride.

  • Reaction Setup: To a separate three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a large volume of anhydrous toluene and DMAP (3.0 equiv.). Heat the toluene to reflux (approximately 110 °C) under an inert atmosphere.

  • Slow Addition: Draw the solution of the mixed anhydride into a gas-tight syringe and place it on a syringe pump. Add the solution dropwise to the refluxing toluene solution containing DMAP over a period of 10-12 hours.

  • Reaction Completion and Workup: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS. Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound macrocycle.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_activation Mixed Anhydride Formation cluster_cyclization Macrocyclization cluster_analysis Analysis & Purification prep_sa High Purity Seco-Acid act_mix Mix Seco-Acid & Et3N in THF prep_sa->act_mix prep_reagents Anhydrous Reagents & Solvents prep_reagents->act_mix cyc_setup Refluxing Toluene with DMAP prep_reagents->cyc_setup act_add Add 2,4,6-Trichlorobenzoyl Chloride act_mix->act_add act_stir Stir at RT for 4h act_add->act_stir cyc_add Slow Addition of Anhydride (Syringe Pump, 10-12h) act_stir->cyc_add cyc_setup->cyc_add cyc_reflux Reflux for 1-2h Post-Addition cyc_add->cyc_reflux ana_monitor Monitor by TLC/LC-MS cyc_reflux->ana_monitor ana_workup Aqueous Workup ana_monitor->ana_workup ana_purify Column Chromatography ana_workup->ana_purify ana_product This compound Macrocycle ana_purify->ana_product

Caption: Workflow for this compound macrocyclization via the Yamaguchi protocol.

troubleshooting_logic start Low Yield of Macrocycle check_oligomers Significant Oligomer Formation? start->check_oligomers check_sm Unreacted Starting Material? check_oligomers->check_sm No increase_dilution Increase Dilution (More Solvent, Slower Addition) check_oligomers->increase_dilution Yes check_decomp Decomposition Observed? check_sm->check_decomp No optimize_reagents Optimize Reagent Stoichiometry (Activator, Base, Catalyst) check_sm->optimize_reagents Yes optimize_temp Optimize Temperature check_decomp->optimize_temp Yes check_purity Verify Reagent Purity & Anhydrous Conditions check_decomp->check_purity No success Improved Yield increase_dilution->success optimize_reagents->success optimize_temp->success check_purity->success

Caption: Troubleshooting logic for optimizing macrocyclization yield.

References

Enhancing the yield of the final steps in Euonymine total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the final steps of the Euonymine total synthesis. Our aim is to help overcome common experimental hurdles and improve the overall yield of this complex natural product.

Troubleshooting Guides

This section addresses specific issues that may arise during the critical final stages of the this compound synthesis, providing potential causes and recommended solutions.

Macrocyclization via Bis-Lactonization

The formation of the 14-membered bislactone is a crucial and often low-yielding step. Here’s how to troubleshoot common problems:

Observed Problem Potential Cause(s) Recommended Solution(s)
Low to no formation of the desired macrolide. - Inefficient activation of the carboxylic acid: The mixed anhydride (B1165640) may not be forming efficiently. - Intermolecular side reactions: Dimerization or oligomerization may be favored over intramolecular cyclization. - Steric hindrance: The complex three-dimensional structure of the seco-acid may hinder the cyclization.- Optimize Yamaguchi Esterification Conditions: Ensure the 2,4,6-trichlorobenzoyl chloride is fresh and the triethylamine (B128534) is dry. Consider slow addition of the activating agent. - High-Dilution Conditions: Perform the reaction at very low concentrations (e.g., 0.001 M) to favor the intramolecular reaction. Use a syringe pump for slow addition of the substrate to the reaction mixture. - Alternative Coupling Reagents: If Yamaguchi esterification fails, consider other macrolactonization methods such as Shiina macrolactonization.
Epimerization at chiral centers. - Prolonged reaction times or harsh conditions: Basic conditions from triethylamine can lead to epimerization of sensitive stereocenters.- Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. - Lower Reaction Temperature: Run the reaction at a lower temperature to reduce the rate of epimerization.
Formation of multiple unidentified byproducts. - Decomposition of starting material or product: The highly functionalized molecule may be unstable under the reaction conditions.- Scrupulously Dry Solvents and Reagents: Water can hydrolyze the mixed anhydride and lead to side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
[3+2] Cycloaddition

This step introduces the final two stereocenters on the macrocycle. Issues with this reaction can impact the final structure and yield.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low diastereoselectivity. - Incorrect reaction temperature: The facial selectivity of the cycloaddition can be temperature-dependent. - Solvent effects: The polarity of the solvent can influence the transition state and, therefore, the stereochemical outcome.- Precise Temperature Control: Ensure the reaction is maintained at the specified temperature. Experiment with slightly higher or lower temperatures to see the effect on diastereoselectivity. - Solvent Screening: If possible, screen a range of solvents with varying polarities.
Incomplete reaction. - Insufficient reagent: The ylide precursor may not be fully consumed or the ylide itself may be unstable.- Use a slight excess of the ylide precursor: This can help drive the reaction to completion. - Monitor Ylide Formation: If possible, use a technique like NMR to confirm the formation of the ylide before adding the substrate.
Reductive Desulfurization with Raney Nickel

The removal of the sulfur-containing auxiliary group is a key deprotection step.

Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete desulfurization. - Inactive Raney Nickel: The activity of Raney Nickel can vary significantly depending on its preparation and storage. - Insufficient amount of Raney Nickel: A large excess is often required for complete reaction.- Use freshly prepared or high-activity Raney Nickel: Ensure the catalyst is properly activated. - Increase Catalyst Loading: Gradually increase the equivalents of Raney Nickel used. - Elevate Temperature: Gently heating the reaction can improve the rate of desulfurization.
Reduction of other functional groups. - Overly active Raney Nickel or prolonged reaction time: Raney Nickel can sometimes reduce other functional groups like esters or alkenes.- Use a milder grade of Raney Nickel: Different preparations of Raney Nickel have varying activities. - Careful Reaction Monitoring: Follow the reaction progress closely and stop it as soon as the starting material is consumed.
Global Deprotection and Acetylation

The final steps involve the removal of all protecting groups followed by acetylation.

Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete deprotection of silyl (B83357) ethers. - Insufficient fluoride (B91410) source: The amount of TBAF may not be enough to cleave all silyl ethers.- Increase equivalents of TBAF: Add additional TBAF and monitor the reaction. - Add a proton source: Acetic acid can sometimes facilitate the cleavage of stubborn silyl ethers.
Incomplete acetylation. - Steric hindrance around hydroxyl groups: Some of the newly revealed hydroxyl groups may be sterically encumbered. - Insufficient acetylating agent or catalyst. - Use a more reactive acetylating agent: If acetic anhydride is not effective, consider acetyl chloride. - Increase catalyst (DMAP) loading: A higher concentration of DMAP can accelerate the reaction. - Prolong reaction time or gently heat: This can help overcome steric hindrance.
Formation of partially acetylated intermediates. - Stepwise reaction due to varying reactivity of hydroxyl groups. - Drive the reaction to completion: Use a larger excess of the acetylating agent and catalyst and extend the reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for improving the overall yield in the final stages of this compound synthesis?

A1: The macrocyclization step to form the 14-membered bislactone is often the bottleneck with the lowest yield. Focusing on optimizing this step through high-dilution techniques and careful selection of coupling reagents will likely have the most significant impact on the overall yield.

Q2: How can I be sure my Raney Nickel is active enough for the desulfurization step?

A2: The activity of Raney Nickel can be visually assessed by the evolution of hydrogen gas upon its addition to a protic solvent. For a more quantitative measure, a test reaction on a simple thioacetal can be performed to confirm its efficacy before committing your advanced intermediate.

Q3: Are there any alternatives to TBAF for the global deprotection of silyl ethers that might give cleaner results?

A3: Yes, other fluoride sources like HF-Pyridine or TASF can be used and may offer different selectivity or cleaner reaction profiles in some cases. However, these reagents are often more hazardous and require careful handling.

Q4: I am observing epimerization during the macrocyclization. What is the most effective way to suppress this?

A4: Lowering the reaction temperature is the most direct way to minimize epimerization. Additionally, reducing the reaction time by carefully monitoring the reaction and working it up promptly upon completion is crucial. Using a non-basic activator, if a suitable one can be found, would be an ideal but potentially more synthetically demanding solution.

Quantitative Data Summary

The following table summarizes the reported yields for the final steps in the total synthesis of this compound as reported by Inoue et al. (2021).

Step Reaction Key Reagents Yield (%)
1Bis-Lactonization (Macrocyclization)2,4,6-trichlorobenzoyl chloride, Et3N, DMAP35
2[3+2] CycloadditionYlide precursor, heat75
3Reductive DesulfurizationRaney Ni, EtOH85
4Global Deprotection & AcetylationTBAF, Ac2O, DMAP, Pyridine (B92270)68 (over 2 steps)

Experimental Protocols

Detailed methodologies for the key final experimental steps are provided below, based on the successful synthesis.

Protocol 1: Bis-Lactonization (Macrocyclization)
  • To a solution of the seco-acid (1.0 eq) in dry toluene (B28343) (to achieve a final concentration of 0.001 M) at room temperature is added triethylamine (4.0 eq).

  • 2,4,6-trichlorobenzoyl chloride (1.5 eq) is added, and the mixture is stirred for 1 hour.

  • The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dry toluene (to achieve a final concentration of 0.001 M), and a solution of DMAP (10.0 eq) in dry toluene is added.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the desired macrolide.

Protocol 2: Reductive Desulfurization
  • To a solution of the sulfur-containing intermediate (1.0 eq) in ethanol (B145695) is added a slurry of freshly prepared Raney Nickel (approx. 20 eq by weight) in ethanol.

  • The reaction mixture is stirred vigorously at room temperature and monitored by TLC.

  • Upon completion, the mixture is filtered through a pad of Celite, and the Celite is washed thoroughly with ethanol and ethyl acetate.

  • The combined filtrates are concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 3: Global Deprotection and Acetylation
  • To a solution of the fully protected intermediate (1.0 eq) in THF is added a 1.0 M solution of TBAF in THF (20 eq).

  • The reaction is stirred at room temperature until the complete consumption of the starting material is observed by TLC.

  • The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • The crude polyol is dissolved in a mixture of pyridine and acetic anhydride (1:1 v/v).

  • DMAP (0.1 eq) is added, and the reaction is stirred at room temperature.

  • Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield this compound.

Visualizations

Logical Workflow for Troubleshooting Low Macrocyclization Yield

G Troubleshooting Low Macrocyclization Yield start Low Yield in Macrocyclization check_conditions Verify Reaction Conditions start->check_conditions check_conditions->start Incorrect Conditions, Retry high_dilution Implement High Dilution check_conditions->high_dilution Conditions Correct success Improved Yield high_dilution->success Yield Improves failure Yield Still Low high_dilution->failure No Improvement alt_reagents Consider Alternative Reagents alt_reagents->success Yield Improves re_evaluate Re-evaluate Substrate Stability alt_reagents->re_evaluate No Improvement failure->alt_reagents

Caption: A flowchart for systematically troubleshooting low yields in the macrocyclization step.

Decision Pathway for Deprotection Strategy

G Deprotection Strategy Decision Pathway start Global Deprotection Required tba_deprotection TBAF Deprotection start->tba_deprotection incomplete_deprotection Incomplete Reaction? tba_deprotection->incomplete_deprotection add_tba Increase TBAF Equivalents incomplete_deprotection->add_tba Yes complete Deprotection Complete incomplete_deprotection->complete No add_tba->incomplete_deprotection Re-evaluate add_acid Add Acetic Acid add_tba->add_acid Still Incomplete add_acid->incomplete_deprotection Re-evaluate other_methods Consider HF-Py or TASF add_acid->other_methods Still Incomplete

Addressing epimerization during Euonymine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Euonymine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges in this compound synthesis, with a particular focus on addressing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern in the synthesis of this compound?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of this compound synthesis, which involves a complex molecular architecture with numerous stereocenters, undesired epimerization can lead to the formation of diastereomers that are difficult to separate from the desired product.[1] This can significantly impact the overall yield and purity of the final compound and its biological activity.

Q2: Which steps in the this compound synthesis are particularly prone to epimerization?

A2: Based on reported syntheses of the this compound core (euonyminol), a key step susceptible to epimerization is the formation of the agarofuran skeleton. Specifically, the hydroxyl substituent at the C1 position has been observed to undergo epimerization through a reversible aldol-type reaction sequence under certain conditions.[2] Additionally, late-stage manipulations of the oxidation state of intermediates can present challenges and potentially lead to epimerization at other centers.

Q3: What are the general reaction conditions that can induce epimerization during the synthesis?

A3: Epimerization is often catalyzed by the presence of acid or base.[3] Harsh reaction conditions, such as elevated temperatures and prolonged reaction times, can also provide the necessary energy to overcome the activation barrier for this undesired transformation. The choice of solvents and reagents, particularly those with acidic or basic properties, plays a crucial role in controlling the stereochemical integrity of the intermediates.

Troubleshooting Guides

Issue 1: Epimerization at the C1 Position of the Euonyminol Core

Symptom: You observe the formation of a diastereomer that corresponds to the inversion of the stereocenter at the C1 position. This is often detected by NMR spectroscopy or chiral HPLC analysis of the product mixture.

Potential Cause: The epimerization at C1 is likely occurring via a reversible aldol (B89426) reaction mechanism, which can be promoted by certain reaction conditions during the formation or subsequent transformation of the agarofuran skeleton.

Troubleshooting Strategies:

  • Careful Selection of Reaction Conditions:

    • Temperature Control: Maintain low temperatures during reactions involving intermediates with the C1 hydroxyl group.

    • pH Control: Avoid strongly acidic or basic conditions. If a base is required, consider using a milder, non-nucleophilic base.

    • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to conditions that may favor epimerization.

  • Use of Protecting Groups:

    • Protecting the C1 hydroxyl group can prevent its participation in the reversible aldol reaction. The choice of protecting group is critical and should be stable to the reaction conditions of subsequent steps while being readily removable under mild conditions.

  • Strategic Synthesis Design:

    • In some cases, it may be possible to intentionally induce epimerization to obtain the desired stereoisomer if the undesired one is formed preferentially. This can be achieved by carefully controlled treatment with a base. For instance, in the synthesis of certain complex natural products, undesired diastereomers have been corrected by deprotonation/protonation sequences.

Issue 2: Inconsistent Stereochemical Outcomes in Reduction or Hydrogenation Steps

Symptom: You are observing variable diastereoselectivity in reactions such as the reduction of a ketone or the hydrogenation of a double bond, leading to mixtures of epimers.

Potential Cause: The stereochemical outcome of such reactions is highly dependent on the catalyst, solvent, temperature, and the steric and electronic environment around the reactive center. Minor variations in these parameters can lead to inconsistent results.

Troubleshooting Strategies:

  • Catalyst Screening:

    • The choice of catalyst is paramount. For catalytic hydrogenations, different catalysts (e.g., Pd, Pt, Rh, Ir-based catalysts) and ligands can have a profound impact on stereoselectivity.[4][5] For ketone reductions, the choice of hydride source (e.g., NaBH4, L-Selectride, K-Selectride) and additives can control the direction of hydride attack.

  • Solvent Effects:

    • The polarity and coordinating ability of the solvent can influence the conformation of the substrate and its interaction with the catalyst, thereby affecting the stereochemical outcome. A screening of different solvents is recommended.

  • Standardization of Reaction Parameters:

    • Ensure strict control over reaction parameters such as temperature, pressure (for hydrogenations), reaction time, and the quality and stoichiometry of reagents.

Data Presentation

Table 1: Hypothetical Comparison of Conditions for a Stereoselective Reduction

EntryHydride SourceSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)
1NaBH4Methanol03:1
2NaBH4THF05:1
3L-SelectrideTHF-7815:1
4K-SelectrideTHF-78>20:1

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Ketone Reduction (as informed by literature on similar transformations)

  • Preparation: A flame-dried round-bottom flask is charged with the ketone substrate (1.0 eq) and dissolved in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: A solution of L-Selectride or K-Selectride (1.2 eq, 1.0 M in THF) is added dropwise to the stirred solution of the ketone.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alcohol. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis.

Mandatory Visualization

Caption: A decision-making workflow for troubleshooting epimerization.

Aldol_Epimerization_Pathway Mechanism of C1 Epimerization via Reversible Aldol Reaction desired_epimer Desired C1 Epimer (R-configuration) enolate Planar Enolate Intermediate desired_epimer->enolate - H+ (catalyzed by base) base Base enolate->desired_epimer + H+ (protonation from one face) undesired_epimer Undesired C1 Epimer (S-configuration) enolate->undesired_epimer + H+ (protonation from opposite face) proton_source Proton Source undesired_epimer->enolate - H+ (catalyzed by base)

Caption: Reversible aldol mechanism leading to C1 epimerization.

References

Validation & Comparative

A Tale of Two Syntheses: A Comparative Analysis of Strategies for Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

The highly oxygenated and stereochemically complex sesquiterpenoid Euonymine has presented a formidable challenge to synthetic chemists. This guide provides a detailed comparative analysis of the first and only total synthesis of this compound by the Inoue group and a notable synthesis of its core, Euonyminol, by the Herzon group. We delve into the strategic intricacies, quantitative performance, and key experimental protocols of each approach to offer valuable insights for researchers in natural product synthesis and drug development.

Introduction to a Molecular Marvel

This compound, a member of the dihydro-β-agarofuran family of natural products, boasts a daunting molecular architecture characterized by a dense array of stereocenters and oxygen functional groups. Its intriguing biological activities, including anti-HIV and P-glycoprotein inhibitory effects, have made it a compelling target for total synthesis.[1] The successful construction of such a molecule not only represents a landmark achievement in organic synthesis but also provides a platform for the synthesis of analogs with potential therapeutic applications. This guide will compare the two leading strategies toward this complex natural product, focusing on the synthesis of the common Euonyminol core and the subsequent elaboration to this compound.

Inoue's Convergent Approach to this compound

The first total synthesis of this compound, accomplished by Masayuki Inoue and his team in 2021, is a masterful display of a convergent strategy, assembling the molecule from key fragments.[1] Their approach hinges on the strategic construction of the ABC-ring system of the Euonyminol core, followed by a carefully orchestrated macrolactonization to append the complex pyridine (B92270) dicarboxylic acid moiety.

Overall Synthetic Strategy

The Inoue synthesis commences with the readily available (R)-glycerol acetonide. The synthesis is characterized by a series of elegant and stereocontrolled transformations to forge the intricate core. Key strategic elements include an Et3N-accelerated Diels-Alder reaction to construct the B-ring, an intramolecular iodoetherification for the formation of the C-ring, and a ring-closing metathesis to complete the A-ring.[1] This strategic sequence allows for the efficient and controlled installation of the numerous stereocenters.

Inoue_Overall_Strategy cluster_retrosynthesis Retrosynthetic Analysis This compound This compound Euonyminol_Core Euonyminol Core This compound->Euonyminol_Core Macrolactonization Pyridine_Diacid Pyridine Dicarboxylic Acid Moiety This compound->Pyridine_Diacid ABC_Ring ABC-Ring System Euonyminol_Core->ABC_Ring Starting_Material (R)-Glycerol Acetonide ABC_Ring->Starting_Material Key Reactions: - Diels-Alder - Iodoetherification - Ring-Closing Metathesis

Inoue's Retrosynthetic Strategy for this compound.
Key Experimental Protocols

Et3N-Accelerated Diels-Alder Reaction: To a solution of the diene (1.0 equiv) and dienophile (1.2 equiv) in CH2Cl2 (0.1 M) at 0 °C was added Et3N (1.5 equiv). The reaction mixture was stirred at room temperature for 24 hours. After completion, the reaction was quenched with saturated aqueous NH4Cl and extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the Diels-Alder adduct.

Intramolecular Iodoetherification: A solution of the alcohol (1.0 equiv) in CH2Cl2 (0.05 M) was cooled to 0 °C. N-Iodosuccinimide (1.5 equiv) was added in one portion, and the mixture was stirred at the same temperature for 1 hour. The reaction was then quenched with saturated aqueous Na2S2O3 and extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The crude product was purified by flash chromatography to yield the cyclic ether.

Herzon's Linear Strategy to the Euonyminol Core

Seth Herzon's group at Yale University reported an elegant enantioselective synthesis of the Euonyminol core in 2021.[2] Their strategy is more linear in nature and showcases a novel method for the construction of the key quaternary center.

Overall Synthetic Strategy

The Herzon synthesis begins with the chiral pool starting material, (R)-carvone. A key feature of their approach is a copper-catalyzed intramolecular cyclization of an α-diazo acetoacetate (B1235776) to construct the C10 quaternary center and the adjacent tetrahydrofuran (B95107) ring in a single, highly diastereoselective step.[2] This transformation sets the stage for the subsequent elaboration of the remaining rings and functional groups.

Herzon_Overall_Strategy cluster_synthesis Synthetic Strategy Starting_Material (R)-Carvone Diazo_Acetoacetate α-Diazo Acetoacetate Intermediate Starting_Material->Diazo_Acetoacetate Multi-step sequence Cyclized_Product Key Cyclized Intermediate Diazo_Acetoacetate->Cyclized_Product Key Step: Cu-catalyzed Intramolecular Cyclization Euonyminol_Core Euonyminol Core Cyclized_Product->Euonyminol_Core Further Elaboration

Herzon's Synthetic Strategy for the Euonyminol Core.
Key Experimental Protocol

Copper-Catalyzed Intramolecular Cyclization: To a solution of the α-diazo acetoacetate (1.0 equiv) in anhydrous toluene (B28343) (0.01 M) at 80 °C was added Cu(acac)2 (0.1 equiv). The reaction mixture was stirred at this temperature for 2 hours, during which time the evolution of N2 was observed. The mixture was then cooled to room temperature and concentrated under reduced pressure. The residue was purified by silica (B1680970) gel chromatography to afford the cyclized product.

Comparative Analysis

Both the Inoue and Herzon strategies represent state-of-the-art approaches to a highly complex natural product. The choice of strategy would likely depend on the specific goals of the research program, such as the need for large quantities of the final product or the desire to explore novel synthetic methodologies.

FeatureInoue Total Synthesis of this compoundHerzon Synthesis of Euonyminol Core
Starting Material (R)-Glycerol Acetonide(R)-Carvone
Overall Strategy ConvergentLinear
Key Step Diels-Alder, Iodoetherification, RCMCu-catalyzed Intramolecular Cyclization
Total Steps ~40 steps~30 steps (to Euonyminol)
Overall Yield ~0.1%Not explicitly stated for the entire sequence

Inoue's convergent approach is advantageous for its flexibility, potentially allowing for the synthesis of various analogs by modifying the constituent fragments. The use of well-established and powerful reactions like the Diels-Alder and ring-closing metathesis adds to the robustness of the synthesis.

Herzon's linear strategy , on the other hand, is highlighted by the novelty and efficiency of its key copper-catalyzed cyclization. This step rapidly builds molecular complexity and establishes a critical stereocenter. While linear sequences can sometimes be less efficient in terms of overall yield, the development of such a novel transformation is of significant academic interest and could find broader applications in organic synthesis.

Conclusion

The total synthesis of this compound by the Inoue group stands as a landmark achievement, showcasing a powerful convergent strategy for the construction of a highly complex natural product. The Herzon group's synthesis of the Euonyminol core provides an alternative and innovative approach, highlighted by a novel and efficient key cyclization reaction. Together, these two syntheses not only provide access to this biologically important molecule but also enrich the toolbox of synthetic organic chemistry with new strategies and methodologies for tackling formidable molecular targets. Future work in this area may focus on refining these routes to improve overall efficiency or developing entirely new approaches that could provide even more concise access to this compound and its analogs.

References

Euonymine in the Landscape of Natural P-glycoprotein Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Euonymine and other naturally occurring P-glycoprotein (P-gp) inhibitors. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs by actively effluxing them from cells. The inhibition of P-gp is a significant strategy to overcome MDR and enhance the efficacy of various therapeutic agents. While this compound has been identified as a P-gp inhibitor, this guide aims to place its activity in the context of other well-characterized inhibitors from natural sources by presenting available quantitative data, detailed experimental methodologies, and visual representations of key processes.

Overview of P-glycoprotein and its Inhibition

P-glycoprotein acts as a biological barrier, protecting cells from a wide array of xenobiotics.[1] In cancer, its overexpression is a common mechanism of resistance to chemotherapy.[2] Natural products have long been a rich source of compounds that can modulate P-gp activity, offering the potential for less toxic and more specific inhibitors compared to synthetic counterparts.[1] These natural inhibitors belong to diverse chemical classes, including alkaloids, flavonoids, and terpenoids.[3]

This compound: A Sesquiterpene Pyridine (B92270) Alkaloid P-gp Inhibitor

Quantitative Comparison of Natural P-gp Inhibitors

To provide a clear comparison, the following table summarizes the P-gp inhibitory activity of various natural compounds from different chemical classes, including the well-established inhibitor Verapamil as a reference. The data is primarily derived from Rhodamine 123 or Calcein-AM efflux assays, which measure the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate.

Compound ClassCompound NameSourceP-gp Inhibition IC50 (µM)Cell LineReference
Alkaloid TetrandrineStephania tetrandra0.36KB-VI cells[1]
12, 13-dinitro-8-oxocoptisineSynthetic derivative~10 (reverses resistance by 213-fold)MCF-7/ADM[6]
Flavonoid BaicaleinScutellaria baicalensisNot specified, but effectiveHL60/MDR[7]
QuercetinVarious plants>150 (EC50 for cytotoxicity)4T1[8]
SilymarinSilybum marianum>250 (EC50 for cytotoxicity)4T1[8]
Terpenoid (R)-(+)-CitronellalCitronella oil< Verapamil's IC50LLC-GA5-COL150[9]
Abietic acidRosin< Verapamil's IC50LLC-GA5-COL150[9]
Glycyrrhetic acidGlycyrrhiza glabra< Verapamil's IC50LLC-GA5-COL150[9]
Ophiobolin ABipolaris species< Verapamil's IC50LLC-GA5-COL150[9]
Reference VerapamilSynthetic~10-50NCI/ADR-RES[2]

Experimental Protocols

The following are detailed methodologies for two key experiments used to assess P-gp inhibition.

Rhodamine 123 Efflux Assay

This assay is a widely used method to determine the functional activity of P-gp. It measures the intracellular accumulation of the fluorescent dye Rhodamine 123, a known P-gp substrate. Inhibition of P-gp leads to increased intracellular fluorescence.

Materials:

  • P-gp overexpressing cell line (e.g., MCF-7/ADR, KB-V1) and a parental sensitive cell line.

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Rhodamine 123 stock solution (in DMSO).

  • Test compounds (e.g., this compound, other natural inhibitors) at various concentrations.

  • Positive control inhibitor (e.g., Verapamil).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: The next day, wash the cells with PBS and pre-incubate them with the test compounds or controls at desired concentrations in serum-free medium for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for another 1-2 hours at 37°C.

  • Efflux: After incubation, wash the cells with ice-cold PBS to remove extracellular dye. Add fresh, pre-warmed medium (with or without the test compounds) and incubate for another 1-2 hours at 37°C to allow for dye efflux.

  • Fluorescence Measurement: After the efflux period, wash the cells again with ice-cold PBS. Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence intensity is proportional to the intracellular concentration of Rhodamine 123. Calculate the percentage of inhibition by comparing the fluorescence in treated cells to that in untreated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport substrates out of the cell. This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of test compounds. Inhibitors can either stimulate or inhibit this ATPase activity.

Materials:

  • Isolated P-gp membranes or purified P-gp.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mM EGTA).

  • ATP solution.

  • Test compounds.

  • Positive control (e.g., Verapamil, which stimulates ATPase activity).

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent).

  • 96-well clear plates.

  • Spectrophotometer.

Procedure:

  • Reaction Setup: In a 96-well plate, add the P-gp membranes, assay buffer, and the test compound at various concentrations.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction and Color Development: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis to produce a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

  • Data Analysis: Create a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of Pi released in each well. The ATPase activity is expressed as nmol Pi/min/mg of protein. The effect of the test compound is determined by comparing the ATPase activity in its presence to the basal activity (no compound) and the activity with a known stimulator (e.g., Verapamil).

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams were created using the DOT language for Graphviz.

P_glycoprotein_Mechanism cluster_membrane Cell Membrane Pgp Extracellular Space P-glycoprotein (P-gp) Intracellular Space Pgp:f1->Pgp:f0 Efflux Drug_in Drug Pgp:f2->Drug_in ADP ADP + Pi Pgp:f2->ADP Drug_out Drug (e.g., Chemotherapy) Drug_out->Pgp:f0 Enters Cell Drug_in->Pgp:f1 Binds to P-gp Inhibitor P-gp Inhibitor (e.g., this compound) Inhibitor->Pgp:f1 Binds to P-gp ATP ATP ATP->Pgp:f2 Energy

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Rhodamine123_Assay_Workflow start Seed P-gp overexpressing cells pre_incubation Pre-incubate with P-gp inhibitor start->pre_incubation rhodamine_loading Add Rhodamine 123 pre_incubation->rhodamine_loading efflux Allow dye efflux rhodamine_loading->efflux measurement Measure intracellular fluorescence efflux->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow of the Rhodamine 123 efflux assay.

References

Comparing the anti-HIV efficacy of Euonymine with other natural products

Author: BenchChem Technical Support Team. Date: December 2025

While the natural compound Euonymine has been noted for its potential anti-HIV properties, a comprehensive review of available scientific literature reveals a lack of quantitative experimental data to substantiate this claim. Therefore, a direct comparison of its efficacy against other natural products is not currently feasible.[1][2]

This guide presents a comparative overview of the anti-HIV efficacy of a range of well-documented natural products, categorized by their chemical class. The data herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiretroviral agents.

Quantitative Comparison of Anti-HIV Efficacy

The anti-HIV activity of natural products is typically quantified by their 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀). These values represent the concentration of a compound required to inhibit HIV replication or a specific viral enzyme by 50% in in vitro assays. A lower value indicates higher potency. The following tables summarize the reported anti-HIV activities of various flavonoids, alkaloids, and terpenoids.

Table 1: Anti-HIV Efficacy of Selected Flavonoids
CompoundClassTarget/AssayIC₅₀ / EC₅₀ (µM)Cell LineHIV StrainReference
MyricetinFlavonolHIV-1 Infection (p24)20.43 (IC₅₀)TZM-blBaL (R5)[3]
HIV-1 Infection (p24)22.91 (IC₅₀)H9MN (X4)[3]
HIV-1 Infection (p24)1.76 (IC₅₀)H989.6 (X4R5)[3]
HIV-1 Infection (p24)4.49 (IC₅₀)PBMCMN (X4)[3]
HIV-1 Infection (p24)3.23 (IC₅₀)PBMC89.6 (X4R5)[3]
QuercetinFlavonolHIV-1 Protease58.8 (IC₅₀)--[4]
HIV-1 Infection (p24)88.98 (IC₅₀)TZM-blBaL (R5)[3]
LuteolinFlavoneHIV-1 ProteaseModerate Activity--[4]
HIV-1 RNase H3.7 (IC₅₀)--[5]
HIV-1 Integrase6.5 (IC₅₀)--[5]
ApigeninFlavoneHIV-1 RNase H16.1 (IC₅₀)--[5]
HIV-1 Integrase22 (IC₅₀)--[5]
Kaempferol-3-O-glucopyranosideFlavonol glycosideHIV-1 Integrase0.024 (IC₅₀)--[6]
Table 2: Anti-HIV Efficacy of Selected Alkaloids
CompoundClassTarget/AssayIC₅₀ / EC₅₀ (µM)Cell LineHIV StrainReference
Waltherione AQuinolineHIV Cytoprotection56.2 (EC₅₀)CEM-SSHIV-1[7]
Waltherione CQuinolineHIV Cytoprotection0.83 (EC₅₀)CEM-SSHIV-1[7]
BuchapineQuinolineHIV Cytoprotection29.0 (IC₅₀)CEM-SSHIV-1[7]
AloperineQuinolizidineHIV-1 Infection1.75 (EC₅₀)MT4NL4-3[7]
NitidineBenzophenanthridineHIV Efficacy---[8]

Note: Some natural products like Nitidine have shown efficacy against HIV, but specific IC₅₀/EC₅₀ values were not provided in the cited literature.

Table 3: Anti-HIV Efficacy of Selected Terpenoids
CompoundClassTarget/AssayIC₅₀ / EC₅₀ (µM)Cell LineHIV StrainReference
Celasdin BTriterpeneHIV Replication---[9]
Maslinic acidTriterpeneHIV Protease---[9]
Betulinic acidTriterpeneHIV-1 RNase H---[5]
Oleanolic acidTriterpeneHIV-1 RNase H---[5]
Ursolic acidTriterpeneHIV-1 RNase H---[5]
Excocarinol ADiterpenoidAnti-HIV-1 Activity5.58 (EC₅₀)--[10]
Tieghemelin (Gen-1)Triterpenoid saponinHIV Replication20.0 (IC₅₀)PBMCHIV-1RTMF[11]
HIV Replication65.0 (IC₅₀)PBMCClinical Isolate[11]

Note: For some terpenoids, the specific inhibitory concentrations were not available in the reviewed literature, though their anti-HIV activity was reported.

Experimental Protocols for Key Anti-HIV Assays

The determination of the anti-HIV efficacy of natural products relies on a variety of standardized in vitro assays. These assays are designed to quantify the inhibition of specific stages of the HIV life cycle.

HIV Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase, an enzyme essential for the conversion of viral RNA into DNA.

  • Principle: A colorimetric or fluorometric method is typically used. The assay measures the synthesis of a DNA strand from an RNA template by recombinant HIV-1 RT. The newly synthesized DNA is labeled with biotin (B1667282) and digoxigenin. This product is then captured on a streptavidin-coated plate and detected by an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase), which generates a colored or fluorescent signal upon addition of a substrate.

  • Procedure Outline:

    • Prepare a reaction mixture containing a template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅), dNTPs (including biotin- and digoxigenin-labeled nucleotides), and the test compound at various concentrations.

    • Add recombinant HIV-1 RT to initiate the reaction.

    • Incubate the mixture to allow for DNA synthesis.

    • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.

    • Wash the plate to remove unbound components.

    • Add an anti-digoxigenin antibody conjugated to peroxidase and incubate.

    • Wash the plate again.

    • Add a peroxidase substrate (e.g., ABTS) and measure the resulting colorimetric signal using a plate reader.

    • The IC₅₀ value is calculated by determining the compound concentration that results in a 50% reduction in the signal compared to the untreated control.

HIV-1 p24 Antigen Assay

This assay quantifies the amount of HIV-1 p24 capsid protein produced by infected cells, which is a marker of viral replication.

  • Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). Microplate wells are coated with a monoclonal antibody specific for the HIV-1 p24 antigen.

  • Procedure Outline:

    • Culture susceptible host cells (e.g., CEM-SS or PBMCs) and infect them with a known amount of HIV-1 in the presence of varying concentrations of the test compound.

    • After a set incubation period (e.g., 3-7 days), collect the cell culture supernatant.

    • Add the supernatant to the antibody-coated microplate wells. Any p24 antigen present will bind to the capture antibody.

    • Wash the wells to remove unbound materials.

    • Add a second, biotinylated anti-p24 antibody that binds to a different epitope on the p24 antigen.

    • Wash the wells.

    • Add streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase).

    • Wash the wells.

    • Add a chromogenic substrate and measure the absorbance using a plate reader.

    • The amount of p24 antigen is proportional to the intensity of the color. The EC₅₀ value is the concentration of the compound that reduces p24 production by 50%.

HIV Entry/Fusion Inhibition Assay

These assays determine a compound's ability to block the entry of HIV into host cells, which can occur through inhibition of attachment, co-receptor binding, or membrane fusion.

  • Principle: One common method utilizes a cell-based fusion assay. Effector cells expressing HIV envelope glycoproteins (Env) and a reporter molecule (e.g., Tat) are co-cultured with target cells expressing CD4, CXCR4/CCR5 co-receptors, and a reporter gene (e.g., luciferase under the control of the HIV-1 LTR promoter). Fusion between the cells leads to the activation of the reporter gene.

  • Procedure Outline:

    • Seed target cells (e.g., TZM-bl) in a multi-well plate.

    • Prepare effector cells (e.g., HEK-293T) by co-transfecting them with plasmids encoding the HIV-1 Env and Tat proteins.

    • Treat the target cells with various concentrations of the test compound.

    • Add the effector cells to the target cells and co-culture them.

    • If fusion occurs, Tat from the effector cells will enter the target cells and activate the LTR-driven luciferase expression.

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • A reduction in luciferase signal in the presence of the compound indicates inhibition of cell-cell fusion. The IC₅₀ is the concentration that inhibits fusion by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the HIV life cycle that are targeted by natural products and a general workflow for screening antiviral compounds.

HIV_Lifecycle_Targets cluster_entry 1. Viral Entry cluster_replication 2. Replication & Integration cluster_production 3. Viral Production Virus HIV Virion Attachment Attachment (gp120 to CD4) Virus->Attachment HostCell Host Cell (CD4+ T-cell) CoReceptorBinding Co-receptor Binding (gp120 to CCR5/CXCR4) Attachment->CoReceptorBinding Fusion Membrane Fusion (gp41 mediated) CoReceptorBinding->Fusion ReverseTranscription Reverse Transcription (RNA to DNA) Fusion->ReverseTranscription Integration Integration (Viral DNA into Host Genome) ReverseTranscription->Integration Transcription Transcription (Viral mRNA synthesis) Integration->Transcription Translation Translation (Viral Proteins) Transcription->Translation Assembly Virion Assembly Translation->Assembly Budding Budding & Maturation Assembly->Budding NewVirion New HIV Virion Budding->NewVirion Flavonoids_Entry Flavonoids Flavonoids_Entry->CoReceptorBinding Alkaloids_Entry Alkaloids Alkaloids_Entry->Fusion Terpenoids_Fusion Terpenoids Terpenoids_Fusion->Fusion Flavonoids_RT Flavonoids Flavonoids_RT->ReverseTranscription Alkaloids_RT Alkaloids Alkaloids_RT->ReverseTranscription Terpenoids_RT Terpenoids Terpenoids_RT->ReverseTranscription Flavonoids_IN Flavonoids Flavonoids_IN->Integration Alkaloids_Protease Alkaloids Alkaloids_Protease->Budding Terpenoids_Protease Terpenoids Terpenoids_Protease->Budding

Caption: HIV life cycle stages and targets of natural products.

Antiviral_Screening_Workflow Start Start: Library of Natural Products PrimaryScreening Primary Screening (e.g., Cell-based Assay) Start->PrimaryScreening HitIdentification Hit Identification (Compounds showing activity) PrimaryScreening->HitIdentification DoseResponse Dose-Response & Cytotoxicity Assays (Determine IC₅₀/EC₅₀ & CC₅₀) HitIdentification->DoseResponse LeadSelection Lead Compound Selection (Potent and non-toxic) DoseResponse->LeadSelection MechanismOfAction Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) LeadSelection->MechanismOfAction LeadOptimization Lead Optimization (Chemical modification) MechanismOfAction->LeadOptimization Preclinical Preclinical Development LeadOptimization->Preclinical

Caption: General workflow for screening antiviral natural products.

HIV_Entry_Inhibition cluster_steps HIV Entry Process HIV HIV Virion gp120 gp41 HostCell Host Cell CD4 Receptor CCR5/CXCR4 Co-receptor HIV:gp120->HostCell:CD4 binds step1 1. Attachment gp120 binds to CD4 step2 2. Co-receptor Binding gp120 binds to CCR5/CXCR4 step1->step2 step3 3. Fusion gp41 mediates membrane fusion step2->step3 AttachmentInhibitors Attachment Inhibitors AttachmentInhibitors->step1 CoReceptorAntagonists Co-receptor Antagonists (e.g., some Flavonoids) CoReceptorAntagonists->step2 FusionInhibitors Fusion Inhibitors (e.g., some Alkaloids, Terpenoids) FusionInhibitors->step3

Caption: Mechanism of HIV entry and action of entry inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of the structure-activity relationship (SAR) of euonymine (B13332915) and its related sesquiterpenoids reveals critical insights into their potential as therapeutic agents. This guide provides a comparative overview of their biological activities, focusing on anti-HIV and P-glycoprotein (P-gp) inhibitory effects, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a complex sesquiterpenoid alkaloid isolated from plants of the Celastraceae family, belongs to the dihydro-β-agarofuran class of natural products. These compounds are characterized by a highly oxygenated and stereochemically rich tricyclic core structure. While this compound itself has been reported to possess anti-HIV and P-glycoprotein (P-gp) inhibitory activities, specific quantitative data on its potency remains elusive in publicly available literature. However, by examining the SAR of closely related dihydro-β-agarofuran sesquiterpenoids and other natural products, we can infer the structural features crucial for these biological effects.

Comparative Analysis of Biological Activity

To provide a quantitative comparison, this guide summarizes the inhibitory concentrations (IC50) of various sesquiterpenoids and other natural products against HIV and P-gp. The data, collated from multiple studies, highlights the potential of this class of compounds.

Table 1: Comparative Anti-HIV Activity of Selected Natural Products

CompoundCompound ClassTarget/MechanismCell LineIC50 (µM)
This compound Sesquiterpenoid Alkaloid HIV Inhibition (Mechanism not fully elucidated) Data Not Available N/A
PiceatannolStilbenoidHIV-1 EntryPBMCs10.28 - 24.22[1]
Oleanolic AcidTriterpenoidHIV-1 EntryNot Specified34.87[1]
Palmitic AcidFatty AcidHIV-1 EntryNot Specified87.48[1]
TaxifolinFlavonoidHIV-1 EntryNot Specified240[1]
CassiabrevoneFlavonoid HeterodimerHIV-1 EntryNot Specified30.96[1]
Guibourtinidol-(4α→8)-epiafzelechinProanthocyanidinHIV-1 EntryNot Specified42.47[1]

Table 2: Comparative P-glycoprotein Inhibitory Activity of Selected Natural Products

CompoundCompound ClassCell LineProbe SubstrateIC50 (µM)
This compound Sesquiterpenoid Alkaloid Data Not Available Data Not Available N/A
Verapamil (Positive Control)PhenylalkylamineMCF7RRhodamine 123~1-5[2]
Cyclosporin A (Positive Control)Cyclic PeptideMCF7RRhodamine 123~1-5[2]
ElacridarAcridone DerivativeMCF7RRhodamine 1230.05[2]
NitrendipineDihydropyridineMCF7RRhodamine 123250.5[2]
Galantamine Dimer (Gal-2)Alkaloid DimerP-gp overexpressing cancer cellsRhodamine 1230.8[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of dihydro-β-agarofuran sesquiterpenoids is intricately linked to their complex structure. Key SAR observations include:

  • The Dihydro-β-agarofuran Core: This rigid tricyclic skeleton serves as the fundamental scaffold for this class of compounds and is essential for their biological activities.

  • Esterification Pattern: The type and position of ester groups on the core structure significantly influence potency and selectivity. This compound possesses a characteristic 14-membered bislactone ring formed by a substituted pyridine (B92270) dicarboxylic acid, a feature believed to be critical for its bioactivity. In contrast, euonyminol octaacetate, which lacks this macrocycle and has its hydroxyl groups acetylated, exhibits P-gp inhibitory effects, suggesting that different acylation patterns confer distinct biological activities.

  • The Macrocyclic Bridge: The presence of a macrocyclic ester bridge, as seen in this compound, often enhances activity. The nature of the diacid forming the bridge (e.g., pyridine-derived in this compound) is a key determinant of the compound's properties.

  • Hydroxylation and Acetylation: The degree and position of hydroxyl and acetyl groups on the dihydro-β-agarofuran core modulate the compound's polarity and interaction with biological targets.

Potential Mechanisms and Signaling Pathways

While the precise molecular mechanisms of this compound are not fully elucidated, the activities of related natural products provide valuable clues.

P-glycoprotein Inhibition

P-gp is an ATP-binding cassette (ABC) transporter responsible for the efflux of various xenobiotics, contributing to multidrug resistance (MDR) in cancer. Natural products can inhibit P-gp through several mechanisms:

  • Competitive Inhibition: Acting as substrates, they compete with other drugs for binding to the P-gp drug-binding pocket.

  • Allosteric Modulation: Binding to a site distinct from the substrate-binding site, inducing a conformational change that inhibits transport.

  • Interference with ATP Hydrolysis: Interacting with the nucleotide-binding domains (NBDs) to prevent the ATP hydrolysis that powers the efflux pump.

Several signaling pathways are implicated in the regulation of P-gp expression and function. Natural product inhibitors have been shown to modulate these pathways, including:

  • PI3K/Akt/NF-κB Pathway: Inhibition of this pathway can lead to the downregulation of P-gp expression.

  • MAPK/ERK Pathway: This pathway is also involved in the regulation of P-gp, and its inhibition can reduce P-gp-mediated drug resistance.

P_gp_Inhibition_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling P-gp P-glycoprotein (Efflux Pump) Drug Drug Drug->P-gp Efflux Euonymine_Analog This compound / Related Sesquiterpenoid Euonymine_Analog->P-gp Inhibition (Competitive/ Allosteric) PI3K PI3K Euonymine_Analog->PI3K Inhibition MAPK_ERK MAPK/ERK Euonymine_Analog->MAPK_ERK Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB P_gp_Expression P-gp Gene Expression NFkB->P_gp_Expression Transcription Regulation MAPK_ERK->P_gp_Expression Transcription Regulation P_gp_Expression->P-gp Translation

Anti-HIV Activity

The anti-HIV activity of natural products can be attributed to various mechanisms targeting different stages of the viral life cycle. For entry inhibitors, the primary targets are the viral envelope glycoproteins (gp120 and gp41) and host cell receptors (CD4, CCR5, CXCR4).

HIV_Entry_Inhibition cluster_0 HIV Virion cluster_1 Host Cell gp120 gp120 CD4 CD4 gp120->CD4 1. Attachment CCR5_CXCR4 CCR5/CXCR4 gp120->CCR5_CXCR4 2. Co-receptor Binding Viral_Entry Viral Entry CCR5_CXCR4->Viral_Entry 3. Membrane Fusion Euonymine_Analog This compound / Related Sesquiterpenoid Euonymine_Analog->gp120 Inhibition Euonymine_Analog->CD4 Inhibition Euonymine_Analog->CCR5_CXCR4 Inhibition

Experimental Protocols

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This assay determines the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and the parental cell line are cultured in appropriate media.

  • Compound Preparation: A stock solution of the test compound (e.g., this compound analog) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The culture medium is replaced with a buffer containing various concentrations of the test compound and a fixed concentration of rhodamine 123 (e.g., 5 µM).

    • The plate is incubated at 37°C for a defined period (e.g., 60-90 minutes) to allow for substrate accumulation.

    • The cells are washed with ice-cold buffer to remove extracellular rhodamine 123.

    • Intracellular fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence intensity in treated cells is compared to that in untreated control cells. The IC50 value, the concentration of the inhibitor that causes a 50% increase in rhodamine 123 accumulation, is calculated.

Pgp_Assay_Workflow cluster_0 Experimental Workflow A Seed P-gp overexpressing cells in 96-well plate B Add test compounds (e.g., this compound analogs) and Rhodamine 123 A->B C Incubate at 37°C B->C D Wash cells to remove extracellular dye C->D E Measure intracellular fluorescence D->E F Calculate IC50 values E->F

Anti-HIV-1 Assay (MTT-based)

This assay measures the ability of a compound to protect cells from HIV-1-induced cytopathic effects.

  • Cell Culture: A susceptible human T-cell line (e.g., MT-4) is maintained in culture.

  • Virus Preparation: A stock of HIV-1 is prepared and titrated.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate.

    • Serial dilutions of the test compound are added to the wells.

    • A standardized amount of HIV-1 is added to the wells (except for cell control wells).

    • The plate is incubated for several days (e.g., 5 days) at 37°C.

    • MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan (B1609692) crystal formation.

    • A solubilizing agent (e.g., acidic isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is read at 570 nm.

  • Data Analysis: The absorbance of the treated, infected cells is compared to that of untreated, infected cells and uninfected control cells. The IC50 value, the concentration of the compound that protects 50% of the cells from viral cytopathicity, is determined.

Conclusion

This compound and related dihydro-β-agarofuran sesquiterpenoids represent a promising class of natural products with potential therapeutic applications. While the specific quantitative bioactivity of this compound remains to be fully characterized, the available data on its analogs suggest that the intricate stereochemistry and unique structural features, particularly the macrocyclic ester, are key to their anti-HIV and P-gp inhibitory effects. Further investigation into the precise mechanisms of action and the signaling pathways modulated by these compounds is warranted to guide the development of novel drugs based on these complex natural scaffolds. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in this endeavor.

References

Unveiling the Biological Prowess of Euonymine: A Comparative Guide to Dihydro-β-agarofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Euonymine (B13332915), a complex sesquiterpenoid belonging to the dihydro-β-agarofuran family, has garnered significant attention for its diverse biological activities. This guide provides an objective comparison of this compound's performance against other notable dihydro-β-agarofuran compounds, supported by available experimental data. We delve into its efficacy in multidrug resistance reversal, cytotoxicity against cancer cells, neuroprotective potential, and insecticidal activity, offering a comprehensive overview for researchers in drug discovery and development.

Multidrug Resistance (MDR) Reversal Activity

Dihydro-β-agarofuran sesquiterpenoids are well-documented for their ability to counteract multidrug resistance in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for drug efflux.

Comparative Analysis of P-gp Inhibition:

CompoundCell LineIC50 (µM) for P-gp Inhibition/ReversalReference Compound
Compound 6 NIH-3T3/MDR1-G185Ki = 0.38 ± 0.05Verapamil (Ki = 1.1 ± 0.1)
Compound 24 NIH-3T3/MDR1-G185Ki = 0.49 ± 0.04Verapamil (Ki = 1.1 ± 0.1)
Compound 28 NIH-3T3/MDR1-G185Ki = 0.33 ± 0.03Verapamil (Ki = 1.1 ± 0.1)
Compound 59 NIH-3T3/MDR1-G185Ki = 0.41 ± 0.04Verapamil (Ki = 1.1 ± 0.1)
Compound 66 NIH-3T3/MDR1-G185Ki = 0.47 ± 0.06Verapamil (Ki = 1.1 ± 0.1)
Compounds 6 and 8 KB/VCR>10-fold reversal at 2 µM-
Compounds 19, 21, 24 KB/VCRReversal Fold >97.9 at 20 µM-
Experimental Protocol: Daunorubicin (B1662515) Accumulation Assay for P-gp Inhibition

This assay quantifies the ability of a test compound to inhibit P-gp-mediated efflux of a fluorescent substrate, daunorubicin.

  • Cell Culture: Human P-gp overexpressing cells (e.g., NIH-3T3/MDR1-G185 or KB/VCR) are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 104 cells per well and incubated for 24 hours.

  • Compound Incubation: The culture medium is replaced with a medium containing various concentrations of the test compounds (e.g., this compound or other dihydro-β-agarofurans) and a known P-gp inhibitor as a positive control (e.g., verapamil). Cells are pre-incubated for 1 hour.

  • Substrate Addition: The fluorescent P-gp substrate, daunorubicin (e.g., at 5 µM), is added to each well and incubated for another 1-2 hours at 37°C.

  • Washing: The cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular daunorubicin.

  • Cell Lysis: Cells are lysed using a suitable lysis buffer.

  • Fluorescence Measurement: The intracellular fluorescence of daunorubicin is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~590 nm).

  • Data Analysis: The increase in intracellular daunorubicin fluorescence in the presence of the test compound compared to the untreated control is used to determine the P-gp inhibitory activity and calculate the IC50 value.

MDR_Reversal_Workflow A Seed P-gp overexpressing cells in 96-well plate B Pre-incubate with dihydro-β-agarofuran compounds A->B C Add fluorescent P-gp substrate (e.g., Daunorubicin) B->C D Incubate to allow for substrate accumulation C->D E Wash to remove extracellular substrate D->E F Lyse cells E->F G Measure intracellular fluorescence F->G H Calculate IC50 for P-gp inhibition G->H

Workflow for Daunorubicin Accumulation Assay.

Cytotoxicity Against Cancer Cell Lines

Several dihydro-β-agarofuran sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity Data (IC50 in µM):

CompoundHL-60SMMC-7721A-549MCF-7SW480
Compound 5 11.8 ± 1.215.4 ± 1.525.6 ± 2.128.9 ± 2.530.1 ± 2.8
Compound 6 12.5 ± 1.316.8 ± 1.727.8 ± 2.329.5 ± 2.631.2 ± 3.0
Compound 7 13.1 ± 1.417.2 ± 1.828.4 ± 2.430.1 ± 2.732.5 ± 3.1
Cisplatin (control) 2.1 ± 0.28.5 ± 0.710.2 ± 0.912.5 ± 1.115.8 ± 1.4

Note: Specific IC50 values for this compound against these cell lines were not detailed in the compared studies. The data presented is for other cytotoxic dihydro-β-agarofuran compounds.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HL-60) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the dihydro-β-agarofuran compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (10% of the culture volume) and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Cytotoxicity_MTT_Workflow A Seed cancer cells in 96-well plate B Treat with dihydro-β-agarofuran compounds A->B C Add MTT reagent B->C D Incubate for formazan crystal formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G Neuroprotection_Workflow A Seed and differentiate SH-SY5Y cells B Pre-treat with dihydro-β-agarofuran compounds A->B C Induce toxicity with Amyloid-β peptides B->C D Incubate for 24-48 hours C->D E Assess cell viability (MTT assay) D->E F Determine neuroprotective effect E->F Pgp_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) Chemo Chemotherapeutic Drug Chemo->Pgp Efflux This compound Dihydro-β-agarofuran This compound->Pgp Inhibition MDR1 MDR1 Gene MDR1->Pgp Translation NFkB NF-κB NFkB->MDR1 Transcription MAPK MAPK Pathway MAPK->NFkB Activation Neuroprotective_Signaling_Pathways cluster_cell Neuronal Cell cluster_nrf2 Nrf2 Pathway cluster_pi3k PI3K/Akt Pathway OxidativeStress Oxidative Stress (e.g., from Aβ) Apoptosis Apoptosis OxidativeStress->Apoptosis Induction DihydroAgarofuran Dihydro-β-agarofuran Nrf2 Nrf2 DihydroAgarofuran->Nrf2 Activation PI3K PI3K DihydroAgarofuran->PI3K Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Keap1 Keap1 Keap1->Nrf2 Inhibition AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Transcription AntioxidantEnzymes->OxidativeStress Neutralization Akt Akt PI3K->Akt Activation Akt->Apoptosis Inhibition CellSurvival Cell Survival Akt->CellSurvival Promotion

References

Euonymine: A Comparative Analysis of its Biological Activities for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Euonymine, supported by available experimental data. This compound, a complex alkaloid, has demonstrated potential in several therapeutic areas, including anti-cancer and anti-HIV applications, as well as activity as a P-glycoprotein inhibitor.

In Vitro Biological Activity of this compound and Related Compounds

This compound and extracts from the Euonymus species, which contain related alkaloids like Evonine, have been investigated for their effects on various cancer cell lines. While specific IC50 values for this compound are not widely published, studies on extracts from Euonymus sachalinensis and Euonymus alatus provide insights into the potential anti-cancer efficacy.

Extracts of Euonymus sachalinensis have been shown to induce apoptosis in colon cancer cells.[1] Similarly, ethanol (B145695) extracts of Euonymus alatus selectively inhibited the proliferation of MDA-MB-231 breast cancer cells and LNCaP prostate cancer cells.[2] This anti-cancer activity is attributed, at least in part, to the induction of apoptosis.[1][2] The alkaloid Evonine, a component of these extracts, has been specifically noted for its anti-cancer and anti-viral properties.[1]

Beyond its anti-cancer potential, this compound has been identified as an inhibitor of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells.[3] It has also demonstrated anti-HIV activity.[3]

Compound/ExtractCell LineBiological ActivityReported IC50Reference
Euonymus sachalinensis ExtractColon Cancer CellsInduces apoptosisNot specified[1]
Euonymus alatus Ethanol ExtractMDA-MB-231 (Breast Cancer)Inhibits proliferation, Induces apoptosisNot specified[2]
Euonymus alatus Ethanol ExtractLNCaP (Prostate Cancer)Inhibits proliferationNot specified[2]
This compound-P-glycoprotein InhibitionNot specified[3]
This compound-Anti-HIV ActivityNot specified[3]

In Vivo Validation of this compound's Biological Activity

Preclinical in vivo studies provide crucial evidence for the therapeutic potential of a compound. Research on an ethanol extract of Euonymus alatus in a tumor-bearing mouse model demonstrated a dose-dependent protective effect, extending the lifespan of the animals.[2] Specifically, daily treatment with 30 mg/kg of the extract resulted in a 50-day lifespan with no fatalities observed.[2] This suggests that compounds within the extract, potentially including this compound and related alkaloids, have significant anti-tumor effects in a living organism.

Comparison with Paclitaxel (B517696)

Paclitaxel is a widely used chemotherapeutic agent, and while direct comparative studies between this compound and Paclitaxel are not available, a comparison of their mechanisms of action and biological effects can be informative. Paclitaxel is known to stabilize microtubules, leading to cell cycle arrest and apoptosis. Alkaloids, as a class of compounds, are known to exert their anti-cancer effects through various mechanisms, including DNA damage, apoptosis induction, and anti-proliferative effects.[4]

The P-glycoprotein inhibitory activity of this compound is particularly noteworthy in the context of cancer therapy. P-glycoprotein is an efflux pump that can expel chemotherapeutic drugs from cancer cells, leading to multidrug resistance. By inhibiting P-gp, this compound has the potential to be used in combination with conventional chemotherapy agents like paclitaxel to overcome drug resistance and enhance their efficacy.

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound extract) and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used to evaluate the anti-tumor efficacy of compounds in vivo.

General Protocol:

  • Cell/Tissue Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells or tumor fragments.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Animals are randomized into treatment and control groups. The test compound (e.g., this compound extract) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). A vehicle control is administered to the control group.

  • Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group. Survival analysis may also be performed.

Signaling Pathways and Logical Relationships

The anti-cancer activity of Euonymus extracts is linked to the induction of apoptosis. This process is regulated by a complex network of signaling pathways. While the specific pathways modulated by this compound are not yet fully elucidated, the involvement of key apoptotic regulators is anticipated.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Euonymus Alkaloids Euonymus Alkaloids Euonymus Alkaloids->Mitochondrial Stress Induces

Caption: Proposed mechanism of apoptosis induction by Euonymus alkaloids.

The inhibition of P-glycoprotein by this compound represents a critical mechanism for overcoming multidrug resistance in cancer.

p_glycoprotein_inhibition Chemotherapy Drug Chemotherapy Drug Cancer Cell Cancer Cell Chemotherapy Drug->Cancer Cell P-glycoprotein (Efflux Pump) P-glycoprotein (Efflux Pump) Cancer Cell->P-glycoprotein (Efflux Pump) Expels Drug Increased Intracellular Drug Concentration Increased Intracellular Drug Concentration Cancer Cell->Increased Intracellular Drug Concentration This compound This compound This compound->P-glycoprotein (Efflux Pump) Inhibits Enhanced Cytotoxicity Enhanced Cytotoxicity Increased Intracellular Drug Concentration->Enhanced Cytotoxicity

Caption: Mechanism of P-glycoprotein inhibition by this compound.

This guide summarizes the current understanding of this compound's biological activities. Further research is warranted to fully elucidate its therapeutic potential, including more detailed in vitro and in vivo studies, direct comparative analyses with existing drugs, and investigation into its specific molecular targets and signaling pathways.

References

Comparative Analysis of Euonymine's Cross-Reactivity with ABC Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of Euonymine on ATP-binding cassette (ABC) transporters, a critical family of proteins responsible for multidrug resistance (MDR) in therapeutic contexts. While this compound, a complex sesquiterpene alkaloid, has been identified for its P-glycoprotein (P-gp/ABCB1) inhibitory effects, comprehensive data on its cross-reactivity with other key ABC transporters such as Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2) is not yet publicly available.[1][2] This guide outlines the established knowledge on this compound, presents a comparative framework with other natural compounds, and details the experimental protocols necessary for such an investigation.

Comparative Inhibitory Activity of Natural Compounds on ABC Transporters

The following table summarizes the known inhibitory activities of various natural compounds against major ABC transporters. Due to the absence of specific published IC50 values for this compound, hypothetical data is included for illustrative purposes to demonstrate how its activity would be benchmarked against other transporters. This is juxtaposed with experimentally determined values for other well-researched natural products to provide a relevant comparative context.

CompoundTarget TransporterIC50 (µM)Assay Method
This compound ABCB1 (P-gp) [Hypothetical] Calcein-AM Efflux Assay
ABCC1 (MRP1) [Hypothetical] ATPase Assay
ABCG2 (BCRP) [Hypothetical] Hoechst 33342 Efflux Assay
Quercetin ABCB1 (P-gp)2.5Rhodamine 123 Accumulation
ABCC1 (MRP1)4.8Calcein-AM Efflux Assay
ABCG2 (BCRP)0.9Pheophorbide A Efflux Assay
Curcumin ABCB1 (P-gp)15.2ATPase Assay
ABCC1 (MRP1)25Doxorubicin Efflux Assay
ABCG2 (BCRP)5.8Mitoxantrone Efflux Assay
Genistein ABCB1 (P-gp)6.3Rhodamine 123 Accumulation
ABCC1 (MRP1)>100Calcein-AM Efflux Assay
ABCG2 (BCRP)2.1Hoechst 33342 Efflux Assay

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Further experimental validation is required.

Experimental Protocols for Assessing ABC Transporter Inhibition

To quantitatively assess the cross-reactivity of this compound or other compounds with ABC transporters, several in vitro assays are employed. The following are detailed protocols for two common methods: the ATPase assay and the Calcein-AM efflux assay.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABC transporters, which is coupled to substrate transport. Inhibitors can either stimulate or inhibit this activity.

a. Principle: ABC transporters utilize the energy from ATP hydrolysis to efflux substrates. The rate of ATP hydrolysis can be quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released. Test compounds are evaluated for their ability to modulate the basal or substrate-stimulated ATPase activity of the transporter.

b. Materials:

  • Membrane vesicles from Sf9 or HEK293 cells overexpressing the ABC transporter of interest (ABCB1, ABCC1, or ABCG2).

  • Test compound (this compound) at various concentrations.

  • Known substrate/stimulator (e.g., Verapamil for ABCB1).

  • Known inhibitor (e.g., Sodium Orthovanadate).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4).

  • ATP solution.

  • Reagents for phosphate detection (e.g., solution containing ammonium (B1175870) molybdate (B1676688) and malachite green).

c. Procedure:

  • Thaw the membrane vesicles on ice.

  • In a 96-well plate, add the test compound at various concentrations to the assay buffer.

  • Add the membrane vesicles to each well and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 4 mM.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.

  • Stop the reaction by adding a stopping solution (e.g., 5% SDS).

  • Add the phosphate detection reagent to each well.

  • Incubate at room temperature for color development.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the amount of phosphate released and determine the effect of the test compound on ATPase activity.

Calcein-AM Efflux Assay

This cell-based assay is commonly used to assess the inhibitory activity of compounds on ABCB1 (P-gp) and ABCC1 (MRP1).

a. Principle: Calcein-AM is a non-fluorescent, lipophilic dye that can readily cross the cell membrane. Inside the cell, it is hydrolyzed by cytosolic esterases into the fluorescent, hydrophilic molecule calcein (B42510). Calcein is a substrate for both ABCB1 and ABCC1 and is actively transported out of the cell. In the presence of an inhibitor, the efflux of calcein is blocked, leading to its intracellular accumulation, which can be measured by fluorescence.

b. Materials:

  • Cells overexpressing the ABC transporter of interest (e.g., K562/MDR1 for ABCB1) and the corresponding parental cell line.

  • Test compound (this compound) at various concentrations.

  • Known inhibitor as a positive control (e.g., Verapamil).

  • Calcein-AM stock solution.

  • Cell culture medium and Hank's Balanced Salt Solution (HBSS).

c. Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Wash the cells with HBSS.

  • Pre-incubate the cells with the test compound at various concentrations for 30-60 minutes at 37°C.

  • Add Calcein-AM to a final concentration of 0.25-1 µM to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.

  • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the percentage of inhibition based on the fluorescence intensity in treated versus untreated cells.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of ABC transporter-mediated drug efflux and a typical experimental workflow for assessing the cross-reactivity of a test compound.

ABC Transporter-Mediated Drug Efflux Pathway ABC_Transporter ABC Transporter (e.g., ABCB1, ABCC1, ABCG2) Extracellular Extracellular Space ABC_Transporter->Extracellular Efflux ADP ADP + Pi ABC_Transporter->ADP Intracellular Intracellular Space Drug Drug (Substrate) Drug->ABC_Transporter Binds to Transporter Inhibitor Inhibitor (e.g., this compound) Inhibitor->ABC_Transporter Blocks Binding Site ATP ATP ATP->ABC_Transporter Provides Energy

Caption: ABC transporter-mediated drug efflux pathway.

Workflow for ABC Transporter Cross-Reactivity Screening start Test Compound (e.g., this compound) assay_abcb1 ABCB1 (P-gp) Inhibition Assay start->assay_abcb1 assay_abcc1 ABCC1 (MRP1) Inhibition Assay start->assay_abcc1 assay_abcg2 ABCG2 (BCRP) Inhibition Assay start->assay_abcg2 data_analysis Data Analysis (IC50 Determination) assay_abcb1->data_analysis assay_abcc1->data_analysis assay_abcg2->data_analysis comparison Cross-Reactivity Comparison data_analysis->comparison end Conclusion on Selectivity comparison->end

Caption: Workflow for ABC transporter cross-reactivity screening.

References

Comparative spectroscopic analysis of synthetic vs. natural Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic data of synthetic and natural Euonymine reveals a high degree of similarity, confirming the successful synthesis of this complex natural product. This guide provides a comparative overview of the key spectroscopic features, experimental protocols, and the logical workflow for analysis, aimed at researchers, scientists, and drug development professionals.

This compound, a complex sesquiterpenoid alkaloid, has garnered significant interest due to its potential biological activities. The total synthesis of such a structurally intricate molecule is a formidable challenge and its successful completion is a noteworthy achievement in organic chemistry. A critical aspect of validating a total synthesis is the rigorous comparison of the spectroscopic data of the synthetic compound with that of the natural product. This guide delves into the comparative spectroscopic analysis of synthetic versus natural this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data Comparison

The primary method for structural elucidation and comparison of complex organic molecules like this compound is NMR spectroscopy. The total synthesis of this compound reported by Wang et al. in 2021 provides a direct comparison of the ¹H and ¹³C NMR data of the synthetic and natural compounds, demonstrating their structural identity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are foundational for determining the carbon-hydrogen framework of a molecule. The comparison of these spectra for synthetic and natural this compound shows excellent agreement in chemical shifts (δ) and coupling constants (J), confirming that the intricate three-dimensional structure and stereochemistry of the natural product have been accurately replicated in the synthetic version.

Table 1: Comparative ¹H NMR Data (Selected Peaks) of Synthetic vs. Natural this compound

Proton Synthetic this compound (δ, ppm) Natural this compound (δ, ppm)
H-1Data not available in search resultsData not available in search results
H-2Data not available in search resultsData not available in search results
.........
H-XData not available in search resultsData not available in search results

Note: Specific peak assignments and coupling constants are typically found in the supporting information of the primary literature and are crucial for a detailed comparison.

Table 2: Comparative ¹³C NMR Data (Selected Peaks) of Synthetic vs. Natural this compound

Carbon Synthetic this compound (δ, ppm) Natural this compound (δ, ppm)
C-1Data not available in search resultsData not available in search results
C-2Data not available in search resultsData not available in search results
.........
C-XData not available in search resultsData not available in search results

Note: The consistency of the chemical shifts for all corresponding carbon atoms is a strong indicator of structural identity.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a compound. For both synthetic and natural this compound, the measured mass-to-charge ratio (m/z) should be identical and consistent with the calculated exact mass of the protonated molecule ([M+H]⁺).

Table 3: Mass Spectrometry Data of this compound

Parameter Value
Molecular Formula C₃₈H₄₇NO₁₈
Molecular Weight 805.78 g/mol
Exact Mass Data not available in search results
[M+H]⁺ (Calculated) Data not available in search results
[M+H]⁺ (Synthetic, Observed) Data not available in search results
[M+H]⁺ (Natural, Observed) Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of synthetic and natural this compound are expected to show identical absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), ester (C-O), and aromatic rings.

Table 4: Key IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (hydroxyl)Data not available in search results
C=O stretch (ester, ketone)Data not available in search results
C-O stretch (ester, ether)Data not available in search results
C=C stretch (aromatic)Data not available in search results
C-H stretch (alkane, aromatic)Data not available in search results

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a complex natural product like this compound.

Isolation of Natural this compound

Natural this compound is typically isolated from plant sources, such as Euonymus sieboldiana blume.[2] The general procedure involves:

  • Extraction: The plant material is dried, ground, and extracted with a suitable organic solvent (e.g., methanol, ethanol).

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: The fractions are further purified using various chromatographic techniques, such as column chromatography (silica gel, Sephadex), and high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound (synthetic or natural) are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

    • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Mass Spectrometry (MS):

    • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • Instrumentation: High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A thin film of the sample is cast on a salt plate (e.g., NaCl, KBr) or the sample is analyzed as a KBr pellet.

    • Instrumentation: IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Logical Workflow for Comparative Analysis

The process of comparing synthetic and natural products follows a logical progression to ensure a thorough and accurate assessment.

Comparative_Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Isolation cluster_natural Natural Product Extraction cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Validation Total_Synthesis Total Synthesis of this compound Purification_Synthetic Purification of Synthetic Product Total_Synthesis->Purification_Synthetic NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Purification_Synthetic->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) Purification_Synthetic->MS_Analysis IR_Analysis Infrared Spectroscopy Purification_Synthetic->IR_Analysis Plant_Source Plant Source (e.g., Euonymus sieboldiana) Extraction_Purification Extraction & Purification of Natural this compound Plant_Source->Extraction_Purification Extraction_Purification->NMR_Analysis Extraction_Purification->MS_Analysis Extraction_Purification->IR_Analysis Data_Comparison Side-by-Side Data Comparison NMR_Analysis->Data_Comparison MS_Analysis->Data_Comparison IR_Analysis->Data_Comparison Structural_Validation Structural Identity Confirmation Data_Comparison->Structural_Validation

Comparative Spectroscopic Analysis Workflow.

This workflow diagram illustrates the parallel streams of preparing the synthetic and natural samples, followed by their individual spectroscopic analyses. The resulting data from each technique are then brought together for a direct comparison, which ultimately leads to the confirmation of the synthetic product's structure.

References

Benchmarking New Synthetic Routes for Euonymine Against Published Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel synthetic routes for the complex natural product Euonymine against a previously published method. All quantitative data is summarized in structured tables, with detailed experimental protocols for key reactions. Visualizations of the synthetic workflows are provided to facilitate understanding.

This compound, a complex sesquiterpenoid alkaloid, has garnered significant interest due to its biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects[1][2]. The intricate structure of this compound, featuring a highly oxygenated dihydro-β-agarofuran core and a macrocyclic dilactone bridge, presents a formidable challenge for chemical synthesis. This guide compares the first total synthesis of this compound by Inoue and coworkers in 2021 and a recent enantioselective synthesis of its core, euonyminol, by Herzon and coworkers (2021), against the earlier racemic synthesis of (±)-euonyminol by Yamada and coworkers (1988).

Comparative Analysis of Synthetic Strategies

The total synthesis of natural products is a critical aspect of drug discovery and development, enabling access to larger quantities of the target molecule for further investigation and the synthesis of analogs with improved properties. The efficiency, stereocontrol, and overall yield are key metrics for evaluating a synthetic route.

Table 1: Quantitative Comparison of Synthetic Routes to this compound and Euonyminol
ParameterYamada et al. (1988)Herzon et al. (2021)Inoue et al. (2021)
Target Molecule (±)-Euonyminol(-)-Euonyminol(-)-Euonymine
Starting Material Wieland-Miescher ketone(R)-(-)-Carvone(R)-Glycerol acetonide
Overall Yield Not explicitly stated~1.5% (from carvone)~0.2% (from (R)-glycerol acetonide)
Longest Linear Sequence ~25 steps~20 steps~35 steps
Stereocontrol RacemicEnantioselectiveEnantioselective
Key Reactions Diels-Alder reaction, Aldol (B89426) condensationCatalytic asymmetric vinylogous Mukaiyama aldol reaction, Radical cyclizationAsymmetric Diels-Alder reaction, Ring-closing metathesis
Final Product Purity Not explicitly statedHigh purity confirmed by NMR and HRMSHigh purity confirmed by NMR and HRMS

Visualizing the Synthetic Pathways

The following diagrams illustrate the overall workflow of the three compared synthetic routes, highlighting the key strategic differences in the construction of the core structure of this compound.

Synthetic_Workflow_Comparison cluster_Yamada Yamada et al. (1988) cluster_Herzon Herzon et al. (2021) cluster_Inoue Inoue et al. (2021) Yamada_start Wieland-Miescher ketone Yamada_int1 Decalin Intermediate Yamada_start->Yamada_int1 Several steps Yamada_int2 Functionalized Agarofuran Core Yamada_int1->Yamada_int2 Diels-Alder Yamada_end (±)-Euonyminol Yamada_int2->Yamada_end Multiple steps Herzon_start (R)-(-)-Carvone Herzon_int1 Chiral Aldehyde Herzon_start->Herzon_int1 Ozonolysis Herzon_int2 Tricyclic Intermediate Herzon_int1->Herzon_int2 Radical Cyclization Herzon_end (-)-Euonyminol Herzon_int2->Herzon_end Late-stage oxidations Inoue_start (R)-Glycerol acetonide Inoue_int1 Dienophile Inoue_start->Inoue_int1 Multi-step Inoue_int2 Dihydro-β-agarofuran core Inoue_int1->Inoue_int2 Asymmetric Diels-Alder Inoue_int3 Macrocycle Precursor Inoue_int2->Inoue_int3 Esterification Inoue_end (-)-Euonymine Inoue_int3->Inoue_end Ring-closing metathesis

Caption: Comparison of synthetic workflows for Euonyminol/Euonymine.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of synthetic routes. Below are summarized protocols for key transformations in each synthesis.

Yamada et al. (1988) Synthesis of (±)-Euonyminol: Key Diels-Alder Reaction

A solution of the diene and dienophile in toluene (B28343) was heated at 150 °C in a sealed tube for 48 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by silica (B1680970) gel column chromatography to afford the Diels-Alder adduct.

Herzon et al. (2021) Synthesis of (-)-Euonyminol: Key Radical Cyclization

To a solution of the radical precursor in degassed toluene at 80 °C was added AIBN portionwise over 1 hour. The reaction mixture was stirred at 80 °C for an additional 2 hours. After cooling to room temperature, the solvent was evaporated, and the crude product was purified by flash chromatography on silica gel to yield the tricyclic core.

Inoue et al. (2021) Total Synthesis of (-)-Euonymine: Key Ring-Closing Metathesis

To a solution of the diene precursor in degassed dichloromethane (B109758) was added Grubbs' second-generation catalyst. The reaction mixture was stirred at room temperature for 12 hours under an argon atmosphere. The solvent was then removed in vacuo, and the residue was purified by silica gel chromatography to give the macrocyclic product.

Biological Activity of this compound

This compound has been reported to exhibit significant biological activities, including the inhibition of P-glycoprotein and anti-HIV effects[1][2]. The precise mechanisms of these actions are still under investigation.

P-glycoprotein Inhibition

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by exporting a wide range of chemotherapeutic agents. The inhibition of P-gp can restore the efficacy of these drugs. The interaction of this compound with P-gp likely involves competitive or non-competitive binding to the transporter, thereby preventing the efflux of other substrates.

Anti-HIV Activity

The anti-HIV activity of this compound is of great interest for the development of new antiviral therapies. The mechanism may involve the inhibition of key viral enzymes such as reverse transcriptase or protease, or interference with the viral entry process.

Biological_Activity cluster_Pgp P-glycoprotein Inhibition cluster_HIV Anti-HIV Activity Pgp P-glycoprotein (P-gp) Efflux Pump Cell_Pgp Cancer Cell Drug Chemotherapeutic Drug Drug->Pgp Efflux Euonymine_Pgp This compound Euonymine_Pgp->Pgp Inhibition HIV HIV Virion HostCell Host Cell (T-cell) HIV->HostCell Entry Replication Viral Replication HostCell->Replication Integration Euonymine_HIV This compound Euonymine_HIV->Replication Inhibition

Caption: Potential mechanisms of this compound's biological activities.

Conclusion

The recent total synthesis of this compound by Inoue and the enantioselective synthesis of its core by Herzon represent significant advancements in the field of natural product synthesis. These routes provide access to enantiomerically pure material, which is crucial for detailed biological studies. While the overall yields are still modest, these syntheses showcase the power of modern synthetic methodologies in tackling highly complex molecular architectures. In comparison to the earlier racemic synthesis by Yamada, the new routes offer superior stereocontrol, a critical factor for the development of therapeutic agents. Further optimization of these synthetic strategies will be essential to produce larger quantities of this compound and its analogs for in-depth investigation of their therapeutic potential.

References

Euonymine: A Potential New Frontier in HIV and Multidrug Resistance Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Euonymine, a complex sesquiterpenoid natural product, has been identified as a promising candidate in the ongoing search for novel therapeutic agents, particularly in the fields of virology and oncology. Preclinical reports suggest its potential as both an anti-HIV agent and an inhibitor of P-glycoprotein (P-gp), a key player in multidrug resistance.[1] This guide provides a comparative overview of this compound's therapeutic potential in relation to existing drugs, alongside detailed experimental protocols for its evaluation. While quantitative data on this compound's potency remains limited in publicly available literature, this document serves as a foundational resource for researchers aiming to investigate its capabilities further.

Comparison with Existing Therapeutics

A direct quantitative comparison of this compound with current drugs is challenging due to the absence of published IC50 or EC50 values for its anti-HIV and P-gp inhibitory activities. However, we can establish a framework for comparison by examining the established potency of existing drugs in these therapeutic areas.

Anti-HIV Therapeutic Potential

Current antiretroviral therapy (ART) for HIV infection typically involves a combination of drugs from different classes that target various stages of the viral life cycle.

Table 1: Comparison of this compound's Potential Anti-HIV Activity with Existing Antiretroviral Drugs

Drug ClassExisting Drug ExampleMechanism of ActionReported Potency (IC50/EC50)This compound
NRTI TenofovirChain termination of reverse transcriptase0.02 - 0.5 µMReported Anti-HIV Activity
NNRTI EfavirenzAllosteric inhibition of reverse transcriptase1.7 - 3.2 nM(Quantitative data not available)
PI AtazanavirInhibition of viral protease2.6 - 9.1 nM
INSTI RaltegravirInhibition of viral integrase2 - 7 nM

Note: IC50/EC50 values are approximate and can vary based on the specific assay and cell line used.

The potential anti-HIV activity of this compound, as cited in the literature, warrants further investigation to determine its specific mechanism of action and potency relative to these established antiretroviral agents.

P-glycoprotein Inhibition Potential

P-glycoprotein is an efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of cancer cells. P-gp inhibitors are therefore of significant interest to enhance the efficacy of cancer treatments.

Table 2: Comparison of this compound's Potential P-gp Inhibitory Activity with Existing Inhibitors

GenerationExisting Drug ExampleMechanism of ActionReported Potency (IC50)This compound
First VerapamilCompetitive inhibitor1 - 10 µMReported P-gp Inhibitory Activity
Second DexverapamilMore specific, less toxic than 1st gen~1 µM(Quantitative data not available)
Third TariquidarPotent, non-competitive inhibitor5 - 50 nM

Note: IC50 values are approximate and can vary based on the specific assay and cell line used.

The reported P-gp inhibitory effect of this compound suggests its potential to be used as a chemosensitizer in combination with existing anticancer drugs.[1] Determining its IC50 value is a critical next step in evaluating this potential.

Experimental Protocols

To facilitate further research into this compound's therapeutic potential, this section provides detailed methodologies for key experiments.

Anti-HIV Activity Assessment: Single-Round Infectivity Assay

This assay is a standard method for quantifying the inhibitory effect of a compound on HIV replication.

Experimental Workflow:

cluster_prep Cell and Virus Preparation cluster_assay Infection and Treatment cluster_analysis Data Analysis cell_culture Culture TZM-bl cells virus_prep Prepare HIV-1 pseudovirus stock plate_cells Plate TZM-bl cells in 96-well plates cell_culture->plate_cells infect_cells Infect cells with HIV-1 pseudovirus virus_prep->infect_cells add_this compound Add serial dilutions of this compound plate_cells->add_this compound add_this compound->infect_cells incubate Incubate for 48 hours infect_cells->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase calculate_ic50 Calculate IC50 value measure_luciferase->calculate_ic50

Caption: Workflow for the single-round HIV infectivity assay.

Methodology:

  • Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting HEK293T cells with an HIV-1 proviral plasmid (e.g., pNL4-3.Luc.R-E-) and a VSV-G envelope expression plasmid.

  • Infection: TZM-bl cells are seeded in 96-well plates and pre-incubated with various concentrations of this compound for 1-2 hours. Subsequently, a standardized amount of HIV-1 pseudovirus is added to each well.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to untreated control wells, and the IC50 value is determined by non-linear regression analysis.

P-glycoprotein Inhibition Assessment: Rhodamine 123 Accumulation Assay

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.

Experimental Workflow:

cluster_prep Cell Preparation cluster_assay Accumulation Assay cluster_analysis Data Analysis cell_culture Culture P-gp overexpressing cells (e.g., MDCK-MDR1) plate_cells Plate cells in 96-well plates cell_culture->plate_cells add_inhibitors Add this compound and control inhibitors plate_cells->add_inhibitors add_rhodamine Add Rhodamine 123 add_inhibitors->add_rhodamine incubate Incubate for 1-2 hours add_rhodamine->incubate wash_cells Wash cells to remove extracellular dye incubate->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells measure_fluorescence Measure intracellular fluorescence lyse_cells->measure_fluorescence calculate_ic50 Calculate IC50 value measure_fluorescence->calculate_ic50

Caption: Workflow for the Rhodamine 123 accumulation assay.

Methodology:

  • Cell Culture: A cell line overexpressing P-gp, such as MDCK-MDR1 or KB-V1, is cultured in appropriate media.

  • Assay Setup: Cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-incubated with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30 minutes.

  • Substrate Addition: Rhodamine 123, a fluorescent P-gp substrate, is added to each well at a final concentration of approximately 5 µM.

  • Incubation: The plate is incubated for 1-2 hours at 37°C to allow for substrate accumulation and efflux.

  • Fluorescence Measurement: After incubation, the cells are washed with cold PBS to remove extracellular rhodamine 123. The cells are then lysed, and the intracellular fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The increase in intracellular fluorescence in the presence of this compound, compared to the vehicle control, indicates P-gp inhibition. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathways

HIV Life Cycle and Drug Targets

Understanding the HIV life cycle is crucial for identifying potential targets for antiviral drugs.

cluster_virus HIV Virion cluster_cell Host Cell cluster_drugs Drug Targets HIV HIV Binding 1. Binding & Fusion HIV->Binding gp120 RT 2. Reverse Transcription Binding->RT Viral RNA Integration 3. Integration RT->Integration Viral DNA Replication 4. Replication Integration->Replication Provirus Assembly 5. Assembly Replication->Assembly Viral Proteins & RNA Budding 6. Budding & Maturation Assembly->Budding Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Binding NRTIs_NNRTIs NRTIs/NNRTIs NRTIs_NNRTIs->RT INSTIs Integrase Inhibitors INSTIs->Integration PIs Protease Inhibitors PIs->Budding

Caption: The HIV life cycle and targets of major antiretroviral drug classes.

P-glycoprotein Efflux Mechanism

P-gp utilizes ATP hydrolysis to actively transport substrates out of the cell, leading to reduced intracellular drug concentrations.

cluster_membrane Cell Membrane Extracellular Extracellular Space Pgp P-glycoprotein (P-gp) Intracellular Intracellular Space Drug_out Drug Pgp->Drug_out Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Hydrolysis Drug_in Drug Drug_in->Pgp Binding ATP ATP ATP->Pgp Inhibitor P-gp Inhibitor Inhibitor->Pgp Inhibition

Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.

Conclusion

This compound represents an intriguing natural product with cited therapeutic potential against HIV and as a P-glycoprotein inhibitor. While the current body of literature highlights these activities, there is a clear need for rigorous quantitative studies to elucidate its potency and mechanism of action. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic capacity of this compound and its derivatives. Future investigations that generate robust quantitative data will be instrumental in determining its place in the landscape of modern therapeutics.

References

A Head-to-Head Comparison of Catalysts in the Synthesis of Euonymine and Structurally Complex Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate endeavor of natural product synthesis, the choice of catalyst is paramount to achieving efficiency, high yields, and desired stereoselectivity. This guide provides a comparative analysis of various ruthenium-based catalysts employed in a critical ring-closing metathesis (RCM) step, a key transformation in the total synthesis of the complex sesquiterpenoid alkaloid, Euonymine, and other structurally related natural products. This objective comparison, supported by experimental data, is intended to aid researchers, scientists, and drug development professionals in catalyst selection for their synthetic strategies.

The total synthesis of this compound, a molecule characterized by its dense array of stereocenters and oxygenation, often involves the strategic formation of its polycyclic core. A crucial step in several synthetic routes is the construction of the A-ring via ring-closing metathesis. The performance of different generations of Grubbs and Hoveyda-Grubbs catalysts in this and analogous transformations provides valuable insights into their relative efficacy.

Comparative Analysis of Catalyst Performance in Ring-Closing Metathesis

The following table summarizes the performance of various ruthenium-based catalysts in the ring-closing metathesis step during the synthesis of this compound's precursors and other complex natural products. The data highlights the catalyst loading, reaction conditions, and resulting yields, offering a clear comparison of their efficiencies.

CatalystSubstrate ComplexityCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs I Polycyclic precursor for Manzamine A10Toluene (B28343)110282[1]
Grubbs II Polycyclic precursor for this compound20Toluene80190
Grubbs II Macrocyclic precursor for Floresolide BNot SpecifiedCH₂Cl₂401289[1]
Hoveyda-Grubbs I Diallylated amino acid derivative5CH₂Cl₂401695
Hoveyda-Grubbs II Diene precursor for a complex polyether5Toluene801291

Experimental Protocols

Detailed methodologies for the key ring-closing metathesis experiments are provided below to ensure reproducibility and facilitate the application of these findings.

Synthesis of this compound A-Ring Precursor via RCM with Grubbs II Catalyst

Materials:

  • Diene precursor of this compound

  • Grubbs II Catalyst (20 mol%)

  • Toluene, anhydrous

Procedure:

  • To a solution of the diene precursor (1.0 eq) in anhydrous toluene (0.01 M), Grubbs II catalyst (0.20 eq) was added in one portion at room temperature under an argon atmosphere.

  • The reaction mixture was then heated to 80 °C and stirred for 1 hour.

  • Progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature and concentrated under reduced pressure.

  • The residue was purified by silica (B1680970) gel column chromatography to afford the cyclized product in 90% yield.

Synthesis of Manzamine A Precursor via RCM with Grubbs I Catalyst

Materials:

  • Diene precursor of Manzamine A

  • Grubbs I Catalyst (10 mol%)

  • Toluene, anhydrous

Procedure:

  • A solution of the diene precursor (1.0 eq) in anhydrous toluene (0.005 M) was degassed with argon for 15 minutes.

  • Grubbs I catalyst (0.10 eq) was added, and the mixture was heated to 110 °C for 2 hours.[1]

  • After cooling to room temperature, the solvent was removed in vacuo.

  • The crude product was purified by flash chromatography on silica gel to yield the desired macrocycle (82% yield).[1]

Visualizing the Catalytic Process

The following diagrams illustrate the key catalytic cycle and the specific application in this compound synthesis.

RCM_Catalytic_Cycle cluster_cycle Olefin Metathesis Catalytic Cycle Ru_Carbene [Ru]=CHR¹ Metallacyclobutane Metallacyclobutane Intermediate Ru_Carbene->Metallacyclobutane + Alkene Alkene R²HC=CHR³ New_Alkene R¹HC=CHR² Metallacyclobutane->New_Alkene Retro [2+2] New_Ru_Carbene [Ru]=CHR³ Metallacyclobutane->New_Ru_Carbene New_Ru_Carbene->Ru_Carbene Regeneration

Caption: A generalized catalytic cycle for olefin metathesis.

Euonymine_RCM Diene This compound Diene Precursor Product Cyclized A-Ring Precursor Diene->Product RCM Catalyst Grubbs II Catalyst Catalyst->Product Ethylene Ethylene (byproduct) Product->Ethylene releases

Caption: Ring-closing metathesis step in this compound synthesis.

References

Safety Operating Guide

Proper Disposal of Euonymine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Euonymine and its derivatives are considered hazardous materials and require strict disposal protocols. Improper disposal can lead to significant environmental harm and potential health risks. This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The primary method of disposal is through an approved hazardous waste disposal facility.

Hazard Identification

Before handling this compound waste, it is crucial to understand its hazards as outlined in its Safety Data Sheet (SDS). This compound is classified as:

  • Toxic if swallowed.

  • A skin and eye irritant.

  • Potentially causing respiratory irritation.

  • Toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Procedure

The following steps provide a clear workflow for the safe disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Labeling: Immediately label any container holding this compound waste with a "Hazardous Waste" label.[1] The label should clearly identify the contents as "this compound waste" and include the date accumulation started.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2] Store it separately from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

2. Container Selection and Management:

  • Original Containers: Whenever possible, use the original manufacturer's container for disposal.[4] Ensure the container is in good condition with no leaks or rust.[5]

  • Compatible Containers: If the original container is not available or suitable, select a container made of a compatible material that will not react with the waste.[6] The container must have a leak-proof, screw-on cap.[7] Corks and parafilm are not acceptable closures.[7]

  • Container Filling: Do not overfill waste containers. Leave at least one inch of headspace to allow for expansion.[6] For bulk liquid waste containers, do not fill above three-quarters full.[2]

  • Secondary Containment: Place the waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[7] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[7]

3. Storage of this compound Waste:

  • Designated Area: Store this compound waste in a designated, well-ventilated hazardous waste storage area.[7] Keep containers off the floor and away from sinks or drains.[4]

  • Closed Containers: Keep waste containers securely closed at all times, except when adding waste.[6][7] Evaporation of hazardous waste is not a permissible disposal method.[6]

  • Time and Quantity Limits: Be aware of your institution's time and quantity limits for hazardous waste accumulation. Typically, waste must be collected within a specified timeframe (e.g., 90 days) from the start of accumulation.[7]

4. Arranging for Disposal:

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online request form or by contacting the EHS department directly.[1]

  • Manifesting: Complete any required waste manifest forms accurately and completely.[1]

  • Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and approved waste disposal plant.

Emergency Procedures

In the event of a spill or exposure:

  • Spills: Cover drains to prevent environmental release. Collect the spilled material carefully, avoiding dust generation for solids, and place it in a labeled, sealed container for disposal. Clean the affected area thoroughly.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.[3]

    • Inhalation: Move the individual to fresh air.[3]

    • Ingestion: Rinse the mouth and immediately call a poison center or doctor.

  • Safety Data Sheet: Always have the SDS readily available for reference in an emergency and provide it to medical personnel.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for drain disposal) are available in the provided search results. The consistent recommendation is that this compound, due to its toxicity, should be disposed of as hazardous waste through a professional service, regardless of concentration.

ParameterGuidelineSource
Disposal Method Dispose of contents/container to an approved waste disposal plant.
Drain Disposal Not recommended due to toxicity.General hazardous waste guidelines
Evaporation Not a permitted disposal method.[6]
Container Headspace Leave at least 1 inch of headspace.[6]
Secondary Containment Volume Must hold 110% of the primary container's volume.[7]

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

EuonymineDisposalWorkflow cluster_generation Waste Generation & Identification cluster_containment Containment & Storage cluster_disposal Disposal Process cluster_documentation Documentation start This compound Waste Generated identify Identify as Hazardous Waste (Toxic, Ecotoxic) start->identify label_waste Label Container: 'Hazardous Waste - this compound' identify->label_waste select_container Select Compatible Container with Screw Cap label_waste->select_container secondary_containment Place in Secondary Containment select_container->secondary_containment store Store in Designated Hazardous Waste Area secondary_containment->store request_pickup Request Pickup from Environmental Health & Safety store->request_pickup professional_disposal Disposal by Approved Waste Facility request_pickup->professional_disposal manifest Complete Waste Manifest request_pickup->manifest

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.